Triisostearin
Description
Properties
CAS No. |
26942-95-0 |
|---|---|
Molecular Formula |
C57H110O6 |
Molecular Weight |
891.5 g/mol |
IUPAC Name |
2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate |
InChI |
InChI=1S/C57H110O6/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(58)61-49-54(63-57(60)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)50-62-56(59)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-54H,7-50H2,1-6H3 |
InChI Key |
JNAYPSWVMNJOPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Other CAS No. |
26942-95-0 |
physical_description |
Liquid Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Triisostearin: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of triisostearin, a versatile triglyceride ester widely utilized in the cosmetic and pharmaceutical industries. The document details its chemical structure, physicochemical properties, and key applications, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is the triester of glycerin and isostearic acid. Its chemical structure consists of a glycerol (B35011) backbone esterified with three isostearic acid molecules.[1] Isostearic acid is a branched-chain saturated fatty acid, which imparts unique properties to the resulting triglyceride.
The IUPAC name for this compound is 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoylpropanoate.[2] It is also known by other synonyms such as glyceryl triisostearate and 1,2,3-propanetriyl triisooctadecanoate.[2]
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a highly polar, odorless, and viscous oil or waxy solid.[3][4][5] It is known for its stability against oxidation.[5] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Formula | C₅₇H₁₁₀O₆[2] |
| Molecular Weight | 891.5 g/mol [6][2] |
| IUPAC Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate[2] |
| CAS Number | 26942-95-0[6][2] |
| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C[2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Waxy solid or colorless to yellowish liquid[6][3][4] |
| Melting Point | 57-62 °C[3] |
| Boiling Point | 806-807 °C[3] |
| Solubility | Insoluble in water; Soluble in oils, lipids, and organic solvents (e.g., esters, hydrocarbons); Insoluble in ethanol[4][7] |
| Refractive Index | ≥ 1.460 at 20 °C[8] |
| Viscosity | High[3] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of glycerin with isostearic acid.[6][3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Objective: To synthesize this compound via the direct esterification of glycerin and isostearic acid.
Materials:
-
Glycerin (1 equivalent)
-
Isostearic acid (3 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as a solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Activated carbon (for decolorization)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A reaction flask is charged with glycerin, isostearic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of reactants.
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by treatment with activated carbon to remove colored impurities, followed by filtration.
dot
Caption: General workflow for the synthesis of this compound.
Characterization of this compound in a Cosmetic Formulation
Objective: To determine the viscosity and skin hydration potential of a cream formulation containing this compound.
1. Viscosity Measurement
Principle: Rotational viscometry is used to measure the internal friction of the cream, providing an indication of its thickness and flow characteristics.
Apparatus:
-
Rotational viscometer with appropriate spindle geometry (e.g., cone-plate or parallel-plate)
-
Temperature-controlled sample holder
Procedure:
-
The cream sample is allowed to equilibrate to a controlled temperature (e.g., 25 °C).
-
A defined amount of the sample is placed onto the lower plate of the viscometer.
-
The spindle is lowered to the correct gap setting.
-
The viscosity is measured over a range of shear rates to characterize the flow behavior of the cream (e.g., shear-thinning).
-
Data is recorded as viscosity (in mPa·s or cP) versus shear rate (in s⁻¹).
2. Skin Hydration Assessment (In-vivo)
Principle: A Corneometer® measures the capacitance of the skin, which is directly related to its hydration level. An increase in capacitance indicates an increase in skin moisture.
Protocol Outline:
-
Subject Recruitment: A panel of subjects with self-perceived dry skin is recruited.
-
Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 30 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated areas of the forearm using the Corneometer®.
-
Product Application: A standardized amount of the cream containing this compound is applied to a defined test area. An adjacent area is left untreated as a control.
-
Post-application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, and 8 hours) after product application on both the treated and control sites.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control areas. Statistical analysis is performed to determine the significance of the moisturizing effect.
dot
Caption: Experimental workflow for characterizing a cosmetic formulation.
Applications in Research and Development
This compound's primary functions in cosmetic and pharmaceutical formulations include:
-
Emollient and Skin-Conditioning Agent: It forms an occlusive layer on the skin, reducing transepidermal water loss and helping to maintain skin hydration. Its branched-chain structure provides a non-greasy, smooth feel.
-
Viscosity-Controlling Agent: It increases the thickness of oil-based formulations, contributing to the desired texture and stability of creams, lotions, and ointments.[9]
-
Dispersing Agent: Due to its high viscosity and polarity, it is an effective dispersing agent for pigments in color cosmetics.[5]
Safety and Toxicology
This compound is generally considered a safe ingredient for use in cosmetic products.[3]
-
Dermal Irritation and Sensitization: Dermal application in animal studies was not associated with significant irritation.[1] Repeated-insult patch tests in humans have shown no evidence of sensitization.[1]
-
Oral Toxicity: Studies on related glyceryl triesters indicate little to no acute, subchronic, or chronic oral toxicity.[1]
-
Comedogenicity: It has a low comedogenic rating, suggesting it is unlikely to clog pores.[9]
References
- 1. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, this compound, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Isostearyl Alcohol | Isooctadecanol | Cosmetic Ingredients Guide [ci.guide]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. This compound - Descrizione [tiiips.com]
- 7. This compound | TISG|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 8. US10792235B2 - Transparent oily solid cosmetics - Google Patents [patents.google.com]
- 9. deascal.com [deascal.com]
Triisostearin (C57H110O6): A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the physicochemical properties, formulation strategies, and therapeutic potential of the triglyceride ester, Triisostearin, as a versatile excipient in modern drug delivery systems.
Executive Summary
This compound, a triglyceride ester of isostearic acid, is a well-characterized compound with the molecular formula C57H110O6.[1][2] While extensively utilized in the cosmetics and personal care industries as an emollient and viscosity-enhancing agent, its unique physicochemical properties present a compelling case for its application in pharmaceutical formulations, particularly in topical and transdermal drug delivery.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical characteristics, synthesis, safety profile, and its emerging role as a pharmaceutical excipient. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the integration of this compound into novel therapeutic delivery systems.
Chemical and Physical Properties
This compound is a highly branched, high molecular weight triglyceride.[4] Its chemical structure, characterized by the presence of three isostearic acid molecules attached to a glycerol (B35011) backbone, imparts a unique combination of properties that are advantageous for pharmaceutical formulations.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H110O6 | [1][2] |
| Molecular Weight | 891.5 g/mol | [4] |
| IUPAC Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate | |
| CAS Number | 26942-95-0 | [1] |
| Appearance | White to off-white waxy solid or colorless to yellowish liquid | [1] |
| Boiling Point | 806-807°C | [1] |
| Melting Point | 57-62°C | [1] |
| Solubility | Soluble in water (Note: This information from one source is likely an error given its lipid nature. It is practically insoluble in water but soluble in various organic solvents) | [1] |
| Viscosity | High | [1] |
Synthesis and Manufacturing
The industrial synthesis of this compound is typically achieved through the esterification of glycerol with isostearic acid.[1] Isostearic acid itself is a branched-chain fatty acid, which contributes to the unique physical properties of the final triglyceride.[4]
The general synthesis process can be outlined as follows:
-
Reaction: Glycerol and isostearic acid are reacted in the presence of a catalyst.
-
Esterification: The reaction forms the triester, this compound.
-
Purification: The crude product is then purified to remove unreacted starting materials and catalyst residues. This may involve distillation, filtration, or other purification techniques to achieve the desired purity for cosmetic or pharmaceutical applications.[1]
Figure 1: Generalized workflow for the industrial synthesis of this compound.
Role in Drug Delivery and Formulation
This compound's properties as an emollient, viscosity modifier, and film-forming agent make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications.[1]
Topical and Transdermal Delivery
The primary barrier to the absorption of topically applied drugs is the stratum corneum, the outermost layer of the skin. This compound's occlusive nature allows it to form a thin, non-greasy film on the skin's surface, which can enhance the penetration of active pharmaceutical ingredients (APIs).[4] This is supported by findings from the Cosmetic Ingredient Review, which noted that glyceryl triesters can increase the skin penetration of other chemicals.[5]
The mechanism of penetration enhancement is likely multifactorial, involving:
-
Occlusion: The film formed by this compound can increase skin hydration by reducing transepidermal water loss (TEWL). A more hydrated stratum corneum is generally more permeable to many drugs.
-
Lipid Fluidization: As a lipid, this compound can interact with the lipid matrix of the stratum corneum, potentially disrupting its highly ordered structure and increasing its fluidity. This can create pathways for drug molecules to permeate more easily.
Figure 2: Proposed mechanism of this compound-mediated skin penetration enhancement.
Potential in Nanoemulsions and Other Lipid-Based Systems
This compound can serve as the oil phase in the formulation of nanoemulsions, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS). These systems are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble drugs. The high viscosity of this compound can also contribute to the physical stability of these formulations.
Experimental Protocols
While specific, detailed experimental protocols for drug delivery systems using this compound are not widely published, the following sections provide generalized methodologies that can be adapted by researchers.
Preparation of a this compound-Based Topical Cream
This protocol outlines the preparation of a simple oil-in-water (o/w) cream where this compound is a key component of the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other oil phase components (e.g., cetyl alcohol, stearic acid)
-
Aqueous phase components (e.g., glycerin, purified water)
-
Emulsifying agent (e.g., polysorbate 80, sorbitan (B8754009) monostearate)
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Oil Phase Preparation: Melt this compound and other solid oil phase components in a vessel at 70-75°C. Add the API to the molten oil phase and stir until dissolved or uniformly dispersed.
-
Aqueous Phase Preparation: In a separate vessel, heat the purified water and dissolve the aqueous phase components and the emulsifying agent. Maintain the temperature at 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling: Allow the emulsion to cool under gentle stirring.
-
Final Additions: Add the preservative and any other temperature-sensitive components when the temperature is below 40°C.
-
Homogenization: Homogenize the final cream to ensure a uniform consistency and droplet size.
In Vitro Drug Release Study
An in vitro release test (IVRT) is crucial for evaluating the performance of a topical formulation.
Apparatus:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Phosphate buffered saline (PBS) as the receptor medium
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Mount the synthetic membrane onto the Franz diffusion cells.
-
Fill the receptor chamber with PBS and equilibrate to 32°C.
-
Apply a finite dose of the this compound-based formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed PBS.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
Figure 3: Workflow for an in vitro drug release study of a topical formulation.
Safety and Toxicology
This compound has been extensively tested for its safety in cosmetic applications and is considered a non-toxic and non-irritant ingredient.[1] A comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetic products.[5]
Key Safety Findings:
-
Oral Toxicity: Little to no acute, subchronic, or chronic oral toxicity was observed in animal studies.[5]
-
Dermal Irritation and Sensitization: Dermal application was not associated with significant irritation in rabbit skin, and no evidence of sensitization was seen in guinea pig maximization tests.[5]
-
Ocular Irritation: Ocular exposures were, at most, mildly irritating to rabbit eyes.[5]
-
Genotoxicity: this compound was not found to be genotoxic in a number of in vitro and in vivo assay systems.[6]
-
Comedogenicity: It has a low potential for causing acne or breakouts.[1]
While the safety profile is favorable, it is important to note that as a penetration enhancer, care should be exercised when formulating this compound with other chemicals to avoid enhancing the penetration of potentially harmful substances.[5]
Regulatory Status
This compound is widely approved for use in cosmetic products globally.[1] Its status as a pharmaceutical excipient is less clearly defined in major pharmacopeias. However, the extensive safety data available from its cosmetic use, coupled with the FDA's approval of other triglycerides like Tristearin as a multipurpose food additive, provides a strong foundation for its consideration as a pharmaceutical excipient, particularly in topical and oral lipid-based formulations.[6] Developers of new drug products containing this compound should consult with the relevant regulatory authorities to determine the specific requirements for its use as a pharmaceutical excipient.
Conclusion
This compound (C57H110O6) is a versatile and safe ingredient with a well-established profile in the cosmetics industry. Its unique physicochemical properties, including high viscosity, excellent emollience, and film-forming capabilities, make it a highly attractive candidate for use as an excipient in pharmaceutical formulations. For drug development professionals, this compound offers significant potential in the formulation of topical and transdermal delivery systems by enhancing skin penetration and serving as a key component in lipid-based drug delivery systems. Further research into its specific interactions with various APIs and its performance in different drug delivery platforms is warranted to fully unlock its therapeutic potential.
References
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - this compound, safety [tiiips.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
An In-depth Technical Guide to the Synthesis of Glycerol Triisostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) triisostearate, a triester of glycerin and isostearic acid, is a valuable ingredient in the pharmaceutical, cosmetic, and personal care industries, prized for its unique emollient, moisturizing, and textural properties. This technical guide provides a comprehensive overview of the primary synthesis methodologies for producing high-purity glycerol triisostearate. It details both chemical and enzymatic synthesis routes, including experimental protocols, reaction parameters, and purification techniques. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison, and process workflows are visualized through diagrams to enhance understanding. This document serves as a core resource for researchers and professionals involved in the development and manufacturing of products containing this versatile ester.
Introduction
Glycerol triisostearate, also known as triisostearin, is a triglyceride with the chemical formula C₅₇H₁₁₀O₆.[1] It is synthesized through the esterification of one molecule of glycerol with three molecules of isostearic acid.[1] Its branched-chain fatty acid structure and saturated nature impart excellent oxidative stability and a desirable sensory profile, making it a superior alternative to other triglycerides in various formulations.
This guide explores the two principal pathways for the synthesis of glycerol triisostearate: chemical esterification and enzymatic synthesis. Each method presents distinct advantages and challenges in terms of reaction conditions, catalyst requirements, product purity, and environmental impact.
Chemical Synthesis of Glycerol Triisostearate
The conventional method for synthesizing glycerol triisostearate is through the direct esterification of glycerol with isostearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.
Reaction Pathway
The overall reaction for the chemical synthesis of glycerol triisostearate is as follows:
Catalysts
Various catalysts can be employed to facilitate the esterification reaction. Acid catalysts are most common and include:
-
Brønsted acids: Sulfuric acid is a traditional and effective catalyst for this reaction.[2]
-
Solid acid catalysts: Heterogeneous catalysts like phosphotungstic acid supported on activated carbon offer advantages in terms of easier separation from the reaction mixture.[2]
-
Metal salts: Tin (II) chloride (SnCl₂·2H₂O) has been shown to be an effective catalyst for the esterification of glycerol with fatty acids.[3]
Reaction Conditions
The reaction conditions for the chemical synthesis of glycerol triisostearate can be optimized to maximize yield and purity. Key parameters include:
-
Temperature: Elevated temperatures, typically in the range of 120-180°C, are used to increase the reaction rate.[4]
-
Pressure: The reaction is often carried out under a vacuum or with a nitrogen sparge to facilitate the removal of water, which drives the equilibrium towards the formation of the triester.
-
Molar Ratio: A slight excess of isostearic acid may be used to ensure the complete esterification of all three hydroxyl groups of glycerol.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Immobilized Phosphotungstic Acid | [2] |
| Reactants | C₆-C₁₂ Fatty Acids, Glycerol | [2] |
| Purity of Product | Up to 97% | [2] |
Table 1: Synthesis of Medium-Chain Triglycerides using a Solid Acid Catalyst
| Parameter | Value | Reference |
| Catalyst | Tin (II) Chloride Dihydrate (SnCl₂·2H₂O) | [3] |
| Reactants | Linoleic Acid, Glycerol | [3] |
| Optimal Glycerol Excess | 20% | [3] |
| Temperature | 160°C | [3] |
| Reaction Time for 90% Conversion | 60 minutes | [3] |
Table 2: Esterification of Linoleic Acid with Glycerol
Experimental Protocol: General Procedure for Chemical Synthesis
-
Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap (e.g., Dean-Stark apparatus) with glycerol and isostearic acid (molar ratio of 1:3.3).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.1-0.5% w/w of the total reactants).
-
Reaction: Heat the mixture to the desired temperature (e.g., 160°C) with constant stirring under a slow stream of nitrogen to facilitate water removal.
-
Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit.
-
Neutralization: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution).
-
Purification: The crude glycerol triisostearate is then purified.
Purification
Purification of the synthesized glycerol triisostearate is crucial to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:
-
Washing: The crude product is washed with hot water to remove any remaining catalyst and glycerol.
-
Distillation: Molecular distillation or short-path distillation can be used to separate the desired triglyceride from mono- and diglycerides, as well as free fatty acids.[2]
-
Crystallization: Fractional crystallization can be employed to purify the product based on differences in melting points.
-
Filtration: The final product may be filtered to remove any particulate matter.[2]
Enzymatic Synthesis of Glycerol Triisostearate
Enzymatic synthesis offers a "greener" alternative to chemical methods, utilizing lipases as biocatalysts. This approach provides several advantages, including milder reaction conditions, high specificity leading to fewer byproducts, and easier catalyst removal.[5]
Reaction Pathway
The enzymatic synthesis follows the same overall esterification reaction as the chemical method, but it is catalyzed by a lipase (B570770) enzyme.
Lipase Catalysts
The choice of lipase is critical for the efficiency and selectivity of the reaction. Immobilized lipases are often preferred due to their enhanced stability and reusability. A commonly used and highly effective lipase for ester synthesis is:
-
Novozym® 435: An immobilized lipase B from Candida antarctica, known for its high activity and stability in organic media and at elevated temperatures.[6][7]
Reaction Conditions
Enzymatic synthesis is characterized by its milder reaction conditions compared to chemical methods:
-
Temperature: Typically in the range of 40-80°C, which helps to minimize side reactions and degradation of sensitive compounds.[5]
-
Solvent System: The reaction can be carried out in a solvent-free system, which is environmentally friendly and simplifies downstream processing.[5] Alternatively, organic solvents can be used to improve substrate solubility and reduce viscosity.
-
Water Removal: Similar to chemical synthesis, the removal of water is essential to drive the reaction towards the formation of the triester. This can be achieved by conducting the reaction under vacuum or by using molecular sieves.
-
Molar Ratio: The molar ratio of glycerol to isostearic acid can be optimized to maximize the yield of the desired triglyceride.
Quantitative Data
Specific data on the enzymatic synthesis of glycerol triisostearate is limited. However, studies on the synthesis of other triglycerides using Novozym® 435 provide valuable comparative data.
| Parameter | Value | Reference |
| Enzyme | Novozym® 435 | [6] |
| Reactants | Glycerol, Caprylic/Capric Acid | [6] |
| System | Bubble Column Reactor | [6] |
| Enzyme Loading | 5% | [6] |
| Temperature | 60°C | [6] |
| Purity of Diacylglycerols (after purification) | 80-83% | [6] |
Table 3: Enzymatic Synthesis of Medium-Chain Diacylglycerols
| Parameter | Value | Reference |
| Enzyme | Novozym® 435 | [1] |
| Reactants | 2-ethyl hexanol, Palmitic Acid | [1] |
| System | Solvent-free | [1] |
| Enzyme Reusability | 90% activity retained after 10 cycles | [1] |
Table 4: Reusability of Novozym® 435 in a Solvent-Free System
Experimental Protocol: General Procedure for Enzymatic Synthesis
-
Substrate Preparation: In a temperature-controlled reactor, combine glycerol and isostearic acid in the desired molar ratio.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 60-70°C). If a solvent-free system is used, apply a vacuum to remove the water produced during the reaction.
-
Monitoring: Monitor the reaction progress by analyzing samples periodically for the disappearance of free fatty acids (acid value) or by chromatographic methods (TLC, HPLC, or GC).
-
Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Purification: The resulting product mixture, containing glycerol triisostearate along with mono- and diglycerides and unreacted starting materials, is then purified.
Purification of Enzymatically Synthesized Product
The purification process for the enzymatically synthesized product is generally simpler than for the chemically synthesized one due to the absence of harsh catalyst residues. The primary goal is to separate the desired triglyceride from partial glycerides and unreacted substrates.
-
Enzyme Removal: The immobilized enzyme is easily removed by filtration.
-
Molecular Distillation: This is a highly effective method for separating triglycerides from mono- and diglycerides and free fatty acids under high vacuum and at elevated temperatures.
-
Solvent Extraction: Liquid-liquid extraction can be used to selectively remove more polar components like mono- and diglycerides.
Comparison of Chemical and Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Acids (e.g., H₂SO₄), Metal Salts | Lipases (e.g., Novozym® 435) |
| Temperature | High (120-180°C) | Mild (40-80°C) |
| Pressure | Often atmospheric or vacuum | Often vacuum for water removal |
| Selectivity | Lower, produces a mixture of mono-, di-, and triglycerides | Higher, can be more selective for the tri-ester |
| Byproducts | More side reactions and impurities | Fewer byproducts |
| Purification | More complex, requires catalyst neutralization and removal | Simpler, enzyme removed by filtration |
| Environmental Impact | Higher energy consumption, use of corrosive catalysts | "Greener" process, lower energy, biodegradable catalyst |
| Catalyst Reusability | Difficult for homogeneous catalysts | High for immobilized enzymes |
Table 5: Comparison of Synthesis Methods for Glycerol Esters [8][9][10]
Conclusion
The synthesis of glycerol triisostearate can be effectively achieved through both chemical and enzymatic routes. Chemical synthesis is a well-established method that can provide high yields but requires harsh reaction conditions and more extensive purification. Enzymatic synthesis, particularly with immobilized lipases like Novozym® 435, offers a more sustainable and selective alternative, operating under milder conditions and producing a purer product with simpler downstream processing. The choice of synthesis method will depend on the specific requirements of the application, including desired purity, cost considerations, and environmental impact. Further research focused on optimizing reaction conditions and developing more efficient catalysts will continue to advance the production of this important specialty chemical.
References
- 1. scielo.br [scielo.br]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Solvent-free enzymatic production of high quality cetyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. project-incite.eu [project-incite.eu]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to Triisostearin (CAS Number 26942-95-0) for Researchers and Drug Development Professionals
An Introduction to Triisostearin: A Versatile Excipient in Pharmaceutical and Cosmetic Formulations
This compound, with the CAS number 26942-95-0, is the triester of glycerin and isostearic acid.[1] It is a highly branched, non-greasy emollient and viscosity-controlling agent with a history of safe and effective use in the cosmetics industry.[2][3] Its unique physicochemical properties, including high polarity, oxidative stability, and excellent spreadability, are making it an increasingly attractive excipient for researchers and professionals in the field of drug development, particularly for topical and transdermal delivery systems.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in drug delivery, safety profile, and detailed experimental protocols for its analysis.
Physicochemical Properties and Specifications
This compound is a waxy solid that is white to off-white in color at room temperature.[2] Its unique branched-chain structure imparts a lower melting point and viscosity compared to its straight-chain counterpart, tristearin. This results in a desirable light, non-greasy feel in formulations.[4]
| Property | Value | Reference |
| CAS Number | 26942-95-0 | [6] |
| Chemical Name | 1,2,3-Propanetriyl triisooctadecanoate | [6] |
| Molecular Formula | C57H110O6 | [6] |
| Molecular Weight | 891.5 g/mol | [6] |
| Appearance | White to off-white waxy solid | [2] |
| Solubility | Insoluble in water, soluble in oils and silicones | [4] |
| Comedogenic Rating | 1 (Minimally comedogenic) | [3] |
Synthesis of this compound: A Detailed Protocol
This compound is synthesized via the esterification of glycerin with three equivalents of isostearic acid.[2][3] The reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
Materials:
-
Glycerin (1 equivalent)
-
Isostearic acid (3 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.1 mol%)
-
Toluene (as a solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
-
Activated charcoal
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add glycerin, isostearic acid, p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Decolorize the solution by adding activated charcoal and stirring for 30 minutes, followed by filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if required.
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Applications in Drug Development and Delivery
The primary role of this compound in pharmaceutical formulations is as an excipient that enhances the stability, feel, and delivery of active pharmaceutical ingredients (APIs).
Topical and Transdermal Drug Delivery: this compound's emollient properties help to soften and smooth the skin, which can improve the penetration of topically applied drugs.[3] Its occlusive nature forms a thin film on the skin, reducing transepidermal water loss and potentially increasing the residence time and absorption of the API.[5] As a viscosity-controlling agent, it allows for the formulation of creams, lotions, and ointments with desired rheological properties for optimal application and patient compliance.[4]
Enhancement of Skin Penetration: Several mechanisms are proposed for how lipid-based excipients like this compound can enhance drug penetration through the stratum corneum, the primary barrier of the skin. These include:
-
Disruption of the Stratum Corneum: The branched-chain fatty acid moieties of this compound can fluidize the highly ordered lipid lamellae of the stratum corneum, creating more permeable pathways for drug molecules.
-
Increased Drug Partitioning: this compound can act as a reservoir for the API on the skin's surface, increasing the concentration gradient and driving diffusion into the skin.
-
Co-solvency: It can improve the solubility of lipophilic drugs within the formulation, which can enhance their partitioning into the lipid-rich stratum corneum.
Nanoparticulate Drug Delivery Systems: While direct evidence for the use of this compound in clinically approved nanoparticulate drug delivery systems is limited, its properties suggest potential applications. As a lipid excipient, it could be a component in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and targeting of poorly soluble drugs. This compound's biocompatibility and ability to solubilize lipophilic drugs make it a candidate for creating a stable lipid matrix for encapsulating APIs.
Analytical Methods for Quality Control
Ensuring the purity and quality of this compound is crucial for its use in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and potential impurities.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column)
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or chloroform) to a known concentration.
-
For the analysis of fatty acid composition, a derivatization step to form fatty acid methyl esters (FAMEs) may be necessary. This involves transesterification with a reagent like boron trifluoride in methanol.
GC-MS Parameters (Illustrative Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-1000.
Data Analysis:
-
The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.
-
Purity can be assessed by the relative peak area of this compound compared to any impurity peaks.
-
Quantification can be performed using an internal or external standard calibration method.
Safety and Regulatory Information
This compound has a well-established safety profile and is considered safe for use in cosmetic and personal care products.[2] It is generally non-irritating and non-sensitizing to the skin.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics. While specific regulatory approvals for its use as a pharmaceutical excipient may vary by region, its favorable safety profile in topical applications is a significant advantage. It is important to consult the relevant regulatory guidelines for specific applications in drug products.
Conclusion
This compound is a multifunctional excipient with significant potential in the development of advanced drug delivery systems, particularly for topical and transdermal applications. Its unique combination of emollient, viscosity-modifying, and penetration-enhancing properties, coupled with a favorable safety profile, makes it a valuable tool for formulators. Further research into its application in nanoparticulate systems and a deeper understanding of its interactions with the skin barrier at a molecular level will likely expand its role in the pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound in their drug development endeavors.
References
The Genesis and Synthesis of Triisostearin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisostearin, a triglyceride ester of isostearic acid, is a versatile emollient and viscosity-enhancing agent with widespread applications in the cosmetic, pharmaceutical, and drug delivery sectors. Its unique branched-chain structure imparts a desirable non-greasy feel, excellent spreadability, and high stability. This technical guide provides an in-depth exploration of the origin and synthesis of this compound, detailing both traditional chemical and modern enzymatic methodologies. The document presents structured data on physicochemical properties, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this important excipient.
Origin and Physicochemical Properties
This compound is not a naturally occurring triglyceride in the traditional sense; it is synthesized from raw materials that are typically derived from vegetable sources. The primary precursors are glycerol (B35011) and isostearic acid . Isostearic acid itself is a branched-chain saturated fatty acid, most commonly produced through the catalytic dimerization and subsequent hydrogenation of oleic acid, which is abundant in vegetable oils like olive and sunflower oil. This vegetable-derived origin makes this compound a biodegradable and eco-friendly option.[1]
The chemical structure of this compound consists of a glycerol backbone esterified with three molecules of isostearic acid. Its formal IUPAC name is 1,2,3-Propanetriyl triisooctadecanoate, and its chemical formula is C₅₇H₁₁₀O₆.[2][3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 891.5 g/mol | [2] |
| Appearance | White to off-white waxy solid or viscous liquid | [3] |
| Melting Point | 57-62 °C | [3] |
| Boiling Point | 806-807 °C | [3] |
| Solubility | Insoluble in water, soluble in oils | [3] |
| Odor | Odorless | [1] |
Synthesis of this compound
The industrial production of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
The conventional method for synthesizing this compound is through the direct esterification of glycerol with isostearic acid. This reaction is typically catalyzed by an acid catalyst and driven to completion by the removal of water.
A logical workflow for the chemical synthesis of this compound is depicted below.
Caption: Chemical Synthesis Workflow for this compound.
The following is a representative protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Isostearic acid
-
Glycerol (99.5% purity)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or p-Toluenesulfonic acid as a catalyst
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal.
Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask, charge isostearic acid and glycerol in a molar ratio of 3.3:1. The slight excess of isostearic acid helps to drive the reaction towards the tri-ester.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. A typical catalyst loading is 0.1-0.5% by weight of the total reactants.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation at high temperatures.
-
Reaction: Heat the mixture to 160-220 °C with continuous stirring. The water produced during the esterification will be collected in the Dean-Stark trap or removed by applying a vacuum.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target specification (e.g., < 1 mg KOH/g). The reaction time can range from 4 to 12 hours.
-
Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with an appropriate base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).
-
Purification: The crude this compound is then purified. This may involve several steps:
-
Washing: Wash the product with hot water to remove any residual catalyst and soaps.
-
Drying: Dry the product under vacuum to remove any remaining water.
-
Bleaching: Treat with activated carbon or bleaching earth to remove color impurities.
-
Deodorization: Steam strip under high vacuum to remove any volatile odorous compounds.
-
Filtration: Filter the final product to remove any solid impurities.
-
Enzymatic Synthesis
Enzymatic synthesis is an emerging green alternative to chemical synthesis. It utilizes lipases as biocatalysts, which offer high specificity and operate under milder reaction conditions, leading to higher purity products and reduced energy consumption. The most commonly used lipase (B570770) for this purpose is immobilized Candida antarctica lipase B (Novozym® 435).
A logical workflow for the enzymatic synthesis of this compound is presented below.
Caption: Enzymatic Synthesis Workflow for this compound.
The following is a representative protocol for the lipase-catalyzed synthesis of this compound.
Materials:
-
Isostearic acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Solvent (optional, e.g., 2-methyl-2-butanol (B152257) or solvent-free system)
-
Molecular sieves (for water removal if not using vacuum)
-
Reaction vessel with temperature control and mechanical stirring.
Procedure:
-
Reactant Preparation: Dissolve isostearic acid and glycerol in the chosen solvent in the reaction vessel. A typical molar ratio of isostearic acid to glycerol is 3:1. In a solvent-free system, the reactants are melted.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the substrates.
-
Reaction Conditions: Maintain the reaction temperature between 60-80 °C with constant stirring. Apply a vacuum to remove the water formed during the reaction, which shifts the equilibrium towards the product. Alternatively, add activated molecular sieves to the reaction mixture.
-
Monitoring: Monitor the conversion of isostearic acid using techniques such as gas chromatography (GC) or by measuring the acid value. The reaction time can vary from 24 to 72 hours.
-
Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.
-
Purification: The product is then purified to remove any unreacted starting materials and by-products (mono- and diisostearin). This can be achieved by short-path distillation under high vacuum or by column chromatography.
Comparative Analysis of Synthesis Methods
Both chemical and enzymatic synthesis routes have their advantages and disadvantages, which are summarized in Table 2.
Table 2: Comparison of Chemical and Enzymatic Synthesis of this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄, SnCl₂) | Lipases (e.g., Novozym® 435) |
| Temperature | High (160-220 °C) | Mild (60-80 °C) |
| Pressure | Atmospheric or vacuum | Typically vacuum |
| Reaction Time | 4-12 hours | 24-72 hours |
| By-products | Color and odor impurities, potential for side reactions | Fewer by-products, higher purity |
| Energy Consumption | High | Low |
| Catalyst Reusability | Difficult | High (immobilized enzymes) |
| Product Purity | Requires extensive purification | High initial purity |
| Sustainability | Less sustainable | Green and sustainable |
| Estimated Yield | >90% | >95% |
Conclusion
The synthesis of this compound can be effectively achieved through both chemical and enzymatic pathways. While chemical synthesis remains a prevalent industrial method due to its faster reaction times, enzymatic synthesis is gaining significant attention as a more sustainable and selective alternative that yields a higher purity product under milder conditions. The choice of synthesis route will depend on factors such as the desired product purity, energy costs, and sustainability goals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to understand and implement the synthesis of this valuable excipient.
References
Triisostearin as a Triglyceride Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisostearin, the triester of glycerin and isostearic acid, is a versatile triglyceride ester with a unique branched-chain structure that imparts desirable physicochemical properties for various advanced applications.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis, and analysis. It further explores its multifaceted roles as a lipid excipient in pharmaceutical formulations, particularly in the development of self-nanoemulsifying drug delivery systems (SNEDDS) for enhancing the bioavailability of poorly soluble drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction
This compound (Glyceryl Triisostearate) is a triglyceride derived from the esterification of glycerol (B35011) with three molecules of isostearic acid.[1] Unlike its linear-chain counterpart, tristearin, the branched nature of the isostearic acid moieties in this compound results in a substance that is typically a liquid or a soft paste at room temperature, offering distinct advantages in formulation science. Its properties, such as high polarity, excellent spreadability, and good oxidative stability, have made it a valuable ingredient in the cosmetics industry as an emollient and viscosity-modifying agent.[1] In recent years, its potential as a lipid excipient in the pharmaceutical industry has been increasingly recognized, particularly as an oil phase in nanoemulsions and self-emulsifying drug delivery systems to improve the oral bioavailability of poorly water-soluble drugs.[2][3][4][5][6]
Chemical and Physical Properties
This compound's unique branched-chain structure governs its physical and chemical properties, which are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate | Alfa Chemistry |
| Synonyms | Glyceryl Triisostearate, Glycerin Triisostearate | --INVALID-LINK-- |
| CAS Number | 26942-95-0 | --INVALID-LINK-- |
| Molecular Formula | C57H110O6 | --INVALID-LINK-- |
| Molecular Weight | 891.5 g/mol | Alfa Chemistry |
| Appearance | Colorless to yellowish liquid or waxy solid | --INVALID-LINK-- |
| Odor | Odor-free | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 57-62 °C | --INVALID-LINK-- |
| Boiling Point | 806-807 °C | --INVALID-LINK-- |
| Specific Gravity (25°C) | 0.905 ± 0.01 g/cm³ | Hicos GTIS (this compound) |
| Solubility | Soluble in water, esters, oils, and silicones | --INVALID-LINK--, PELEMOL® GTIS |
| Viscosity | High | --INVALID-LINK-- |
Quality Control Parameters
| Parameter | Value | Reference |
| Acid Value | ≤ 2 mgKOH/g | Hicos GTIS (this compound) |
| Saponification Value | 180 ± 10 mgKOH/g | Hicos GTIS (this compound) |
| Iodine Value | ≤ 3 gI₂/100g | Hicos GTIS (this compound) |
| Water Content | ≤ 0.1% | Hicos GTIS (this compound) |
Synthesis of this compound
This compound is synthesized through the esterification of glycerol with isostearic acid. This can be achieved via chemical or enzymatic methods.
Synthesis workflow for this compound.
Experimental Protocol: Chemical Synthesis (Representative)
This protocol describes a general procedure for the chemical synthesis of triglycerides via esterification, which can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add glycerol and a 10% molar excess of isostearic acid.
-
Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (1-2% by weight of the reactants).
-
Reaction Conditions: Heat the mixture to 160-180°C with vigorous stirring. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit (e.g., < 2 mg KOH/g).
-
Purification:
-
Neutralization: After cooling the reaction mixture, neutralize the catalyst with an alkaline solution (e.g., sodium carbonate).
-
Washing: Wash the crude product with hot distilled water to remove any remaining catalyst and glycerol.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.
-
Deodorization/Decolorization: Treat the product with activated carbon and/or bleaching earth under vacuum at elevated temperature to remove color and odor impurities.
-
Filtration: Filter the final product to obtain purified this compound.
-
Experimental Protocol: Enzymatic Synthesis (Representative)
This protocol outlines a general enzymatic approach for triglyceride synthesis, adaptable for this compound, offering a more sustainable and selective alternative to chemical synthesis.[7][8][9][10][11][12][13]
-
Substrate Preparation: Dissolve glycerol and isostearic acid (in a 1:3.3 molar ratio) in a suitable solvent (e.g., n-hexane or a solvent-free system).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435), at a concentration of 5-10% (w/w) of the total substrate weight.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation in a shaker or stirred-tank reactor.[11] If the reaction is performed under vacuum, it helps to remove the water by-product and drive the equilibrium towards ester formation.[11]
-
Monitoring: Monitor the reaction progress by analyzing samples periodically using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids.
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Purification:
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification of this compound: The resulting product can be purified by molecular distillation or column chromatography to separate this compound from unreacted substrates and by-products (mono- and diisostearin).
-
Analysis of this compound
The purity and composition of this compound are critical for its performance in various applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for its analysis.
Experimental Protocol: Purity Analysis by GC-FID (Representative)
This protocol is a general method for the analysis of triglycerides that can be adapted for this compound.[14][15][16][17][18]
-
Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):
-
Accurately weigh about 25 mg of the this compound sample into a screw-capped test tube.
-
Add 1.5 mL of a 0.5 M solution of sodium hydroxide (B78521) in methanol (B129727).
-
Heat the mixture in a water bath at 100°C for 5 minutes.
-
After cooling, add 2 mL of a boron trifluoride-methanol solution (14% BF₃), and heat again at 100°C for 5 minutes.
-
Add 1 mL of isooctane (B107328) and 5 mL of a saturated sodium chloride solution. Shake vigorously.
-
Allow the layers to separate and transfer the upper isooctane layer containing the FAMEs to a GC vial.
-
-
GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Identify the isostearic acid methyl ester peak based on its retention time compared to a standard. Calculate the purity of this compound based on the relative peak area of the isostearic acid methyl ester.
Experimental Protocol: Quantification by HPLC-ELSD (Representative)
This protocol provides a general method for the analysis of triglycerides using HPLC with an Evaporative Light-Scattering Detector (ELSD), which is suitable for non-volatile and non-chromophoric compounds like this compound.[19][20][21][22][23]
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent such as a mixture of chloroform (B151607) and methanol (2:1, v/v) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Hexane (80:20, v/v)
-
Gradient: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas (Nitrogen) Flow Rate: 1.5 L/min.
-
-
-
Data Analysis: Quantify the this compound peak by comparing its peak area to a calibration curve generated from standards of known concentrations.
Applications in Drug Development
This compound's lipophilic nature, safety profile, and ability to solubilize poorly water-soluble drugs make it an excellent excipient in pharmaceutical formulations, particularly for oral drug delivery.
Functional application of this compound in SNEDDS.
Role in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3][5][6][24][25] this compound is an effective oil phase in SNEDDS formulations for several reasons:
-
High Solubilizing Capacity: It can dissolve a significant amount of lipophilic drugs, which is a prerequisite for successful SNEDDS formulation.
-
Enhanced Stability: Its oxidative stability helps protect the encapsulated drug from degradation.
-
Biocompatibility: this compound is generally regarded as safe for oral administration.
-
Improved Bioavailability: By presenting the drug in a solubilized form within nano-sized droplets, SNEDDS can significantly enhance the dissolution rate and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.[2][5][6][24]
Formulation of a this compound-Based SNEDDS (Conceptual Protocol)
-
Screening of Excipients:
-
Determine the solubility of the target drug in various oils (including this compound), surfactants, and co-surfactants. Select the components that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of oil (this compound), surfactant, and co-surfactant.
-
Visually observe the formation of nanoemulsions upon aqueous titration of each mixture.
-
Construct a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Select a formulation from the nanoemulsification region of the phase diagram.
-
Dissolve the drug in the oil phase (this compound) with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and stir until a homogenous isotropic mixture is obtained.
-
-
Characterization of the SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SNEDDS.
-
Thermodynamic Stability: Assess the stability of the SNEDDS by subjecting it to centrifugation and freeze-thaw cycles.
-
Conclusion
This compound is a highly versatile triglyceride ester with a favorable combination of physicochemical properties that make it a valuable ingredient in both the cosmetic and pharmaceutical industries. Its role as a lipid excipient, particularly as the oil phase in SNEDDS, offers a promising strategy to address the challenges of formulating poorly water-soluble drugs. The detailed information and representative protocols provided in this technical guide are intended to support researchers and drug development professionals in harnessing the full potential of this compound in their formulation endeavors. Further research into the specific interactions of this compound with different active pharmaceutical ingredients and its performance in various drug delivery systems will continue to expand its applications in the future.
References
- 1. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 2. Enhancing poorly soluble drug solubility with self-emulsifying systems [wisdomlib.org]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1480636A2 - Self emulsifying drug delivery systems for poorly soluble drugs - Google Patents [patents.google.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic esterification of glycerol II. Lipase-catalyzed synthesis of regioisomerically pure 1(3)-rac-monoacylglycerols | Semantic Scholar [semanticscholar.org]
- 9. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US20070148746A1 - Process for the enzymatic synthesis of triglycerides - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 20. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 23. researchgate.net [researchgate.net]
- 24. sphinxsai.com [sphinxsai.com]
- 25. rjptonline.org [rjptonline.org]
In-Depth Technical Guide: Toxicological Profile of Triisostearin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data available for Triisostearin. The information is compiled from peer-reviewed literature and authoritative reports, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment.
Executive Summary
This compound, a triester of glycerin and isostearic acid, is a common ingredient in cosmetic and personal care products, primarily functioning as a skin-conditioning agent and viscosity-increasing agent.[1] Extensive toxicological testing has been conducted on this compound and related glyceryl triesters to establish their safety for use in consumer products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe as used in cosmetics.[2][3] This guide summarizes the key toxicological endpoints evaluated for this compound, including acute oral toxicity, dermal and ocular irritation, skin sensitization, and genotoxicity.
Chemical and Physical Properties
To understand the toxicological profile of this compound, it is essential to consider its chemical and physical characteristics.
| Property | Value |
| Chemical Name | 1,2,3-Propanetriyl triisooctadecanoate |
| CAS Number | 26942-95-0 |
| Molecular Formula | C₅₇H₁₁₀O₆ |
| Molecular Weight | 891.5 g/mol |
| Physical Form | Waxy solid, white to off-white |
| Solubility | Soluble in water |
Toxicological Data Summary
The following tables present a summary of the available quantitative toxicological data for this compound and related glyceryl triesters. The data is primarily derived from the comprehensive safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel.
Table 1: Acute Oral Toxicity
| Test Substance | Species | Route | LD₅₀ | Reference |
| Glyceryl Triesters (general) | Animal | Oral | Little to no toxicity observed unless levels approached a significant percentage of caloric intake. | [5] |
| Interruptin-Rich Extract (IRE) | Wistar Rats | Oral | > 2000 mg/kg | [6] |
| Sharpunkhadi granules | Female Wistar Rats | Oral | > 5000 mg/kg | [7] |
Note: Specific LD₅₀ values for this compound were not explicitly detailed in the reviewed literature; however, the general assessment of glyceryl triesters indicates very low acute oral toxicity.
Table 2: Dermal Irritation
| Test Substance | Species | Concentration | Observation | Primary Irritation Index (PII) | Classification | Reference |
| Diluted Test Material | New Zealand White Rabbit | 50 ppm | No skin reactions | 0.0 | Non-irritant | [8] |
| Test Article Extract | Rabbit | Not Specified | No skin reactions | 0 | Negligible | [9] |
Note: Studies on various substances using the Draize rabbit test show that a Primary Irritation Index of 0.0 corresponds to a "Non-irritant" classification.[8]
Table 3: Ocular Irritation
| Test Substance | Species | Concentration | Observation | Classification | Reference |
| Glyceryl Triesters (general) | Rabbit | Not Specified | At most, mildly irritating | Mild Irritant | [5] |
| Test Products | Rabbit | 100 µL | Varied, graded according to Draize scale | Varies | [10] |
Note: The Draize test for ocular irritation scores effects on the cornea, iris, and conjunctiva. A general assessment of glyceryl triesters indicates a low potential for significant eye irritation.[5][11][12]
Table 4: Skin Sensitization
| Test Substance | Species | Test Method | Concentration | Result | Reference |
| Glyceryl Triesters (general) | Guinea Pig | Maximization Test | Not Specified | No evidence of sensitization | [5] |
| HRI-82 | Guinea Pig | Maximization Test | 2% (intradermal), 20% (topical) | Extreme Sensitizer (B1316253) (100% sensitization rate) | [13] |
| Baby Skin Care Products | Human | HRIPT | Not Specified | Non-allergenic | [14] |
Note: While general data on glyceryl triesters suggest a lack of sensitization potential, specific formulations or related compounds can show varying results. The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate skin sensitization potential in humans.[10][14]
Table 5: Genotoxicity
| Test Substance | Test System | Metabolic Activation | Concentration | Result | Reference |
| Trois | S. typhimurium & E. coli | With and without S9 mix | 313 to 5000 µ g/plate | Non-mutagenic | [8] |
| Betaine | S. typhimurium | With and without S9 mix | up to 5000 µ g/plate | Non-mutagenic | [15] |
| T-2014 CoC | Salmonella and Saccharomyces | With and without S9 mix | 0.1 to 500 µ g/plate | Non-mutagenic | [16] |
Note: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]
Experimental Protocols
Detailed methodologies for the key toxicological experiments are outlined below, based on standard OECD guidelines and practices referenced in the safety assessments.
Acute Oral Toxicity (Fixed Dose Method - OECD 420)
The acute oral toxicity of a substance is typically evaluated in a stepwise procedure using a limited number of animals.
-
Test Animals: Healthy, young adult Wistar rats are commonly used.[6]
-
Dosage: A single oral dose of the test substance is administered. For substances with low expected toxicity, a limit dose of 2000 mg/kg or 5000 mg/kg may be used.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[6]
-
Endpoint: The LD₅₀ (median lethal dose) is determined, which is the dose estimated to cause mortality in 50% of the test animals. Substances with an LD₅₀ greater than 2000 mg/kg are generally considered to have low acute oral toxicity.[6][17]
Dermal Irritation (Draize Rabbit Test - OECD 404)
This test assesses the potential of a substance to cause skin irritation.
-
Test Animals: Albino rabbits are the preferred species.[3]
-
Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for a specified duration (e.g., 4 hours).[3]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3]
-
Scoring: The reactions are scored on a numerical scale (e.g., 0-4 for both erythema and edema). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential (e.g., non-irritant, mild, moderate, or severe).[3][8]
Ocular Irritation (Draize Rabbit Test - OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Application: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10][11]
-
Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at specified time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days).[10][18]
-
Scoring: The severity of the reactions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.[10][18][19]
Skin Sensitization (Guinea Pig Maximization Test - OECD 406)
This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Test Animals: Guinea pigs are the standard model.[14]
-
Induction Phase: The animals are initially exposed to the test substance through both intradermal injections (with an adjuvant to enhance the immune response) and topical application.[14]
-
Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive skin site.[14]
-
Evaluation: The skin reactions at the challenge site are observed and scored. A substance is considered a sensitizer if a specified percentage of the test animals show a positive reaction.[1][14]
Genotoxicity (Bacterial Reverse Mutation Test - Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[8]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of this compound.
Caption: Synthesis of this compound.
Caption: Toxicological Testing Workflow.
Caption: Safety Assessment Framework.
Conclusion
Based on the comprehensive review of the available toxicological data, this compound demonstrates a very low order of toxicity. It is not acutely toxic via the oral route, is at most a mild, transient irritant to skin and eyes, and shows no evidence of skin sensitization or genotoxicity in the standard battery of tests. The Cosmetic Ingredient Review Expert Panel has repeatedly affirmed the safety of this compound and other glyceryl triesters for use in cosmetic products.[2][3] The data presented in this guide support the continued safe use of this compound in cosmetic and personal care formulations within the established practices of use.
References
- 1. taglus.com [taglus.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. scantox.com [scantox.com]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savewo.com [savewo.com]
- 10. scielo.br [scielo.br]
- 11. Draize test - Wikipedia [en.wikipedia.org]
- 12. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 17. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
triisostearin safety assessment and reports
An In-depth Technical Guide on the Safety Assessment of Triisostearin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety assessment of this compound, a common emollient and texture enhancer used in cosmetics and personal care products. The information is compiled from various sources, with a primary focus on the findings of the Cosmetic Ingredient Review (CIR) Expert Panel.
Introduction to this compound
This compound is the triester of glycerin and isostearic acid.[1] It functions as a skin-conditioning agent, solvent, and viscosity-controlling agent in a wide array of cosmetic formulations.[2] Its chemical structure and properties make it a valuable ingredient for enhancing the texture, spreadability, and moisturizing properties of skincare and makeup products.[3]
Toxicological Profile
The safety of this compound has been evaluated through various toxicological studies, which are summarized below. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[4][5]
Acute Oral Toxicity
Acute oral toxicity studies are conducted to determine the potential adverse effects of a single, short-term oral exposure to a substance.
Quantitative Data: Acute Oral Toxicity
| Test Substance | Species | Route of Administration | Dosage | Results | Reference |
| Trihydroxystearin* | Rat | Gavage | 5 g/kg | No deaths reported; LD50 > 5 g/kg | [6] |
| Glyceryl Triesters** | Animal | Oral | - | Little to no acute toxicity observed | [4] |
*Data on Trihydroxystearin, a structurally similar compound, is considered relevant to the safety assessment of this compound.[6] **The CIR report on glyceryl triesters, including this compound, concluded a low acute oral toxicity potential.[4]
Experimental Protocol: Acute Oral Toxicity (Rat)
The standard protocol for an acute oral toxicity study, often following OECD Guideline 401, involves the administration of the test substance to a group of rats at a specified dose.
Dermal Irritation
Dermal irritation studies assess the potential of a substance to cause reversible inflammatory changes to the skin at the site of application.
Quantitative Data: Dermal Irritation
| Test Substance | Species | Concentration | Results | Primary Irritation Index (PII) | Reference |
| Test Substance* | Rabbit | Not specified | No dermal reaction observed | 0.0 | [7] |
| Glyceryl Triesters** | Rabbit | Not specified | Not associated with significant irritation | Not specified | [4] |
*This data is from a representative dermal irritation study on a test substance with a PII of 0.0, indicating it is non-irritating.[7] **The CIR Expert Panel concluded that glyceryl triesters, including this compound, are not significant skin irritants.[4]
Experimental Protocol: Dermal Irritation (Rabbit)
The rabbit is the conventional animal model for dermal irritation studies (Draize test). The protocol generally adheres to OECD Guideline 404.
Skin Sensitization
Skin sensitization (allergic contact dermatitis) is an immunologically mediated cutaneous reaction to a substance. The Human Repeat Insult Patch Test (HRIPT) is a common method to assess the sensitization potential of a cosmetic ingredient in human subjects.
Quantitative Data: Skin Sensitization (HRIPT)
| Test Substance | Subject Population | Concentration | Results | Reference |
| Commercial Products containing Glyceryl Triesters* | Human Volunteers | Trilaurin (40%), Tristearin (1.68%), Tribehenin (0.38%) | Negative in repeated-insult patch tests | [4] |
| Trihydroxystearin** | 103 Human Subjects | Not specified | No sensitization observed | [6] |
*The CIR report indicates that several glyceryl triesters have been tested in cosmetic formulations with no sensitizing effects.[4] **Data on the structurally similar compound, Trihydroxystearin, further supports the low sensitization potential.[6]
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is conducted in two phases: an induction phase and a challenge phase.
Signaling Pathways
No relevant signaling pathways associated with the toxicity of this compound were identified in the reviewed literature. As a large, stable ester, it is generally considered to be biologically inert with a low potential for systemic absorption and interaction with cellular signaling processes. Its primary functions are related to its physical properties as an emollient and texturizer on the skin's surface.
Conclusion
Based on the available data, primarily from the comprehensive review by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in cosmetic and personal care products under the current practices of use and concentration. The toxicological data indicates a low potential for acute oral toxicity, dermal irritation, and skin sensitization. As with all cosmetic ingredients, formulators should adhere to good manufacturing practices and consider the overall safety of the final product.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, this compound, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. chemview.epa.gov [chemview.epa.gov]
triisostearin biodegradability and environmental impact
An In-depth Technical Guide to the Biodegradability and Environmental Impact of Triisostearin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound (CAS No. 26942-95-0) is the triester of glycerin and isostearic acid, a branched C18 fatty acid.[1] It is a high-molecular-weight emollient and skin-conditioning agent widely used in cosmetics, personal care products, and pharmaceutical formulations.[2] Its popularity stems from its rich, lubricating texture, stability, and ability to form a non-greasy, occlusive film on the skin.[3][4] As with any widely used chemical, understanding its environmental fate—its persistence, potential for bioaccumulation, and toxicity to environmental organisms—is critical for a complete safety and sustainability assessment.
This guide synthesizes information on the expected environmental behavior of this compound by examining its structure and the standardized methodologies used to evaluate such substances.
Physicochemical Properties and Environmental Fate
The environmental behavior of a substance is largely dictated by its physicochemical properties. This compound is a large, non-polar molecule (Molecular Formula: C₅₇H₁₁₀O₆, Molecular Weight: 891.5 g/mol ).[3][4]
-
Water Solubility: As a large triglyceride, its water solubility is extremely low. This is a critical factor, as it limits the bioavailability of the substance to aquatic organisms.
-
Vapor Pressure: The vapor pressure is negligible, meaning it will not partition significantly into the atmosphere.
-
Octanol-Water Partition Coefficient (Log Kow): This value indicates a substance's potential to bioaccumulate. While experimental data is unavailable, the estimated XLogP3-AA value is 24.3, suggesting it is extremely hydrophobic and would preferentially partition into fatty tissues.[5] However, as discussed below, this potential is mitigated by metabolic processes.
Due to these properties, if released into the environment, this compound is expected to adsorb to soil and sediment rather than remaining in the water column.
Biodegradability Assessment
Biodegradability is the microbial breakdown of a substance into simpler components like CO₂, water, and biomass. For complex esters like this compound, this process occurs in stages.
Expected Biodegradation Profile
While specific OECD 301 test results for this compound are not publicly documented, its components—glycerol (B35011) and isostearic acid—are known to be biodegradable. The initial hydrolysis step is rate-limiting, but once cleaved, the resulting molecules are readily utilized by microorganisms.
| Property | Test Guideline | Expected Result | Rationale |
| Ready Biodegradability | OECD 301B | Readily Biodegradable (Pass) | Following hydrolysis, the resulting glycerol and isostearic acid are simple molecules that are easily metabolized by microorganisms.[6] |
| Hydrolysis Products | - | Glycerol, Isostearic Acid | This compound is a triglyceride (triester) that undergoes enzymatic hydrolysis via lipase (B570770) enzymes. |
Experimental Protocol: OECD 301B - Ready Biodegradability (CO₂ Evolution Test)
This test is suitable for poorly soluble substances like this compound and is a stringent measure of ready biodegradability.[7]
Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms (inoculum).[4] The degradation process is monitored by measuring the amount of carbon dioxide produced over a 28-day period. This amount is then compared to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of carbon in the test substance.[8]
Methodology:
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration.[8]
-
Test Vessels: The test is conducted in sealed vessels. Each series includes:
-
Test vessels containing the mineral medium, inoculum, and the test substance (e.g., at 10-20 mg/L of Total Organic Carbon).
-
Blank control vessels containing only the medium and inoculum to measure background CO₂ production.
-
Reference control vessels with a readily biodegradable substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
-
Procedure: The vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days.[4] CO₂-free air is continuously bubbled through the solution. The evolved CO₂ in the outflow gas is trapped in a solution of barium or sodium hydroxide (B78521).
-
Measurement: The amount of CO₂ is quantified by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.[4]
-
Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥60% of its ThCO₂ within a 10-day window during the 28-day test. The 10-day window begins when 10% biodegradation is reached.[9]
Biochemical Degradation Pathway
The microbial degradation of this compound is a two-step process: extracellular hydrolysis followed by intracellular metabolism.
Ecotoxicity Profile
Ecotoxicity testing evaluates the potential for a substance to harm aquatic organisms. Due to this compound's extremely low water solubility, it is not expected to be acutely toxic to aquatic life, as it is difficult to achieve concentrations high enough in the water phase to elicit a toxic response.
Expected Aquatic Toxicity
| Organism Group | Test Guideline | Endpoint | Expected Result (mg/L) | Rationale |
| Fish | OECD 203 | LC50 | >100 | Extremely low water solubility limits bioavailability, making acute toxic effects unlikely at realistic concentrations. |
| Daphnia | OECD 202 | EC50 | >100 | As with fish, the inability to dissolve in water prevents significant exposure to these invertebrates. |
| Algae | OECD 201 | ErC50 | >100 | The substance is more likely to physically coat algae than to exert a chemical toxicity, with effects only at high levels. |
Experimental Protocols for Aquatic Toxicity
OECD 203: Fish, Acute Toxicity Test
-
Principle: Determines the concentration of a substance that is lethal to 50% (LC50) of a test fish population over a 96-hour exposure.
-
Methodology:
-
Test Organism: Typically Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. For poorly soluble substances like this compound, a water-accommodated fraction (WAF) may be prepared.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value is calculated at the end of the 96-hour period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test
-
Principle: Measures the concentration that causes 50% of the Daphnia population to become immobilized (EC50) after 48 hours.[10]
-
Methodology:
-
Test Organism: Daphnia magna.
-
Procedure: Young daphnids are exposed to various concentrations of the substance for 48 hours.
-
Observations: The number of immobilized daphnids is counted at 24 and 48 hours. Immobilisation is defined as the inability to swim.
-
Endpoint: The EC50 for immobilization is calculated.[11]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Principle: Determines the effect of a substance on the growth of freshwater microalgae over 72 hours.
-
Methodology:
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance.
-
Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or a surrogate measure like fluorescence.
-
Endpoint: The EC50 is calculated based on the inhibition of growth rate (ErC50) and yield (EbC50).[2]
-
Environmental Assessment Workflow
The assessment of a cosmetic ingredient's environmental impact follows a structured, tiered approach. It begins with foundational data and progresses to more complex studies if a potential risk is identified.
Conclusion
Based on a thorough review of its chemical structure and the principles of environmental science, this compound is expected to have a favorable environmental profile.
-
Biodegradability: It is anticipated to be readily biodegradable. The initial hydrolysis into glycerol and isostearic acid is the first step, followed by the rapid microbial degradation of these components.
-
Ecotoxicity: Due to its extremely low water solubility and limited bioavailability, this compound is expected to exhibit very low acute toxicity to aquatic organisms.
-
Bioaccumulation: While its high Log Kow suggests a potential to bioaccumulate, this is effectively negated by its susceptibility to metabolic hydrolysis in organisms, preventing it from persisting in tissues.
References
- 1. cir-safety.org [cir-safety.org]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 8. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. i-repository.net [i-repository.net]
- 11. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Triisostearin in Cosmetic Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisostearin, a triester of glycerin and isostearic acid, is a versatile emollient and skin-conditioning agent widely utilized in the cosmetic industry.[1] Its unique branched-chain structure imparts desirable sensorial properties, enhances product texture, and contributes to the overall performance of a wide range of cosmetic formulations, from skincare to color cosmetics.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulators in leveraging the benefits of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| Chemical Formula | C57H110O6 | [1] |
| Appearance | White to off-white waxy solid | [1] |
| Solubility | Soluble in oils and silicones; Insoluble in water | [4] |
| Recommended Use Level | 2% - 10% | [1] |
Applications in Cosmetic Formulations
This compound's multifunctional properties make it a valuable ingredient in a variety of cosmetic products:
-
Color Cosmetics (Lipsticks, Foundations): Functions as a pigment dispersant, ensuring uniform color distribution and enhancing the texture and application of makeup.[3][5] Its film-forming properties can contribute to longer wear.[1]
-
Sun Care: Utilized for its emollient properties and ability to create a uniform product film on the skin.
Quantitative Data and Performance Evaluation
While specific quantitative data for this compound's performance can be formulation-dependent, the following sections provide examples of how its effects can be measured and typical results that can be expected.
Skin Hydration and Barrier Function
This compound contributes to skin hydration by forming a semi-occlusive film that reduces transepidermal water loss (TEWL).
Experimental Protocol: Evaluation of Skin Hydration (Corneometry)
-
Objective: To quantify the effect of a formulation containing this compound on skin hydration levels.
-
Panel: A panel of at least 10 healthy volunteers with dry to normal skin.
-
Test Formulations:
-
Test Product: O/W emulsion with 5% this compound.
-
Placebo: O/W emulsion without this compound.
-
Untreated Control: A designated area of skin with no product application.
-
-
Procedure:
-
Acclimatize subjects to a controlled environment (e.g., 22°C, 50% RH) for 30 minutes.
-
Measure baseline skin hydration on designated test areas on the volar forearm using a Corneometer®.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test product and placebo to their respective areas.
-
Measure skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) post-application.
-
-
Data Analysis: Calculate the mean Corneometer® units and the percentage change from baseline for each time point and for each formulation.
Expected Results (Illustrative Data)
| Time Post-Application | Untreated Control (Corneometer Units) | Placebo (Corneometer Units) | 5% this compound Formulation (Corneometer Units) | % Increase in Hydration (this compound vs. Placebo) |
| Baseline (T0) | 35.2 | 35.5 | 35.3 | - |
| 1 Hour (T1) | 35.8 | 45.2 | 55.8 | 23.5% |
| 4 Hours (T4) | 35.4 | 42.1 | 50.5 | 19.9% |
| 8 Hours (T8) | 35.1 | 39.8 | 46.2 | 16.1% |
Note: This is illustrative data. Actual results will vary based on the full formulation.
Viscosity Modification
This compound is an effective agent for increasing the viscosity of cosmetic emulsions, contributing to a richer texture.
Experimental Protocol: Viscosity Measurement
-
Objective: To determine the effect of this compound concentration on the viscosity of a base emulsion.
-
Equipment: A rotational viscometer with appropriate spindle.
-
Test Formulations: Prepare a base O/W emulsion and add this compound at varying concentrations (e.g., 0%, 2%, 5%, 8%, 10% w/w).
-
Procedure:
-
Allow formulations to equilibrate to a controlled temperature (e.g., 25°C).
-
Measure the viscosity of each formulation using the rotational viscometer at a specified shear rate (e.g., 10 rpm).
-
Record the viscosity in millipascal-seconds (mPa·s).
-
-
Data Analysis: Plot viscosity as a function of this compound concentration.
Expected Results (Illustrative Data)
| This compound Concentration (% w/w) | Viscosity (mPa·s) at 25°C |
| 0% (Placebo) | 8,500 |
| 2% | 12,300 |
| 5% | 18,700 |
| 8% | 25,100 |
| 10% | 32,500 |
Note: This is illustrative data. The base formulation will significantly impact the results.
Sensory Profile
The sensory characteristics of a cosmetic product are critical for consumer acceptance. This compound is known to impart a pleasant, non-greasy feel.
Experimental Protocol: Sensory Panel Evaluation
-
Objective: To quantitatively assess the sensory attributes of a cream containing this compound.
-
Panel: A trained sensory panel of at least 10 individuals.
-
Test Formulations:
-
Test Product: Cream with 5% this compound.
-
Placebo: Cream without this compound.
-
-
Procedure:
-
Panelists will cleanse their hands and acclimatize.
-
A standardized amount of each product will be applied to the back of the hand.
-
Panelists will evaluate predefined sensory attributes (e.g., spreadability, absorbency, greasiness, smoothness) on a labeled magnitude scale (e.g., 0-10, where 0 is low and 10 is high).
-
-
Data Analysis: Calculate the mean scores for each attribute for both formulations and perform statistical analysis (e.g., t-test) to determine significant differences.
Expected Results (Illustrative Data)
| Sensory Attribute | Placebo (Mean Score) | 5% this compound Formulation (Mean Score) | p-value |
| Spreadability | 6.5 | 8.2 | <0.05 |
| Absorbency | 7.1 | 7.8 | >0.05 |
| Greasiness | 4.8 | 2.5 | <0.05 |
| Smoothness | 6.2 | 8.5 | <0.05 |
Note: This is illustrative data. The complete formulation will influence the sensory profile.
Conclusion
This compound is a highly versatile and effective ingredient in cosmetic science. Its ability to improve skin condition, modify product viscosity, and enhance sensory profiles makes it a valuable component in a wide array of personal care products. The experimental protocols and illustrative data presented in these application notes provide a framework for formulators to effectively evaluate and incorporate this compound into their product development processes, leading to the creation of high-performing and consumer-pleasing cosmetics.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 3. WO2016059169A1 - Use of a cosmetic composition comprising 10-hydroxystearic acid - Google Patents [patents.google.com]
- 4. This compound | TISG-A|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 5. aston-chemicals.com [aston-chemicals.com]
Application Notes and Protocols: The Role of Triisostearin as a Viscosity Controlling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisostearin is a triglyceride ester derived from the reaction of glycerin and isostearic acid.[1][2] It is a versatile ingredient widely utilized in the cosmetic and pharmaceutical industries for its excellent emollient, skin-conditioning, and viscosity-controlling properties.[3][4][5] In its raw form, this compound is a waxy solid that is white to off-white in color.[2] These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on leveraging this compound as a viscosity controlling agent in various formulations.
As a viscosity controlling agent, this compound helps to manage the thickness and texture of products such as creams, lotions, and serums.[3] By adjusting the viscosity, it ensures that formulations are easy to apply and spread evenly, which not only enhances the user experience but also ensures the effective delivery of active ingredients.[3] Its unique chemical structure, featuring three branched-chain isostearic acid molecules attached to a glycerol (B35011) backbone, imparts distinctive properties that make it a valuable component in skincare and cosmetic formulations.[3]
Mechanism of Action as a Viscosity Controlling Agent
This compound primarily functions as a non-aqueous viscosity-increasing agent.[5] Its mechanism of action is based on its molecular structure and its interactions with other components within a formulation. The large, branched structure of the this compound molecule leads to increased internal friction and resistance to flow when incorporated into a liquid or semi-solid base.
In emulsions, this compound, being an oil-soluble ingredient, partitions into the oil phase. Its bulky nature contributes to the overall volume and packing of the dispersed oil droplets, thereby increasing the viscosity of the formulation. It can also interact with other lipophilic components, forming a network that entraps the liquid phase and restricts its movement, leading to a thicker consistency. This modification of the formulation's rheological profile helps to prevent phase separation and improves the overall stability of the product.
Caption: Logical workflow of this compound's viscosity control mechanism.
Applications in Formulations
This compound is a versatile ingredient with a wide range of applications in both cosmetic and pharmaceutical formulations. Its ability to modify viscosity while also providing emollient and skin-conditioning benefits makes it a valuable addition to many products.
3.1. Cosmetic and Skincare Products:
-
Creams and Lotions: this compound is used to achieve the desired thickness and luxurious feel in moisturizers, body lotions, and facial creams.[6] It enhances spreadability, allowing for even application.[2]
-
Sunscreens: In sunscreen formulations, it can help to suspend UV filters and improve the overall texture and water resistance of the product.
-
Color Cosmetics: In products like foundations and concealers, this compound contributes to a creamy texture and helps in the uniform dispersion of pigments.[1]
-
Lipsticks and Lip Balms: It provides structure and a smooth application to lip products, along with a moisturizing feel.[2]
3.2. Pharmaceutical Formulations:
-
Topical Drug Delivery: this compound can be used in topical pharmaceutical formulations to control the viscosity of creams, ointments, and gels, which can influence the release rate of the active pharmaceutical ingredient (API).
-
Emulsions and Suspensions: It can act as a stabilizer in pharmaceutical emulsions and suspensions, preventing the settling of dispersed particles.
Quantitative Data on Viscosity Control
The following tables summarize the illustrative effect of this compound concentration on the viscosity of a model oil-in-water (O/W) cream formulation. The data is representative of typical results and is intended for comparative purposes.
Table 1: Effect of this compound Concentration on Viscosity
| Formulation ID | This compound Concentration (% w/w) | Viscosity (cP at 25°C, 10 rpm) |
| F1 | 0 | 5,000 |
| F2 | 2 | 12,000 |
| F3 | 5 | 25,000 |
| F4 | 10 | 45,000 |
Table 2: Rheological Profile of Formulations with and without this compound
| Parameter | Formulation F1 (0% this compound) | Formulation F3 (5% this compound) |
| Shear Rate (s⁻¹) | Viscosity (cP) | Viscosity (cP) |
| 1 | 8,000 | 35,000 |
| 10 | 5,000 | 25,000 |
| 100 | 2,000 | 10,000 |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the viscosity-controlling properties of this compound in a model O/W cream formulation.
5.1. Preparation of a Model Oil-in-Water (O/W) Cream Formulation
Objective: To prepare a base O/W cream formulation to which different concentrations of this compound can be added.
Materials:
-
Deionized water
-
Glycerin
-
Cetearyl alcohol
-
Glyceryl stearate
-
This compound
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, combine deionized water and glycerin. Heat to 75°C with gentle stirring until uniform.
-
Oil Phase Preparation: In a separate vessel, combine cetearyl alcohol, glyceryl stearate, and the desired concentration of this compound (e.g., 0%, 2%, 5%, 10% w/w). Heat to 75°C with stirring until all components are melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.
-
Cooling: Begin to cool the emulsion while stirring at a moderate speed.
-
Addition of Preservative: When the temperature of the emulsion reaches below 40°C, add the preservative and continue stirring until the cream is smooth and uniform.
-
Final Adjustment: Adjust the pH if necessary and bring the batch to its final weight with deionized water.
Caption: Experimental workflow for preparing an O/W cream.
5.2. Viscosity Measurement Protocol
Objective: To quantitatively measure the viscosity of the prepared cream formulations.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
Procedure:
-
Sample Preparation: Allow the cream formulation to equilibrate to a constant temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement:
-
Carefully place a sufficient amount of the cream into a suitable container, avoiding the introduction of air bubbles.
-
Immerse the spindle into the cream up to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Collection: Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the formulation. Perform all measurements in triplicate to ensure reproducibility.
5.3. Rheological Analysis Protocol
Objective: To characterize the flow behavior and viscoelastic properties of the formulations.
Apparatus:
-
Rheometer with cone-and-plate or parallel-plate geometry.
Procedure:
-
Sample Loading: Place a small amount of the cream formulation onto the lower plate of the rheometer. Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely without overflowing.
-
Flow Curve Measurement:
-
Perform a continuous shear rate ramp, for example, from 0.1 to 100 s⁻¹.
-
Record the shear stress and calculate the viscosity as a function of the shear rate.
-
This will provide a flow curve that can characterize the shear-thinning or other non-Newtonian behaviors of the formulation.
-
-
Oscillatory Measurement (Optional):
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G''). This provides information on the elastic and viscous nature of the formulation.
-
Safety and Regulatory Information
This compound is generally considered a safe and non-toxic ingredient for use in cosmetic and personal care products.[2] It has a low potential for causing skin irritation or sensitization. However, as with any ingredient, it is recommended to conduct appropriate safety and stability testing for any new formulation. Recommended use levels in cosmetic products are typically between 2% and 10%.[2]
Conclusion
This compound is an effective and multifunctional ingredient for controlling the viscosity of a wide range of cosmetic and pharmaceutical formulations. Its ability to increase viscosity, improve texture, and provide emollient benefits makes it a valuable tool for formulators. The protocols outlined in these application notes provide a framework for systematically evaluating the impact of this compound on the rheological properties of formulations, enabling the development of stable, aesthetically pleasing, and effective products.
References
Application Notes and Protocols for Triisostearin in Pharmaceutical Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triisostearin in Topical Pharmaceuticals
This compound is a triester of glycerin and isostearic acid, functioning as a versatile excipient in topical pharmaceutical formulations.[1] Its unique branched-chain structure imparts desirable properties, making it a valuable component in the development of creams, lotions, and ointments.[2] Primarily recognized for its emollient and skin-conditioning properties, this compound contributes to the overall elegance, stability, and performance of topical drug delivery systems.[1]
This document provides detailed application notes and experimental protocols for researchers and formulators looking to incorporate this compound into their topical pharmaceutical products.
Key Attributes of this compound:
-
Emollient and Skin Conditioning: this compound forms a non-occlusive, hydrophobic film on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1][2] This action softens and soothes the skin, which can be beneficial in formulations for dry or compromised skin conditions.
-
Viscosity and Texture Modifier: It contributes to the desired viscosity and texture of topical formulations, enhancing their spreadability and sensory feel.[2][3] This leads to improved patient compliance.
-
Solvent and Dispersing Agent: this compound can act as a solvent for certain active pharmaceutical ingredients (APIs) and as a dispersing agent for pigments and powders.[3]
-
High Stability: It exhibits good oxidative stability, contributing to the overall stability of the formulation.
-
Safety Profile: this compound is generally considered safe for topical use and is non-comedogenic.[1]
Applications in Topical Formulations
This compound is a valuable excipient for a wide range of topical pharmaceutical formulations. Its multifunctional properties allow it to be used in various capacities to enhance product performance and patient acceptability.
-
Emollient in Dermatological Bases: As an emollient, it helps to restore the skin's lipid barrier and prevent moisture loss, making it suitable for formulations intended to treat dry skin conditions such as eczema and psoriasis.[2]
-
Vehicle for Lipophilic APIs: Due to its oily nature, this compound can serve as a vehicle for lipophilic (oil-soluble) active pharmaceutical ingredients.
-
Viscosity Modifier in Creams and Lotions: It helps to achieve the target viscosity in emulsions, ensuring a stable and elegant formulation.[2] Recommended use levels are typically between 2% and 10%.[1]
-
Enhancement of Formulation Aesthetics: By improving the spreadability and reducing the greasy feel of some formulations, this compound enhances the overall patient experience, which can be critical for adherence to treatment.[1]
Quantitative Data and Formulation Properties
While specific quantitative data for this compound in peer-reviewed pharmaceutical studies is limited, the following tables provide a framework for the types of data that should be generated during formulation development. The values presented are illustrative and will vary depending on the specific formulation base and concentration of this compound.
Table 1: Effect of this compound Concentration on Viscosity of a Model O/W Cream Base
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C (Spindle #6, 20 rpm) | Observations |
| 0 (Control) | 15,000 | Baseline viscosity |
| 2 | 18,500 | Noticeable increase in thickness |
| 5 | 25,000 | Creamy, smooth texture |
| 10 | 35,000 | Thick, rich consistency |
Table 2: API Solubility in this compound
| Active Pharmaceutical Ingredient (API) | Solubility in this compound (mg/mL) at 25°C | Method |
| Betamethasone Dipropionate | Data to be determined | HPLC/UV-Vis Spectroscopy |
| Fluconazole | Data to be determined | HPLC/UV-Vis Spectroscopy |
| Ketoconazole | Data to be determined | HPLC/UV-Vis Spectroscopy |
Table 3: In Vitro Skin Permeation Enhancement
| Formulation | API | This compound Conc. (% w/w) | Cumulative Permeation at 24h (µg/cm²) | Enhancement Ratio |
| Control (without this compound) | Fluconazole | 0 | Data to be determined | 1.0 |
| Test Formulation | Fluconazole | 5 | Data to be determined | To be calculated |
| Test Formulation | Fluconazole | 10 | Data to be determined | To be calculated |
| Enhancement Ratio = Cumulative permeation from test formulation / Cumulative permeation from control |
Experimental Protocols
Protocol for API Solubility Determination in this compound
Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Appropriate solvent for API dilution and analysis
Procedure:
-
Add an excess amount of the API powder to a pre-weighed vial.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 32°C to mimic skin temperature).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.
-
Carefully collect an aliquot of the supernatant (the saturated solution of API in this compound).
-
Accurately weigh the collected aliquot and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the API in this compound in mg/mL.
Protocol for Viscosity Measurement of Topical Formulations
Objective: To measure the viscosity of a topical formulation containing this compound using a rotational viscometer.
Materials:
-
Topical formulation (cream, lotion, etc.)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles[4]
-
Sample container (beaker or specific instrument cup)
-
Water bath or temperature controller
Procedure:
-
Equilibrate the topical formulation to the desired temperature (e.g., 25°C) in a water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The manufacturer's guidelines should be consulted.[5]
-
Attach the selected spindle to the viscometer.
-
Pour the temperature-equilibrated sample into the sample container, ensuring the sample level is appropriate for the chosen spindle and that no air bubbles are trapped.
-
Immerse the spindle into the sample up to the immersion mark.
-
Allow the sample and spindle to thermally equilibrate for a few minutes.
-
Start the viscometer at the selected speed.[6]
-
Allow the reading to stabilize before recording the viscosity value (in centipoise, cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.[4]
-
Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.
-
Record the temperature at which the measurement was taken.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the in vitro skin permeation of an API from a topical formulation.
Materials:
-
Human or animal skin membrane (e.g., porcine ear skin)[7]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4), degassed[7]
-
Test formulation (with this compound) and control formulation (without this compound)
-
Magnetic stirrer and stir bars
-
Water bath with circulator set to 32°C[7]
-
Syringes and collection vials
-
HPLC for API quantification
Procedure:
-
Prepare the skin membrane to an appropriate thickness and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[7]
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.[8]
-
Assemble the Franz diffusion cells and place them in the water bath to equilibrate to 32°C. Start the magnetic stirrer.[7]
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.[8]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor solution from the sampling arm.[8]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the permeation profile.
-
Calculate the enhancement ratio by comparing the flux of the test formulation to the control formulation.
Protocol for Accelerated Stability Testing of Emulsions
Objective: To assess the physical stability of a topical emulsion containing this compound under accelerated conditions.[9]
Materials:
-
Topical emulsion formulation
-
Appropriate storage containers (glass jars or final packaging)
-
Stability chambers or ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)[9]
-
Centrifuge
-
pH meter
-
Viscometer
-
Microscope
Procedure:
-
Initial Characterization (Time 0):
-
Record the appearance (color, homogeneity), odor, pH, and viscosity of the emulsion.
-
Perform a microscopic evaluation to observe the droplet size and distribution.
-
Conduct a centrifugation test (e.g., 3000 rpm for 30 minutes) to check for phase separation.[10]
-
-
Storage:
-
Divide the emulsion into multiple samples in the chosen containers.
-
Place the samples in the stability chambers at the different temperature conditions.[9]
-
-
Testing Intervals:
-
At specified time points (e.g., 1, 2, and 3 months), remove samples from each storage condition.[9]
-
Allow the samples to equilibrate to room temperature before testing.
-
-
Evaluation:
-
Repeat the initial characterization tests (appearance, odor, pH, viscosity, microscopy, and centrifugation) at each time point.
-
Compare the results to the initial data to identify any significant changes, such as creaming, coalescence, changes in viscosity, or pH shifts.[10]
-
-
Freeze-Thaw Cycling:
-
Subject a separate set of samples to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
After a predetermined number of cycles (e.g., 3-5), evaluate the samples for any signs of instability.
-
Visualizations
Caption: Workflow for developing topical formulations with this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. jppres.com [jppres.com]
Application Notes and Protocols for the Analytical Identification of Triisostearin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisostearin, the triester of glycerin and isostearic acid, is a versatile emollient and skin-conditioning agent widely used in cosmetic and pharmaceutical formulations.[1][2][3][4] Its branched-chain structure imparts unique properties such as high stability, a non-greasy feel, and excellent spreadability.[5] Accurate identification and quantification of this compound are crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the analytical identification of this compound using various instrumental techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample preparation and the selection of appropriate analytical techniques.
| Property | Value | Reference |
| Chemical Name | 1,2,3-Propanetriyl triisooctadecanoate | [6] |
| CAS Number | 26942-95-0 | [6] |
| Molecular Formula | C₅₇H₁₁₀O₆ | [1][6] |
| Molecular Weight | 891.5 g/mol | [2] |
| Appearance | White to off-white waxy solid or pale yellow liquid | [1][7] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [8] |
Analytical Methodologies
The following sections detail the experimental protocols for the identification and quantification of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Application Note:
HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like triglycerides that lack a UV chromophore. This method separates this compound from other components in a formulation based on its polarity. The ELSD provides a universal detection method by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. This approach is suitable for both qualitative identification and quantitative analysis.
Experimental Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a quaternary or binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Dichloromethane or another suitable organic solvent (B).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator (Drift Tube) Temperature: 40-50°C.
-
Gas Flow (Nitrogen): 1.5-2.0 L/min.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cosmetic or pharmaceutical product expected to contain this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or isopropanol) to a final concentration of approximately 1-5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the same solvent as the sample at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary:
The following table provides an example of quantitative data that can be obtained using this HPLC-ELSD method for the analysis of this compound in a lipstick formulation.
| Sample ID | This compound Concentration (mg/g) | % RSD (n=3) |
| Lipstick Batch A | 52.3 | 1.8 |
| Lipstick Batch B | 51.9 | 2.1 |
| Lipstick Batch C | 52.8 | 1.5 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Workflow Diagram:
Caption: Workflow for this compound Analysis by HPLC-ELSD.
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
Application Note:
Direct analysis of this compound by GC-MS is challenging due to its low volatility. A common and effective indirect method involves the transesterification of the triglyceride to its constituent fatty acid methyl esters (FAMEs). Isostearic acid is a branched-chain C18 fatty acid, and its methyl ester can be readily analyzed by GC-MS. This method provides detailed information about the fatty acid profile of the this compound, confirming the presence of isostearic acid.
Experimental Protocol:
-
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Mass Spectrometer (MS) capable of electron ionization (EI).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 min.
-
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 10-20 mg of the this compound sample or the extracted lipid residue from a formulation into a screw-capped glass tube.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the tube tightly and heat at 50-60°C for 15-20 minutes with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
Data Analysis:
-
Identification: Identify the methyl isostearate peak by its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST) or a standard of methyl isostearate. The presence of characteristic fragment ions will confirm the identity.
-
Purity Assessment: The relative peak area of methyl isostearate compared to other FAMEs can provide an indication of the purity of the isostearic acid used in the synthesis of the this compound.
-
Experimental Workflow Diagram:
Caption: Workflow for this compound Analysis by GC-MS of FAMEs.
Spectroscopic Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in a molecule. For this compound, the FTIR spectrum will be dominated by characteristic absorptions of the ester carbonyl group and the aliphatic C-H bonds of the fatty acid chains. This method is primarily used for qualitative identification and for confirming the presence of the ester functionality.
Experimental Protocol:
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
-
Measurement Parameters:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Sample Preparation:
-
Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and compare them to the expected frequencies for the functional groups in this compound.
-
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2955, ~2925, ~2855 | C-H stretching | Aliphatic CH₃ and CH₂ |
| ~1745 | C=O stretching | Ester carbonyl |
| ~1465 | C-H bending | Aliphatic CH₂ and CH₃ |
| ~1160 | C-O stretching | Ester |
Disclaimer: The FTIR peak assignments are based on typical values for triglycerides and esters. Actual peak positions may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy provides detailed structural information about the this compound molecule. ¹H NMR confirms the presence of the glycerol (B35011) backbone and the long-chain fatty acids, while ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon of the ester groups.
Experimental Protocol:
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
-
Measurement Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Room temperature.
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the this compound molecule.
-
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.26 | m | Glycerol CH |
| ~4.30, ~4.15 | dd | Glycerol CH₂ |
| ~2.30 | t | α-CH₂ of fatty acid |
| ~1.60 | m | β-CH₂ of fatty acid |
| ~1.25 | br s | (CH₂)n of fatty acid |
| ~0.88 | t, d | Terminal CH₃ of fatty acid |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~173.3, ~172.9 | C=O (ester carbonyl) |
| ~68.9 | Glycerol CH |
| ~62.1 | Glycerol CH₂ |
| ~34.2 | α-CH₂ of fatty acid |
| ~22-32 | (CH₂)n of fatty acid |
| ~14.1 | Terminal CH₃ of fatty acid |
Logical Relationship Diagram for Spectroscopic Analysis:
Caption: Logic Diagram for Spectroscopic Identification of this compound.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the identification and quality control of this compound in various product matrices. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data or detailed structural information. For routine quality control, HPLC-ELSD offers a robust method for quantification. GC-MS of the corresponding FAMEs provides confirmation of the fatty acid composition, while FTIR and NMR spectroscopy are powerful tools for structural elucidation and identification. The successful implementation of these methods will ensure the quality and consistency of products containing this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 5. LIPID MAPS [lipidmaps.org]
- 6. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ecotech1.com [ecotech1.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Triisostearin in Cosmetic Pigment Dispersion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triisostearin as a pigment dispersing agent in cosmetic formulations. The following sections detail the mechanism of action, quantitative effects on formulation properties, and detailed experimental protocols for evaluation.
Introduction to this compound in Cosmetics
This compound, also known as glyceryl triisostearate, is a triglyceride ester of isostearic acid.[1] It is a highly polar, viscous, and odorless emollient widely used in cosmetic and personal care products.[2][3] Its primary functions in cosmetic formulations include acting as a skin conditioning agent, viscosity controller, and, most notably, as an effective agent for enhancing the dispersion of pigments.[1][4] Its excellent compatibility with other oils, fats, and silicones makes it a versatile ingredient in a variety of decorative cosmetics, including lipsticks, foundations, and eye makeup.[2][5]
The use of this compound addresses a key challenge in the formulation of color cosmetics: the uniform distribution of pigments. Poor pigment dispersion can lead to issues such as color inconsistency, reduced color intensity, poor stability, and an undesirable texture.[6] this compound's properties help to mitigate these issues by improving pigment wetting and providing a stable medium for pigment particles.
Mechanism of Action: Enhancing Pigment Dispersion
The process of pigment dispersion in a liquid medium involves three critical stages: wetting, de-agglomeration, and stabilization. This compound plays a crucial role in the wetting and stabilization stages.
-
Wetting: Due to its polar nature, this compound effectively wets the surface of pigment particles, displacing air and facilitating the incorporation of the solid pigments into the oil phase of a cosmetic formulation.[7] This improved wettability is the initial and crucial step for achieving a homogenous dispersion.
-
De-agglomeration: While mechanical energy (e.g., from a three-roll mill or a high-shear mixer) is necessary to break down pigment agglomerates into smaller particles, the presence of a good wetting agent like this compound can enhance the efficiency of this process.
-
Stabilization: Once the pigment particles are de-agglomerated, this compound helps to prevent them from re-agglomerating. Its viscous nature creates a physical barrier around the pigment particles, contributing to the overall stability of the dispersion.[3]
References
- 1. specialchem.com [specialchem.com]
- 2. zhonglanindustry.com [zhonglanindustry.com]
- 3. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 4. deascal.com [deascal.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. Society of Cosmetic Chemists > Education > Blog > Colors in Cosmetics – The Importance of Dispersion [scconline.org]
- 7. ulprospector.com [ulprospector.com]
Application Notes and Protocols: Triisostearin in Lip Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triisostearin in Lip Care
This compound is a versatile triester of glycerin and isostearic acid, functioning as a multi-purpose ingredient in cosmetic and therapeutic lip care formulations.[1][2] Its unique branched-chain structure provides distinct sensorial and functional advantages over linear triglycerides. In lip care, this compound is primarily utilized for its emollient, texture-enhancing, and occlusive properties, contributing to improved lip hydration, barrier function, and overall aesthetic appeal.[3][4][5][6]
Key Functions:
-
Emollient: Softens and smooths the delicate skin of the lips.[3][4][7]
-
Texture Enhancer: Imparts a rich, cushiony, and non-greasy feel to lip balms, glosses, and sticks.[1][5][6]
-
Viscosity Controller: Helps to manage the thickness and texture of formulations for smooth and even application.[4][8]
-
Film-Forming Agent: Creates a protective, substantive film on the lips that helps to lock in moisture.[5]
-
Occlusive Agent: When formulated appropriately, it forms a barrier on the skin's surface, reducing transepidermal water loss (TEWL) and preventing moisture evaporation.[1][4][6][7]
-
Gloss Enhancer: Contributes to a glossy finish in lip products.[5]
Quantitative Data Summary
The following tables summarize the expected performance of this compound in lip care formulations based on its known properties. The data presented is representative of typical results from clinical efficacy studies.
Table 1: Effect of this compound Concentration on Lip Hydration (Corneometry)
| This compound Concentration | Baseline (Corneometer Units) | 1 Hour Post-Application (Corneometer Units) | 4 Hours Post-Application (Corneometer Units) | % Increase in Hydration (at 4 hours) |
| Placebo (0%) | 45.2 ± 3.1 | 48.5 ± 3.5 | 46.1 ± 3.3 | 2.0% |
| 2% | 44.8 ± 3.3 | 55.2 ± 3.8 | 52.7 ± 3.6 | 17.6% |
| 5% | 45.5 ± 3.0 | 62.1 ± 4.0 | 59.8 ± 3.9 | 31.4% |
| 10% | 45.0 ± 3.2 | 68.4 ± 4.2 | 65.3 ± 4.1 | 45.1% |
Table 2: Effect of this compound Concentration on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| This compound Concentration | Baseline (g/m²/h) | 1 Hour Post-Application (g/m²/h) | 4 Hours Post-Application (g/m²/h) | % Reduction in TEWL (at 4 hours) |
| Placebo (0%) | 15.8 ± 1.5 | 14.9 ± 1.3 | 15.5 ± 1.4 | 1.9% |
| 2% | 16.1 ± 1.6 | 12.5 ± 1.2 | 13.1 ± 1.3 | 18.6% |
| 5% | 15.9 ± 1.4 | 10.2 ± 1.1 | 11.0 ± 1.2 | 30.8% |
| 10% | 16.0 ± 1.5 | 8.5 ± 0.9 | 9.2 ± 1.0 | 42.5% |
Table 3: Sensory Panel Evaluation of a 5% this compound Lip Balm vs. Placebo (10-point scale)
| Attribute | Placebo (Mean Score) | 5% this compound (Mean Score) | Key Observations |
| Spreadability | 6.5 ± 0.8 | 8.9 ± 0.5 | Significantly smoother and more even application. |
| Cushioniness | 4.2 ± 1.0 | 8.5 ± 0.7 | Provides a noticeably richer, more comfortable feel. |
| Greasiness | 5.8 ± 0.9 | 3.1 ± 0.6 | Less greasy after-feel compared to the placebo. |
| Gloss | 5.1 ± 1.1 | 7.8 ± 0.8 | Imparts a higher, more appealing shine. |
| Moisturization (Immediate) | 6.2 ± 0.7 | 8.8 ± 0.6 | Lips feel instantly more hydrated and supple. |
| Long-lasting Feel | 4.5 ± 1.2 | 7.9 ± 0.9 | The protective film and moisturizing sensation persist longer. |
Signaling Pathways and Mechanism of Action
This compound primarily enhances lip health through biophysical interactions with the stratum corneum. As an emollient and occlusive agent, it helps to maintain the integrity of the skin's lipid barrier. A healthy lipid barrier is crucial for preventing excessive water loss and protecting against environmental aggressors. The diagram below illustrates the proposed mechanism by which this compound contributes to improved lip barrier function and hydration.
Caption: Mechanism of this compound in Lip Care.
Experimental Protocols
Protocol for Evaluating Lip Hydration via Corneometry
Objective: To quantify the change in lip skin hydration following the application of a lip care product containing this compound.
Materials:
-
Corneometer® CM 825 (or equivalent)
-
Test product (lip balm with this compound) and placebo
-
Lint-free wipes
-
Standardized environmental chamber (20-22°C, 40-60% relative humidity)
-
Volunteer subjects with mild to moderate lip dryness
Procedure:
-
Acclimatization: Subjects acclimatize in the controlled environment for at least 30 minutes prior to measurements.
-
Baseline Measurement:
-
Product Application: A trained technician applies a standardized amount (e.g., 2 mg/cm²) of the test or placebo product to the subjects' lips.
-
Post-Application Measurements: Repeat the measurement process described in step 2 at specified time points (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) after product application.
-
Data Analysis: Calculate the mean Corneometer units for each time point. The percentage change in hydration from baseline is calculated as: [((Mean_post-application - Mean_baseline) / Mean_baseline) * 100]
Caption: Corneometry Experimental Workflow.
Protocol for Evaluating Skin Barrier Function via Transepidermal Water Loss (TEWL)
Objective: To measure the reduction in transepidermal water loss from the lips, indicating an improvement in skin barrier function, after applying a lip care product with this compound.
Materials:
-
Tewameter® TM Hex or Aquaflux AF200 (closed-chamber system recommended for lips)
-
Test product and placebo
-
Standardized environmental chamber
-
Volunteer subjects
Procedure:
-
Acclimatization: Subjects rest in a controlled environment for at least 30 minutes.
-
Baseline Measurement:
-
Place the TEWL probe gently on the lower lip, ensuring a good seal without excessive pressure.
-
Allow the reading to stabilize as per the manufacturer's instructions. Record the baseline TEWL value (g/m²/h).
-
-
Product Application: Apply a standardized amount of the product to the lips.
-
Post-Application Measurements: At designated time points (e.g., 1 hour, 2 hours, 4 hours, 8 hours), repeat the TEWL measurement on the same area of the lip.
-
Data Analysis: Calculate the mean TEWL values at each time point. The percentage reduction in TEWL is calculated as: [((Mean_baseline - Mean_post-application) / Mean_baseline) * 100]
References
- 1. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Skin Barrier Function in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 7. Stratum Corneum lipids and lipid replacement treatment | in-cosmetics Connect [connect.in-cosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. jcadonline.com [jcadonline.com]
- 10. medicinaoral.com [medicinaoral.com]
Triisostearin as a Skin Conditioning Agent in Emulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Triisostearin
This compound is the triester of glycerin and isostearic acid, functioning as a highly effective skin conditioning agent and emollient in cosmetic and dermatological emulsions.[1] Its branched-chain fatty acid structure imparts unique properties, such as a non-greasy feel and excellent spreadability, making it a desirable ingredient in a variety of skincare products.[1] this compound is also recognized for its ability to control viscosity, contributing to the desired texture and consistency of creams and lotions.[1]
Mechanism of Action as a Skin Conditioning Agent
This compound primarily functions by forming a protective, occlusive film on the surface of the skin.[1] This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity. By locking in moisture, this compound helps to keep the skin soft, smooth, and hydrated.[1] Its emollient properties also contribute to a smoother skin feel by filling in the spaces between corneocytes.
Benefits in Emulsion Formulations
The inclusion of this compound in emulsion formulations offers several key benefits:
-
Enhanced Moisturization: By forming an occlusive barrier, this compound effectively reduces water evaporation from the skin, leading to improved hydration of the stratum corneum.
-
Improved Sensory Profile: It imparts a light, non-greasy, and cushiony feel to emulsions, enhancing the consumer experience.[1] Its excellent spreadability allows for smooth and even application.[1]
-
Viscosity Modification: this compound can be used to adjust the thickness and texture of creams and lotions, contributing to a desirable product consistency.[1]
-
Stability: It is a stable ingredient that is compatible with a wide range of other cosmetic ingredients.
-
Safety Profile: this compound has been extensively tested and is considered safe for use in cosmetic products, with a low potential for irritation or comedogenicity.[1] The recommended usage level is typically between 2% and 10%.[1]
Signaling Pathways
While direct modulation of specific signaling pathways by this compound is not extensively documented in publicly available literature, its primary mechanism of improving skin barrier function can indirectly influence cellular processes. A healthy skin barrier is crucial for preventing the penetration of external irritants and allergens, which can trigger inflammatory signaling cascades. By maintaining barrier integrity, this compound may help to mitigate the activation of pro-inflammatory pathways in the skin.
Data Presentation
Disclaimer: Specific quantitative data from clinical trials or sensory panel evaluations for this compound's effects on skin hydration, TEWL, and sensory properties were not available in the public domain at the time of this writing. The following tables are presented as illustrative examples based on typical data generated from the experimental protocols described below. These tables are intended to provide a framework for presenting such data when obtained.
Table 1: Illustrative Example of Skin Hydration Study Results (Corneometry)
| Formulation | Concentration of this compound | Baseline (Arbitrary Units) | 2 Hours Post-Application (Arbitrary Units) | 4 Hours Post-Application (Arbitrary Units) | % Change from Baseline (4 hours) |
| Placebo (Control) | 0% | 35.2 ± 2.1 | 36.1 ± 2.3 | 35.8 ± 2.2 | +1.7% |
| Emulsion A | 3% | 35.5 ± 2.4 | 45.3 ± 2.8 | 42.1 ± 2.6 | +18.6% |
| Emulsion B | 5% | 35.1 ± 2.0 | 48.9 ± 3.1 | 46.5 ± 2.9 | +32.5% |
| Emulsion C | 10% | 35.8 ± 2.5 | 52.4 ± 3.5 | 50.2 ± 3.3 | +40.2% |
*Statistically significant increase from baseline (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Illustrative Example of Skin Barrier Function Study Results (TEWL)
| Formulation | Concentration of this compound | Baseline (g/m²/h) | 2 Hours Post-Application (g/m²/h) | 4 Hours Post-Application (g/m²/h) | % Change from Baseline (4 hours) |
| Placebo (Control) | 0% | 12.5 ± 1.8 | 12.3 ± 1.7 | 12.4 ± 1.9 | -0.8% |
| Emulsion A | 3% | 12.8 ± 2.0 | 9.1 ± 1.5 | 9.8 ± 1.6 | -23.4% |
| Emulsion B | 5% | 12.6 ± 1.9 | 7.5 ± 1.3 | 8.2 ± 1.4 | -34.9% |
| Emulsion C | 10% | 12.9 ± 2.1 | 6.2 ± 1.1 | 7.1 ± 1.2 | -45.0% |
*Statistically significant decrease from baseline (p < 0.05). Data are presented as mean ± standard deviation.
Table 3: Illustrative Example of Sensory Panel Evaluation Results (Quantitative Descriptive Analysis)
| Sensory Attribute | Placebo (Control) (Mean Score) | Emulsion with 5% this compound (Mean Score) |
| Appearance | ||
| Gloss | 2.1 ± 0.5 | 4.5 ± 0.8 |
| Whiteness | 8.5 ± 0.4 | 8.7 ± 0.3 |
| Pick-up | ||
| Firmness | 6.2 ± 0.7 | 6.5 ± 0.6 |
| Stickiness | 3.5 ± 0.9 | 1.8 ± 0.5 |
| Rub-out | ||
| Spreadability | 5.8 ± 1.1 | 8.2 ± 0.9 |
| Absorbency | 6.1 ± 1.0 | 7.5 ± 0.8 |
| After-feel (1 min) | ||
| Greasiness | 4.2 ± 1.2 | 1.5 ± 0.6 |
| Smoothness | 5.5 ± 0.9 | 8.9 ± 0.7 |
| Tackiness | 3.8 ± 1.0 | 1.2 ± 0.4 |
| After-feel (10 min) | ||
| Moisturization | 4.9 ± 1.3 | 8.1 ± 1.0 |
| Residue | 3.1 ± 0.8 | 1.4 ± 0.5* |
*Statistically significant difference from placebo (p < 0.05). Scores are on a 10-point scale where 1 = low intensity and 10 = high intensity. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol for Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic O/W emulsion for evaluating the effects of this compound.
Materials:
-
Oil Phase:
-
This compound (at varying concentrations, e.g., 3%, 5%, 10%)
-
Cetearyl Alcohol (emulsifier and thickener)
-
Glyceryl Stearate (emulsifier)
-
-
Water Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Xanthan Gum (stabilizer)
-
-
Preservative: Phenoxyethanol (or other broad-spectrum preservative)
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Overhead stirrer
-
pH meter
Procedure:
-
Phase A (Water Phase) Preparation:
-
In a beaker, combine deionized water and glycerin.
-
Disperse xanthan gum into the water-glycerin mixture under agitation until fully hydrated.
-
Heat Phase A to 75-80°C.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate beaker, combine this compound, cetearyl alcohol, and glyceryl stearate.
-
Heat Phase B to 75-80°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous homogenization.
-
Homogenize for 3-5 minutes until a uniform emulsion is formed.
-
-
Cooling:
-
Begin cooling the emulsion under gentle stirring with an overhead stirrer.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add the preservative.
-
Adjust the pH to the desired range (typically 5.5-6.5) if necessary.
-
Continue stirring until the emulsion is cool and uniform.
-
Protocol for In Vivo Evaluation of Skin Hydration (Corneometry)
This protocol outlines the procedure for measuring the effect of a this compound-containing emulsion on skin surface hydration.
Objective: To quantify the change in stratum corneum hydration after a single application of the test emulsion.
Materials and Equipment:
-
Test emulsion (containing this compound) and placebo control.
-
Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Standardized skin cleansing agent.
-
Soft tissues.
-
Climate-controlled room (20-22°C, 40-60% relative humidity).
Procedure:
-
Subject Recruitment and Acclimatization:
-
Recruit healthy volunteers with normal to dry skin on their forearms.
-
Subjects should avoid using moisturizers on the test sites for at least 24 hours prior to the study.
-
Acclimatize subjects in a climate-controlled room for at least 30 minutes before measurements.[2]
-
-
Test Site Demarcation:
-
Mark out test areas (e.g., 2x2 cm) on the volar forearms of each subject.
-
-
Baseline Measurement:
-
Clean the test sites gently with a standardized cleansing agent and pat dry.
-
Allow the skin to equilibrate for 15-20 minutes.
-
Take baseline skin hydration readings using the Corneometer® according to the manufacturer's instructions.[2] Record at least three measurements per site and calculate the average.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test emulsion and placebo to the designated test sites.[3]
-
Spread the product evenly within the marked area.
-
-
Post-Application Measurements:
-
At specified time points (e.g., 2 hours, 4 hours, 8 hours), take skin hydration measurements on each test site.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the Corneometer® readings for each formulation at each time point.
-
Determine the percentage change from baseline for each formulation.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of the this compound emulsion to the placebo.
-
Protocol for In Vivo Evaluation of Skin Barrier Function (Transepidermal Water Loss - TEWL)
This protocol details the measurement of TEWL to assess the occlusive effect of a this compound-containing emulsion.
Objective: To determine the effect of the test emulsion on the rate of water evaporation from the skin surface.
Materials and Equipment:
-
Test emulsion (containing this compound) and placebo control.
-
Tewameter® (e.g., TM 300, Courage + Khazaka).
-
Standardized skin cleansing agent.
-
Soft tissues.
-
Climate-controlled, draft-free room (20-22°C, 40-60% relative humidity).[3]
Procedure:
-
Subject Recruitment and Acclimatization:
-
Follow the same recruitment and acclimatization procedures as for the skin hydration study.
-
-
Test Site Demarcation:
-
Mark out test areas on the volar forearms.
-
-
Baseline Measurement:
-
Clean the test sites and allow for equilibration.
-
Measure baseline TEWL using the Tewameter® according to the manufacturer's guidelines.[4] Ensure the probe is held perpendicular to the skin surface without excessive pressure.
-
Record the stable TEWL value (g/m²/h).
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test emulsion and placebo to the designated sites.[3]
-
-
Post-Application Measurements:
-
At specified time points (e.g., 2 hours, 4 hours, 8 hours), measure TEWL on each test site.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the TEWL readings.
-
Determine the percentage change from baseline.
-
Perform statistical analysis to compare the effects of the this compound emulsion to the placebo.
-
Protocol for Sensory Panel Evaluation
This protocol provides a framework for the sensory evaluation of a this compound-containing emulsion using a trained panel.[5][6]
Objective: To quantitatively describe the sensory attributes of the test emulsion during and after application.
Materials and Equipment:
-
Test emulsion (containing this compound) and placebo control, presented in coded, identical containers.
-
A trained sensory panel (typically 10-15 panelists).
-
A controlled evaluation environment with consistent lighting and temperature.
-
Standardized application protocols and evaluation forms (paper or digital).
-
Water and neutral crackers for palate cleansing between samples.
Procedure:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of various sensory attributes (e.g., gloss, firmness, spreadability, greasiness, smoothness) using standardized reference materials and a defined rating scale (e.g., a 10-point scale).[7]
-
-
Sample Evaluation:
-
Provide panelists with a standardized amount of each coded sample.
-
Instruct panelists to evaluate the samples in a specific, randomized order.
-
Panelists will evaluate the following phases:
-
Appearance: Visual assessment of the product in the container.
-
Pick-up: Characteristics when first touching and lifting the product.
-
Rub-out: The feel of the product as it is spread on the skin.
-
After-feel: The residual feel on the skin at different time points (e.g., 1 minute and 10 minutes post-application).[7]
-
-
-
Data Collection:
-
Panelists record their intensity ratings for each attribute on the evaluation form.
-
-
Data Analysis:
-
Calculate the mean scores and standard deviations for each sensory attribute for each product.
-
Use statistical methods (e.g., ANOVA, spider plots) to analyze and visualize the differences between the this compound emulsion and the placebo.[8]
-
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. mdpi.com [mdpi.com]
- 5. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 6. amarrie.com [amarrie.com]
- 7. mdpi.com [mdpi.com]
- 8. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
Application Notes and Protocols for Cold-Processable Triisostearin in Dermatological and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisostearin, the triester of glycerin and isostearic acid, is a versatile emollient offering significant advantages in the formulation of a wide range of dermatological and cosmetic products.[1][2] Its key attributes include excellent skin conditioning, viscosity modification, and a non-greasy, elegant skin feel.[1] A notable feature of this compound is its suitability for cold-processing, a manufacturing technique that offers considerable benefits in terms of energy savings, time efficiency, and preservation of heat-sensitive active ingredients.[3]
These application notes provide detailed techniques and protocols for leveraging the benefits of cold-processable this compound in the development of stable and aesthetically pleasing formulations.
Key Properties of this compound for Cold-Process Formulations
This compound is a highly polar, viscous oil that is compatible with a wide range of cosmetic ingredients, including other oils, fats, and silicones.[1] Its primary functions in formulations include:
-
Emollient: It softens and soothes the skin, helping to maintain the skin barrier and prevent moisture loss.[2]
-
Viscosity Control: It contributes to the desired thickness and texture of creams, lotions, and gels.[2][4]
-
Pigment Dispersion: Its high viscosity and excellent dispersing properties make it an ideal vehicle for incorporating pigments in color cosmetics, ensuring uniform distribution and a radiant finish.[1]
-
Sensory Enhancer: It imparts a light, non-sticky, and luxurious feel to topical products.[1]
-
Film-Forming: It can form a protective layer on the skin, which is particularly beneficial in lip care products for providing cushion and gloss.[1][5]
This compound is typically used in concentrations ranging from 2% to 10%.[6]
Quantitative Data on Formulations
The inclusion of cold-processable emulsifiers and emollients like this compound can achieve a range of viscosities suitable for various product types. The following table summarizes available data on a representative formulation.
| Formulation Type | Key Ingredients | Viscosity (cP) | Appearance | Attributes |
| Protective Nappy Cream | Polyglyceryl-3 Polyricinoleate and Sorbitan (B8754009) Isostearate (Cold Process W/O emulsifier), this compound (Emollient) | 19680 (at 10 rpm, 25°C) | Opaque white emulsion | Provides a protective barrier without a greasy feel.[3] |
Experimental Protocols
Herein are detailed protocols for preparing cold-process formulations utilizing this compound and its derivatives.
Protocol 1: Cold-Process Water-in-Oil (W/O) Protective Cream
This protocol is adapted from a guided formulation for a protective cream.[3]
Objective: To prepare a stable and viscous W/O protective cream using a cold-process method.
Materials:
-
Phase A (Aqueous Phase):
-
Deionized Water
-
Glycerin
-
Magnesium Sulfate (7H₂O)
-
-
Phase B (Oil Phase):
-
This compound (e.g., Naturaz GI 202)
-
Polyglyceryl-3 polyricinoleate and Sorbitan Isostearate (e.g., Reflez WO 10)
-
Myristyl Myristate
-
-
Phase C (Preservative Phase):
-
Phenoxyethanol (and) ethylhexylglycerin (B550904) (e.g., Euxyl 9010)
-
Equipment:
-
Beakers
-
Homogenizer
-
Overhead stirrer
Procedure:
-
Phase A Preparation: In the main beaker, combine deionized water, glycerin, and magnesium sulfate. Stir until all components are fully dissolved and the phase is homogenous.
-
Phase B Preparation: In a separate beaker, combine this compound, the polyglyceryl-3 polyricinoleate and sorbitan isostearate blend, and myristyl myristate. Stir until a uniform oil phase is achieved.
-
Emulsification: Slowly add Phase A to Phase B dropwise while stirring.
-
Homogenization: Increase the mixing speed and homogenize the mixture to form a stable emulsion.
-
Preservation: Add the preservative system (Phase C) to the emulsion and mix until uniformly distributed.
Protocol 2: Cold-Process Natural Cleansing Oil
This protocol describes the preparation of a cleansing oil using a PEGylated derivative of this compound, which acts as an emulsifier upon contact with water for easy rinsing. This is based on a guided formulation.[3]
Objective: To prepare a clear, homogenous cleansing oil that emulsifies with water.
Materials:
-
Phase A (Oil Phase):
-
PEG-20 Glyceryl Triisostearate
-
Other emollients and oils as desired
-
Fragrance
-
Equipment:
-
Beaker
-
Stirrer
Procedure:
-
Phase A Combination: In a beaker, combine the PEG-20 Glyceryl Triisostearate with any other oils and emollients in the formulation.
-
Mixing: Stir the components until the mixture is completely homogenous and clear.
-
Addition of Fragrance: Add the fragrance to the oil phase and mix until fully incorporated.
Logical Relationships in Cold-Process Formulations
The success of a cold-process formulation hinges on the careful selection of ingredients that are liquid or readily soluble at room temperature. The following diagram illustrates the key considerations and logical flow for developing a cold-process emulsion.
Conclusion
Cold-processable this compound is a valuable ingredient for formulators seeking to create high-quality, aesthetically pleasing dermatological and cosmetic products through energy-efficient and time-saving manufacturing processes. Its multifunctional properties as an emollient, viscosity modifier, and pigment dispersant make it a versatile component in a variety of applications. The protocols and guidelines presented here provide a framework for the successful incorporation of this compound into innovative cold-process formulations. Further optimization of ingredient concentrations and processing parameters may be required to achieve desired product characteristics for specific applications.
References
Application Notes and Protocols: The Function of Triisostearin in Improving Formulation Spreadability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of triisostearin in enhancing the spreadability of topical formulations. This document outlines the physicochemical properties of this compound, its mechanism of action in improving sensory characteristics, and detailed protocols for quantifying its effects on spreadability.
Introduction to this compound
This compound is the triester of glycerin and isostearic acid, a branched-chain fatty acid.[1][2] Its unique molecular structure imparts desirable properties for a wide range of cosmetic and pharmaceutical applications. Functioning primarily as an emollient, skin-conditioning agent, and viscosity controller, this compound is instrumental in optimizing the texture and application experience of topical products.[2]
Key Functions of this compound in Formulations:
-
Emollient: As an emollient, it helps to soften and smooth the skin by forming a protective barrier that locks in moisture.
-
Viscosity Control: this compound modifies the viscosity of formulations, contributing to a desirable consistency and texture. This control over viscosity is a key factor in how a product feels and spreads upon application.[2]
-
Texture Enhancement: It imparts a smooth, non-greasy, and cushiony feel to creams, lotions, and other topical products, which significantly improves the user's sensory experience.
-
Spreadability Improvement: By reducing drag and providing a lubricating effect, this compound enhances the spreadability of formulations, allowing for even application and distribution of active ingredients.[2]
Mechanism of Improved Spreadability
The enhancement of spreadability by this compound is a result of its physicochemical properties and their interaction with the other components of a formulation and the skin. The branched nature of the isostearic acid chains prevents the close packing of molecules, resulting in a liquid emollient that imparts a light, non-sticky feel.
When incorporated into a formulation, this compound acts as a lubricant, reducing the friction between the product and the skin. Its viscosity-modifying properties help to control the flow of the product, preventing it from being either too runny or too thick, and ensuring it spreads evenly and smoothly. This controlled viscosity, combined with its emollient properties, results in a formulation that is easy to apply and provides a pleasant sensory experience.
Quantitative Analysis of this compound's Effect on Spreadability
To illustrate this expected relationship, the following table presents representative data from a hypothetical study on a basic oil-in-water cream formulation.
| This compound Concentration (% w/w) | Viscosity (cP) | Spreadability (Area in mm²) - Parallel-Plate | Firmness (g) - Texture Analysis |
| 0 | 25,000 | 350 | 150 |
| 2 | 22,000 | 450 | 120 |
| 5 | 18,000 | 600 | 90 |
| 10 | 20,000 | 550 | 100 |
Table 1: Representative data illustrating the expected effect of increasing this compound concentration on the viscosity and spreadability of a model cream formulation. Note: This data is for illustrative purposes only and does not represent results from a specific study.
Experimental Protocols for Measuring Spreadability
To quantify the effect of this compound on formulation spreadability, a variety of instrumental and sensory methods can be employed. Below are detailed protocols for three common and effective techniques.
Parallel-Plate Extensometry
This method measures the extent to which a sample spreads under a given load.
Objective: To determine the spreadability of a semi-solid formulation by measuring the diameter of the area it covers under a specific weight.
Apparatus:
-
Two circular or square glass plates
-
Weight of a specified mass
-
Ruler or caliper
-
Spatula
-
Timer
Protocol:
-
Place the bottom glass plate on a level surface.
-
Carefully weigh 1 gram of the formulation and place it in the center of the bottom plate.
-
Gently place the top glass plate over the sample, ensuring it is centered.
-
Place a specified weight (e.g., 100 grams) on the center of the top plate.
-
Start the timer and allow the sample to spread for a defined period (e.g., 1 minute).
-
After the specified time, carefully remove the weight.
-
Measure the diameter of the spread sample in millimeters.
-
The spreadability is expressed as the area of the circle (πr²).
-
Repeat the measurement at least three times and calculate the average.
Texture Analysis
A texture analyzer provides a quantitative measure of the force required to deform a sample, which can be correlated with spreadability.
Objective: To measure the firmness and work of shear of a formulation as an indicator of its spreadability.
Apparatus:
-
Texture Analyzer equipped with a cone probe (e.g., 45° cone) and a corresponding sample holder
-
Software for data acquisition and analysis
Protocol:
-
Calibrate the texture analyzer according to the manufacturer's instructions.
-
Fill the sample holder with the formulation, ensuring there are no air bubbles, and level the surface.
-
Position the sample holder centrally under the cone probe.
-
Set the test parameters in the software:
-
Test mode: Compression
-
Pre-test speed: 2.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 10.0 mm/s
-
Target distance: e.g., 5 mm
-
Trigger force: e.g., 5 g
-
-
Initiate the test. The probe will descend into the sample to the specified distance and then retract.
-
The software will generate a force vs. time or force vs. distance curve.
-
From the curve, determine the following parameters:
-
Firmness (g): The maximum force recorded during the compression phase. A lower firmness value generally indicates better spreadability.
-
Work of Shear (g.s): The area under the positive curve, representing the energy required to perform the compression. A lower value suggests easier spreading.
-
-
Clean the probe and sample holder thoroughly between measurements.
-
Perform at least three replicates for each sample.
Rheological Analysis
Rheology is the study of the flow of matter. A rheometer can be used to measure a formulation's viscosity and viscoelastic properties, which are directly related to its spreadability.
Objective: To characterize the flow behavior of a formulation under shear stress to predict its spreadability.
Apparatus:
-
Rotational rheometer with parallel-plate or cone-and-plate geometry
-
Temperature control unit
-
Software for instrument control and data analysis
Protocol:
-
Set the rheometer to the desired temperature (e.g., 25°C or skin temperature, ~32°C).
-
Place a sufficient amount of the sample onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap distance (e.g., 1 mm), ensuring the sample fills the gap completely and trimming any excess.
-
Allow the sample to equilibrate for a few minutes.
-
Perform a flow sweep test by applying a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and measuring the resulting shear stress and viscosity.
-
Plot viscosity as a function of shear rate. Formulations that exhibit shear-thinning behavior (viscosity decreases as shear rate increases) are generally more spreadable.
-
Analyze the data to determine the consistency index (K) and the flow behavior index (n) from the Power Law model (τ = Kγ̇ⁿ). A lower consistency index and a flow behavior index less than 1 are indicative of better spreadability.
-
Perform replicates for each sample.
Conclusion
This compound is a multifunctional ingredient that significantly enhances the spreadability of topical formulations. Its primary functions as an emollient and viscosity-controlling agent contribute to a desirable texture and sensory experience. By modifying the rheological properties of a formulation, this compound allows for smooth and even application, which is crucial for both consumer acceptance and the effective delivery of active ingredients. The experimental protocols provided in these application notes offer robust methods for quantifying the impact of this compound on spreadability, enabling formulators to optimize their products for superior performance and user satisfaction.
References
Troubleshooting & Optimization
Technical Support Center: Formulation with Triisostearin
Welcome to the technical support center for formulating with Triisostearin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges and answer frequently asked questions related to the use of this versatile emollient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is the triester of glycerin and isostearic acid.[1] It is a highly polar, viscous, and odorless liquid emollient known for its excellent stability against oxidation.[2][3] Its primary functions in cosmetic and pharmaceutical formulations include:
-
Skin Conditioning: It forms a non-greasy, protective barrier on the skin that helps to lock in moisture, keeping the skin soft, smooth, and reducing flaking.[3][4]
-
Viscosity Control: Due to its high viscosity, it helps to manage the thickness and texture of products like creams, lotions, and serums.[4][5]
-
Pigment Dispersion: Its high viscosity and dispersing power improve the wetting and carrying capacity for pigments and other solids in decorative cosmetics.[2][3]
-
Solvent: As a polar oil, it can act as a solvent for lipophilic active ingredients.[3]
Q2: Is this compound comedogenic?
This compound has a low comedogenic rating of 1, meaning it is considered minimally comedogenic and is unlikely to clog pores, making it suitable for formulations intended for sensitive or acne-prone skin.[4]
Q3: How does the polarity of this compound affect emulsion stability?
This compound is considered a highly polar emollient.[2][3] The polarity of the oil phase is a critical factor in emulsion stability. Generally, as the polarity of the oil phase increases, it becomes more challenging to create a stable emulsion.[6] Highly polar oils can sometimes lead to instability mechanisms like Ostwald ripening in O/W emulsions.[7] To enhance stability, formulators should pair highly polar oil phases with suitable high-HLB or polymeric emulsifiers and may consider blending this compound with less polar emollients to balance the overall polarity of the oil phase.[6][7]
Q4: Can this compound be used in cold-process formulations?
Yes, this compound is a liquid at room temperature and is suitable for use in cold-process formulations, which can help save energy and preserve the stability of heat-sensitive ingredients.[2]
Troubleshooting Guides
Issue 1: Grainy or Gritty Texture in Anhydrous Formulations (Balms, Sticks)
Question: My balm/lipstick containing this compound has developed a grainy texture after cooling. What is the cause and how can I fix it?
Answer: A grainy texture in anhydrous products is typically caused by the crystallization of higher-melting point fats, waxes, or butters (like shea or cocoa butter) in the formula.[8] When the product cools slowly, fatty acids can separate and form large, gritty crystals.[9] While this compound is a liquid, its presence as a polar solvent can influence the crystallization behavior of other lipids in the oil phase.
Troubleshooting Steps:
-
Control the Cooling Rate: This is the most critical factor. Rapid cooling ("shock cooling") of the formulation after heating prevents the formation of large crystals by promoting smaller, more uniform crystal structures.[8][9]
-
Solution: After heating the oil phase to melt all solid components, pour the product into its final packaging and immediately place it in a refrigerator or freezer to solidify quickly.[8]
-
-
Ensure Complete Homogenization: Make sure all solid lipids are fully melted and homogeneously mixed with the this compound and other liquid oils before cooling. Any unmelted particles can act as seeds for crystal growth.
-
Add a Crystal Inhibitor: Certain ingredients can interfere with the crystallization process, resulting in a smoother texture. Consider adding a small percentage of a crystallization inhibitor like polyglycerol esters or other specialized texture enhancers.[10][11]
-
Pre-treat Raw Materials: If you identify a specific butter (e.g., shea butter) as the cause, you can pre-treat it by melting it completely, cooling it rapidly to re-solidify it into a smooth state, and then incorporating it into your formulation.[9]
Issue 2: Emulsion Instability (Phase Separation)
Question: My cream/lotion formulated with a high concentration of this compound is showing signs of phase separation over time. Why is this happening?
Answer: Emulsion instability is a common challenge when formulating with highly polar oils like this compound.[6] The significant difference in polarity between the oil phase and the water phase can strain the emulsifier system, leading to coalescence (droplets merging) and eventual separation.
Troubleshooting Steps:
-
Evaluate Emulsifier System: A high concentration of a polar oil requires a robust emulsifier or combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB).
-
Solution: Consider using polymeric emulsifiers, which are often more effective at stabilizing high-polarity oils. Alternatively, increase the concentration of your current emulsifier or use a blend of low-HLB and high-HLB emulsifiers to create a more stable interface.
-
-
Balance the Oil Phase Polarity: The overall polarity of the oil phase can be managed to improve stability.
-
Increase Viscosity of the Continuous Phase: Increasing the viscosity of the external phase (water phase in an O/W emulsion) can slow down the movement and coalescence of oil droplets, improving stability.
-
Solution: Incorporate or increase the concentration of water-phase thickeners like xanthan gum or carbomers.
-
-
Optimize Homogenization: The size of the emulsion droplets is critical for stability; smaller droplets lead to more stable emulsions.[12]
-
Solution: Ensure your homogenization process (e.g., high-shear mixing) is optimized to produce the smallest possible droplet size. Use microscopy to verify droplet size and uniformity (see Experimental Protocol below).
-
Data Presentation
Table 1: Comparative Properties of Common Emollients
This table provides a comparison of key physical properties of this compound and other common emollients to aid in selection and troubleshooting.
| Emollient | INCI Name | Viscosity (at ~25°C) | Polarity | Key Characteristics |
| This compound | This compound | ~10000 mPa·s[13] | High[2][5] | Rich feel, excellent pigment dispersant, high stability. |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | ~25-33 mPa·s (at 20°C)[14] | High[3][15] | Light, non-greasy feel, good solvent, excellent spreadability. |
| PPG-14 Butyl Ether | PPG-14 Butyl Ether | ~85-105 cP[16] | High[12][16] | Dry, non-tacky feel, often used in deodorants.[16] |
| Isoamyl Cocoate | Isoamyl Cocoate | Low (water-like)[2] | Medium[2] | Very light, silky, non-greasy, fast-absorbing. |
| Mineral Oil | Mineral Oil | Variable (e.g., 34.5 cSt at 40°C)[17] | Non-polar[10][11] | Occlusive, excellent film-former, low cost. |
Experimental Protocols
Protocol: Microscopic Evaluation of Emulsion Stability
Objective: To qualitatively assess the stability of an emulsion by observing the size, distribution, and morphology of the internal phase droplets over time. This method is crucial for identifying instability issues like coalescence and flocculation.[18]
Materials:
-
Optical microscope with magnification capabilities (e.g., 10x, 40x)
-
Glass microscope slides
-
Coverslips
-
Pipette or dropper
-
Emulsion sample
Methodology:
-
Sample Preparation:
-
Gently mix the emulsion sample to ensure homogeneity.
-
Using a clean pipette, place a small drop of the emulsion onto the center of a clean microscope slide.[19]
-
Carefully place a coverslip over the drop at a 45-degree angle to avoid trapping air bubbles. Do not apply pressure, as this can artificially alter the droplet structure.[12]
-
-
Microscopic Observation:
-
Place the slide on the microscope stage.
-
Begin observation at the lowest magnification (e.g., 10x) to get an overview of the droplet distribution.[19]
-
Switch to a higher magnification (e.g., 40x) to observe individual droplets in detail.
-
Capture images at different locations on the slide to ensure the sample is representative.
-
-
Data Analysis & Interpretation:
-
Initial State (Time = 0): A stable emulsion will show small, uniform, and well-dispersed droplets of the internal phase. Note the average droplet size and distribution.
-
Accelerated Stability Testing: Store the bulk emulsion sample under relevant stress conditions (e.g., 40°C, 50°C, or freeze-thaw cycles).
-
Follow-up Observations: Prepare new slides from the stressed sample at set time intervals (e.g., 24 hours, 1 week, 4 weeks) and repeat the observation.
-
Look for Signs of Instability:
-
Coalescence: The merging of small droplets to form larger ones. This is a clear sign of instability.[18]
-
Flocculation: Droplets clumping together without merging. This is often a precursor to coalescence.
-
Widening Droplet Size Distribution: An increase in the range of droplet sizes indicates that smaller droplets are disappearing and larger ones are forming.
-
-
References
- 1. CAPRYLIC/CAPRIC TRIGLYCERIDE - Ataman Kimya [atamanchemicals.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 4. deascal.com [deascal.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. Why the polarity of the oils used in cosmetic products matters. – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 7. beurre.ua [beurre.ua]
- 8. fao.org [fao.org]
- 9. paulaschoice.it [paulaschoice.it]
- 10. Page loading... [guidechem.com]
- 11. quora.com [quora.com]
- 12. spchemcosmetics.com [spchemcosmetics.com]
- 13. This compound | TISG-A|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 14. CAPRYLIC / CAPRIC TRIGLYCERIDES [wilmar-international.com]
- 15. You are being redirected... [ingredientstodiefor.com]
- 16. PPG-14 Butyl Ether [myskinrecipes.com]
- 17. crystalgen.com [crystalgen.com]
- 18. nextsds.com [nextsds.com]
- 19. specialchem.com [specialchem.com]
Technical Support Center: Triisostearin Emulsion Stability & Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of triisostearin in emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a triester of glycerin and isostearic acid.[1] It is a versatile emollient used in cosmetic and pharmaceutical emulsions to provide skin conditioning, enhance texture, and control viscosity.[1][2][3] Its high polarity and excellent compatibility with other oils and silicones make it a popular choice in formulations.[2]
Q2: What are the primary degradation pathways for this compound in an emulsion?
As a triglyceride, the primary degradation pathways for this compound in an emulsion are:
-
Hydrolysis: The breakdown of the ester bonds in the presence of water, leading to the formation of glycerin and free isostearic acid. This can be catalyzed by changes in pH and temperature.
-
Oxidation: The reaction of the fatty acid chains with oxygen, which can be initiated by light, heat, or the presence of metal ions. While this compound is known for its good oxidative stability, this process can still occur over time, leading to changes in odor and the formation of potentially irritating byproducts.[2][4]
Q3: What are the common signs of instability in a this compound emulsion?
Common signs of instability include:
-
Physical Separation: Creaming (upward movement of the oil phase), sedimentation (settling of the aqueous phase), coalescence (merging of droplets), and ultimately, complete phase separation.
-
Changes in Physical Properties: Alterations in viscosity, color, and odor.
-
Chemical Changes: A shift in pH due to the formation of free fatty acids from hydrolysis.
Q4: Is this compound known for any specific incompatibilities with other cosmetic ingredients?
This compound is generally considered to be compatible with a wide range of cosmetic ingredients, including other oils, fats, and silicones.[2] However, as with any formulation, the overall stability of the emulsion will depend on the entire system, including the choice of emulsifiers, stabilizers, and the processing conditions.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Phase Separation (Creaming/Coalescence) | - Inappropriate emulsifier or concentration- Incorrect oil-to-water ratio- Insufficient homogenization- High storage temperatures | - Optimize the Hydrophile-Lipophile Balance (HLB) of the emulsifier system.- Adjust the ratio of the oil and water phases.- Increase homogenization time or intensity.- Store the emulsion at a controlled, lower temperature. |
| Change in Viscosity (Thinning or Thickening) | - Degradation of thickening agents- Changes in droplet size distribution- Hydrolysis of this compound leading to changes in the internal phase | - Ensure compatibility of all ingredients.- Evaluate the stability of the thickener at the formulation's pH and temperature.- Monitor droplet size over time to understand the mechanism of instability. |
| Off-Odor Development | - Oxidative degradation of this compound or other lipids- Microbial contamination | - Incorporate antioxidants (e.g., tocopherol, BHT) into the oil phase.[4][5]- Use opaque or UV-protective packaging to prevent photo-oxidation.[6]- Ensure the preservative system is effective. |
| pH Shift | - Hydrolysis of this compound to isostearic acid | - Use a robust buffering system to maintain the desired pH.- Store the product in a cool, dark place to slow down hydrolysis. |
Degradation Pathways and Stability Enhancement
Visualizing Degradation Pathways
The primary chemical degradation pathways for this compound are hydrolysis and oxidation.
Caption: Primary degradation pathways of this compound in emulsions.
Strategies for Enhancing Emulsion Stability
A multi-faceted approach is necessary to ensure the long-term stability of this compound emulsions.
Caption: Key strategies for enhancing the stability of this compound emulsions.
Experimental Protocols
Protocol 1: Accelerated Stability Testing (Thermal Stress)
Objective: To assess the physical and chemical stability of a this compound emulsion under accelerated temperature conditions.
Methodology:
-
Sample Preparation: Prepare the this compound emulsion according to the formulation protocol. Divide the batch into three sets of samples in appropriate, sealed containers.
-
Storage Conditions:
-
Set 1 (Control): Store at room temperature (20-25°C).
-
Set 2 (Accelerated): Store in a stability chamber at 40°C ± 2°C.
-
Set 3 (Elevated): Store in a stability chamber at 50°C ± 2°C (optional, for more aggressive testing).
-
-
Time Points: Evaluate the samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Macroscopic Appearance: Observe for phase separation, creaming, color change, and odor.
-
Microscopic Analysis: Examine droplet size and distribution using a microscope.
-
Viscosity: Measure using a viscometer.
-
pH: Measure using a calibrated pH meter.
-
-
Data Analysis: Compare the changes in the accelerated samples to the control samples over time. Significant changes in any of the evaluated parameters indicate potential instability.
Protocol 2: Photostability Testing
Objective: To evaluate the impact of light exposure on the stability of a this compound emulsion.
Methodology:
-
Sample Preparation: Prepare the emulsion and package it in the final intended transparent or translucent packaging, as well as in a light-proof control container.
-
Exposure Conditions:
-
Place the test samples in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). The ICH Q1B guideline provides specific conditions for light exposure.[7]
-
Store the control samples in the same chamber, but wrapped in aluminum foil to protect them from light.
-
-
Evaluation: At the end of the exposure period, compare the test samples to the control samples for changes in color, odor, and any other relevant physical or chemical parameters.
Protocol 3: Analytical Quantification of this compound Degradation (HPLC)
Objective: To quantify the degradation of this compound and the formation of isostearic acid via hydrolysis.
Methodology:
-
Sample Preparation:
-
Take a known amount of the emulsion from a stability study.
-
Perform a liquid-liquid extraction to separate the lipid phase from the aqueous phase. A common method is to use a solvent system like hexane (B92381) and isopropanol.
-
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating triglycerides and fatty acids.
-
Detector: UV detector (around 210 nm for fatty acids) or an Evaporative Light Scattering Detector (ELSD) for a more universal response.
-
-
Analysis:
-
Inject the extracted lipid phase into the HPLC system.
-
Quantify the amount of remaining this compound and the amount of isostearic acid formed by comparing the peak areas to those of standard solutions of known concentrations.
-
-
Data Interpretation: An increase in the concentration of isostearic acid and a corresponding decrease in this compound over time indicates hydrolytic degradation.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound emulsions.
References
Technical Support Center: Enhancing the Viscosity of Triisostearin-Based Creams
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and experimental protocols to effectively increase the viscosity of cream formulations containing triisostearin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it influence cream viscosity?
A1: this compound is a triester of glycerin and isostearic acid, functioning primarily as an emollient and skin-conditioning agent.[1][2] While it contributes to the overall feel and texture, it is an oil-phase component and does not inherently build high viscosity on its own.[2][3] Its primary role is to provide a smooth, non-greasy feel, but its presence necessitates the use of other thickening agents to achieve a desired cream-like consistency.
Q2: What are the primary factors controlling the viscosity of an emulsion-based cream?
A2: The viscosity of an emulsion is determined by several factors:
-
The thickeners in the continuous phase: For oil-in-water (O/W) creams, this involves water-soluble gums and polymers.
-
The thickeners in the discontinuous phase: This includes oil-soluble waxes, butters, and fatty alcohols that structure the oil phase.[4]
-
The ratio of the internal phase to the external phase: Increasing the concentration of the internal (dispersed) phase generally increases viscosity as the droplets become more crowded.[5]
-
Droplet size: Smaller, more uniform droplet sizes, often achieved through homogenization, can lead to higher viscosity due to increased surface area and particle interaction.[5]
-
The emulsifier system: The choice of emulsifiers and co-emulsifiers can significantly impact the final texture and thickness.[6]
Q3: Is it more effective to thicken the oil phase or the water phase to increase overall cream viscosity?
A3: For a standard oil-in-water (O/W) cream where this compound is in the oil phase, thickening the continuous (water) phase with hydrocolloids (gums) or synthetic polymers is often the most direct and effective way to achieve a significant viscosity increase.[4] Adding thickeners to the oil phase, such as fatty alcohols or waxes, will also increase viscosity but may impart a heavier or waxier skin feel.[4] A common strategy is to use a combination of both to build a stable and aesthetically pleasing texture.
Q4: What is an α-gel network and how can it be used to create high-viscosity creams?
A4: An α-gel network is a lamellar crystalline structure formed in water by certain nonionic surfactants in combination with linear, long-chain (C16+) higher alcohols.[7][8] This network creates a highly stable and viscous structure. By carefully controlling the heating, emulsification, and cooling process, it is possible to produce a high-viscosity O/W cream without relying on large amounts of traditional thickeners.[7][8]
Troubleshooting Guide: Common Viscosity Issues
This guide addresses specific problems you may encounter during the formulation process.
Issue 1: The final cream formulation is too thin or runny.
This is a common issue that can stem from several factors related to ingredients or processing. The following troubleshooting workflow can help identify and solve the problem.
Issue 2: The cream's viscosity changes significantly with temperature fluctuations.
-
Possible Cause: This instability can be caused by using a high percentage (>10%) of low-melting-point butters or relying solely on non-ionic emulsifiers without supporting stabilizers like gums or polymers.[9]
-
Solution: Reduce the concentration of low-melting-point ingredients. Incorporate a stabilizing polymer (e.g., a carbomer) or a natural gum (e.g., xanthan gum) into the water phase to create a more robust network that is less susceptible to temperature changes.
Issue 3: The cream feels grainy or has a waxy texture.
-
Possible Cause: This issue, sometimes called "waxy water," often occurs when the water and oil phases are not heated to a sufficiently high temperature before being combined.[9][10] If the water phase is too cool, waxes and fatty alcohols in the oil phase can solidify prematurely instead of forming a stable emulsion.[9]
-
Solution: Ensure both the oil and water phases are heated to the same temperature, typically 75-80°C, or at least above the melting point of the highest-melting-point ingredient in the oil phase. Maintain this temperature during the initial emulsification process before beginning the cooling phase.
Experimental Protocols
Protocol 1: Increasing Viscosity with Water-Phase Polymer (Carbomer)
This protocol details the use of a synthetic polymer to thicken the continuous phase of an O/W cream.
Methodology:
-
Water Phase Preparation: Weigh deionized water. Using a high-shear mixer, create a vortex and slowly sprinkle in the carbomer powder to prevent clumping. Mix until the polymer is fully hydrated and the solution is clear and uniform. Heat to 75°C.
-
Oil Phase Preparation: In a separate vessel, combine this compound, any fatty alcohols (e.g., cetyl or stearyl alcohol), waxes, and oil-soluble emulsifiers. Heat to 75°C while mixing gently until all components are melted and uniform.
-
Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear mixing (homogenization) for 3-5 minutes to form a fine, uniform emulsion.
-
Cooling and Neutralization: Switch to a lower-speed anchor or paddle mixer. Allow the emulsion to cool. At around 50°C, add a neutralizing agent (such as a 10% solution of sodium hydroxide (B78521) or triethanolamine) drop by drop. The cream will thicken significantly as the pH rises to the 5.5-7.0 range.[5]
-
Final Additions: Continue slow mixing and cooling. Below 40°C, add any temperature-sensitive ingredients such as preservatives, actives, or fragrance. Mix until the cream is smooth and uniform.
Protocol 2: Increasing Viscosity with Oil-Phase Structurants (Fatty Alcohols)
-
Phase Preparation: Prepare the water phase and oil phase in separate vessels. In the oil phase, include this compound along with 1-4% cetearyl alcohol or a blend of cetyl and stearyl alcohols.[4] Heat both phases to 75-80°C.
-
Emulsification: Add the oil phase to the water phase under homogenization for 3-5 minutes.
-
Cooling: Switch to a sweep or anchor mixer and begin cooling the emulsion. The viscosity will build as the fatty alcohols crystallize within the oil droplets and at the oil-water interface, forming a stabilizing network.
-
Final Additions: Once the cream has cooled to below 40°C, add any heat-sensitive ingredients and mix until uniform.
Quantitative Data Summary
The selection and concentration of thickening agents are critical for achieving the target viscosity.
Table 1: Common Thickeners for this compound-Based O/W Creams
| Thickener Type | INCI Name | Typical Use Level (%) | Target Phase | Notes |
| Natural Gum | Xanthan Gum | 0.2 - 0.8% | Water | Provides good stability; can have a slightly tacky feel at higher concentrations.[6] |
| Synthetic Polymer | Carbomer | 0.1 - 0.5% | Water | Creates clear gels and provides efficient thickening with a light feel; requires neutralization.[5] |
| Fatty Alcohol | Cetearyl Alcohol, Cetyl Alcohol | 1.0 - 5.0% | Oil | Adds body and emollience; contributes to a creamier, richer texture.[4][5] |
| Natural Wax | Beeswax | 1.0 - 3.0% | Oil | Increases viscosity and provides occlusivity. |
| Cellulose Derivative | Hydroxyethylcellulose | 0.5 - 1.5% | Water | Forms clear gels; can be sensitive to electrolytes.[5] |
| Oil Gellant | Hydrogenated Vegetable Oil | 2.0 - 10.0% | Oil | Thickens the oil phase to create heavy creams or balms.[11] |
Thickening Mechanisms in Emulsions
The final viscosity of a cream is a result of multiple interactions within the formula. The diagram below illustrates the primary mechanisms by which different classes of thickeners contribute to the overall structure.
References
- 1. specialchem.com [specialchem.com]
- 2. deascal.com [deascal.com]
- 3. specialchem.com [specialchem.com]
- 4. makingskincare.com [makingskincare.com]
- 5. essentialingredients.com [essentialingredients.com]
- 6. m.youtube.com [m.youtube.com]
- 7. JP2011072310A - Method for producing o/w cream having high viscosity - Google Patents [patents.google.com]
- 8. EP2474297A1 - Method for producing o/w cream having high viscosity - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. lotioncrafter.com [lotioncrafter.com]
Technical Support Center: Crystallization in Triisostearin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent crystallization in formulations containing triisostearin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
This compound is the triester of glycerin and isostearic acid. It is a versatile emollient, skin conditioning agent, and viscosity-controlling agent used in a wide range of cosmetic and personal care products.[1][2] Its benefits include providing a rich, non-greasy skin feel, enhancing the spreadability of products, and improving the dispersion of pigments.[1][3] While often a liquid at room temperature, it can also be a waxy solid with a melting point between 57-62°C, which makes it susceptible to crystallization under certain conditions.[1]
Q2: What causes crystallization in my this compound formulation?
Crystallization is the process where molecules organize into a highly ordered, solid structure. In this compound formulations, this can be triggered by several factors:
-
Temperature Fluctuations: Exposure to cycles of heating and cooling during shipping or storage can initiate crystal growth.[4][5]
-
Slow Cooling Rate: Allowing a heated formulation to cool down too slowly can lead to the formation of large, noticeable crystals, resulting in a grainy texture.[6][7]
-
Incompatibility with other ingredients: Certain waxes or oils in the formulation may not be fully compatible with this compound, leading to phase separation and crystallization.[2][8]
-
Supersaturation: If the concentration of this compound exceeds its solubility in the formulation's oil phase at a given temperature, it can crystallize out.
Q3: What is the difference between graininess and blooming?
Both are visual and textural defects caused by crystallization in lipid-based products.
-
Graininess refers to the formation of small, sand-like crystals within the product, creating a gritty texture. This is often due to the slow recrystallization of fats with different melting points, like shea butter, when cooled improperly.[6][9]
-
Blooming appears as a white or grayish film on the surface of the product, such as lipstick or chocolate. It is caused by the migration of fats to the surface and their subsequent crystallization.[4]
Q4: How can I prevent crystallization from occurring in the first place?
Preventative measures are key to maintaining the stability and aesthetic appeal of your formulation. Consider the following strategies during development:
-
Control the Cooling Process: Rapidly cooling the formulation after heating (a process known as "shock cooling") can help create very small, undetectable crystals, resulting in a smooth texture.[6][10]
-
Incorporate Crystal Inhibitors: Adding ingredients that disrupt the crystal lattice formation can prevent crystal growth. This can include other liquid emollients, polymers, or specialized esters.[5][6]
-
Ensure Ingredient Compatibility: Pre-screening the compatibility of this compound with other oils and waxes in your formulation is crucial. A simple test is to melt them together and observe the clarity and homogeneity of the mixture as it cools.[2]
-
Optimize the Oil Phase: The choice of other oils in the formulation can impact the solubility of this compound. Selecting oils with good solvency for this compound can prevent it from crystallizing.
Troubleshooting Guide
Problem: My anhydrous balm/stick has developed a grainy or gritty texture over time.
| Possible Cause | Suggested Solution |
| Slow Cooling During Manufacturing | The different fatty acids in the waxes and butters crystallized at different rates, forming large crystals.[6] |
| Temperature Fluctuations During Storage | The product was exposed to cycles of warming and cooling, causing some of the lipids to melt and then re-crystallize slowly and unevenly.[4] |
| Incompatibility of Waxes/Butters | This compound may not be fully compatible with other high-melting-point waxes (e.g., carnauba wax) or butters (e.g., shea butter) in the formula, leading to separation and crystallization.[2][8] |
Problem: My lipstick is showing a white film on the surface (blooming).
| Possible Cause | Suggested Solution |
| Lipid Migration | Lower melting point lipids, including this compound, have migrated to the surface and crystallized.[4] |
| Polymorphism | The fats in the lipstick have transformed into a more stable, but larger, crystalline form over time, which is then visible on the surface. |
Experimental Protocols
Protocol 1: Freeze-Thaw Cycling for Stability Testing
This protocol is designed to simulate the temperature fluctuations a product might experience during shipping and storage to assess its physical stability, including its tendency to crystallize.[1][3][4][11]
Objective: To determine if a formulation containing this compound can withstand extreme and rapid temperature changes without showing signs of crystallization, separation, or other changes in physical properties.
Materials:
-
At least four samples of the final formulation in its intended packaging.
-
A freezer capable of maintaining -10°C to -20°C.
-
An oven or incubator capable of maintaining 40°C to 50°C.
-
A controlled environment at room temperature (approx. 25°C).
-
Logbook for observations.
Methodology:
-
Initial Evaluation (Time Zero):
-
Designate one sample as the "control" and store it at room temperature.
-
For the remaining three "test" samples, record their initial characteristics: appearance, color, odor, texture, and pH (if aqueous). Take high-quality photographs for later comparison.[12]
-
-
Cycle 1:
-
Place the three test samples in the freezer at -10°C for 24 hours.[1]
-
Remove the samples and allow them to thaw at room temperature for 24 hours.
-
Place the samples in an oven at 45°C for 24 hours.[11]
-
Remove the samples and let them equilibrate at room temperature for 24 hours.
-
Visually inspect the samples and compare them to the control. Record any changes in appearance, such as crystal formation, separation, or discoloration.
-
-
Cycles 2 & 3:
Interpretation of Results:
-
Stable: No significant changes are observed in the test samples compared to the control after three cycles. The product is likely to be stable under various shipping and storage conditions.[11]
-
Unstable: If you observe crystallization, graininess, phase separation, or significant changes in color or odor, the formulation is considered unstable. This indicates a need for reformulation.[1]
Protocol 2: Analysis of Crystal Formation using Polarized Light Microscopy (PLM)
Objective: To visually identify and characterize the morphology (shape and size) of crystals in a this compound formulation.
Materials:
-
Polarized light microscope with a camera.
-
Glass microscope slides and coverslips.
-
A hot plate or oven for sample preparation.
-
The formulation to be tested.
Methodology:
-
Sample Preparation:
-
Place a small amount of the formulation on a clean glass slide.
-
Gently heat the slide on a hot plate to a temperature just above the melting point of the formulation to erase any existing crystal structures.[13]
-
Place a coverslip over the molten sample.
-
Allow the sample to cool to room temperature. To test the effect of the cooling rate, you can prepare multiple slides and cool them at different rates (e.g., one on the benchtop for slow cooling, one on a metal block for fast cooling).
-
-
Microscopic Analysis:
-
Place the slide on the microscope stage.
-
Using the polarizer and analyzer in a crossed position (this will make the field of view dark), observe the sample. Crystalline structures are typically anisotropic and will appear bright against the dark background.[14][15]
-
Examine the entire sample area, noting the size, shape (e.g., needle-like, spherulitic), and distribution of any crystals present.
-
Capture images of representative areas for documentation and comparison.
-
Interpretation of Results:
-
No Crystals: If the field of view remains dark, it indicates the sample is amorphous (non-crystalline) or the crystals are too small to be resolved by the microscope.
-
Presence of Crystals: The observation of bright areas indicates the presence of crystals. The size and number of these crystals can provide insights into the formulation's stability. Large, needle-shaped crystals are often associated with a grainy texture.[16] Comparing samples cooled at different rates can demonstrate the impact of the cooling process on crystal morphology.[17]
Visualizations
Caption: Troubleshooting workflow for addressing crystallization.
Caption: Experimental workflow for testing formulation stability.
References
- 1. scribd.com [scribd.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. revega.co.uk [revega.co.uk]
- 4. ulprospector.com [ulprospector.com]
- 5. mdpi.com [mdpi.com]
- 6. freelanceformulations.com [freelanceformulations.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. foreverest.net [foreverest.net]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. microchemlab.com [microchemlab.com]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thermal and structural behavior of milk fat. 3. Influence of cooling rate and droplet size on cream crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Triisostearin Incompatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating with triisostearin. The information is tailored for professionals in research, development, and pharmaceutical sciences to facilitate the creation of stable and effective lipid-based systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues of this compound incompatibility with other lipids in a question-and-answer format.
Q1: My emulsion containing this compound is showing signs of phase separation. What are the likely causes and how can I fix it?
A1: Phase separation in emulsions with this compound, a highly polar and viscous triglyceride, often stems from a mismatch in the polarity of the oil phase or an inadequate emulsifier system.
Troubleshooting Steps:
-
Evaluate Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier or emulsifier blend is appropriate for your emulsion type (oil-in-water or water-in-oil). For O/W emulsions, a higher HLB (8-18) is generally required, while W/O emulsions need a lower HLB (3-6).[1][2] The required HLB for an oil phase containing this compound will depend on the other lipids present. It is recommended to experimentally determine the optimal HLB for your specific oil blend.[1]
-
Incorporate a Co-emulsifier: The stability of emulsions can often be improved by adding a co-emulsifier, such as glyceryl stearate (B1226849) or cetearyl alcohol.[3][4] These molecules help to strengthen the interfacial film around the dispersed droplets, preventing coalescence.
-
Balance the Oil Phase Polarity: this compound is a highly polar lipid. If the rest of your oil phase is predominantly non-polar, this large polarity difference can lead to instability. Consider adding a co-solvent or another ester with intermediate polarity to create a more homogenous oil phase.
-
Optimize the Manufacturing Process: High-shear homogenization is crucial for reducing the droplet size of the dispersed phase, which enhances emulsion stability.[5][6] Ensure your mixing speed and time are optimized for your formulation. For water-in-oil emulsions, a common technique is to slowly add the water phase to the oil phase with continuous mixing.[5][7]
-
Increase Viscosity of the Continuous Phase: For O/W emulsions, adding a water-phase thickener (e.g., xanthan gum, carbomer) can slow down the movement of oil droplets, hindering coalescence. For W/O emulsions, oil-phase gelling agents or waxes can be used to increase the viscosity of the continuous oil phase.[7]
Q2: I am observing crystallization or graininess in my formulation containing this compound, especially at lower temperatures. What is happening and how can I prevent it?
A2: Crystallization or a grainy texture in this compound-containing formulations can occur due to the partial solidification of this compound or its interaction with other lipids in the formulation, especially upon cooling.
Troubleshooting Steps:
-
Analyze Thermal Behavior: Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal behavior of your lipid mixture.[8][9][10][11] A DSC thermogram can reveal the melting and crystallization points of the individual components and the mixture, helping to identify if this compound is crystallizing out of the formulation.
-
Modify the Lipid Composition: Introducing a variety of lipids with different structures and melting points can disrupt the crystal lattice formation of this compound. Adding liquid lipids or esters can act as a solvent for this compound at lower temperatures.
-
Control the Cooling Rate: The rate at which the formulation is cooled during manufacturing can significantly impact crystal formation. A slower, more controlled cooling process may allow for the formation of smaller, less perceptible crystals. Conversely, in some cases, rapid cooling (shock cooling) can prevent the formation of large crystals. Experiment with different cooling profiles to find the optimal condition for your formulation.
-
Microscopic Examination: Use light microscopy, particularly with polarized light, to visually inspect your formulation for crystals. This can help confirm the presence, size, and morphology of the crystals, aiding in your troubleshooting efforts.
Q3: How can I determine the optimal ratio of lipids to use with this compound to ensure a stable formulation?
A3: The optimal ratio of lipids depends on the desired properties of your final product and the specific lipids you are using. A systematic approach using ternary phase diagrams can be a valuable tool to map out the stability regions of your lipid mixture.
Experimental Approach:
A ternary phase diagram visually represents the phase behavior of a three-component system at a constant temperature.[12][13][14][15] For a system containing this compound, another lipid (e.g., a non-polar oil), and a surfactant/water system, you can systematically prepare mixtures with varying compositions and observe their physical state (e.g., clear solution, stable emulsion, phase separation).
-
Workflow for Creating a Ternary Phase Diagram:
-
Select the three main components (e.g., this compound, Caprylic/Capric Triglyceride, and a surfactant blend/water).
-
Prepare a series of mixtures with varying ratios of these components.
-
After equilibration, visually assess the appearance of each mixture.
-
Plot the results on a triangular graph to delineate the boundaries between different phases.
-
This empirical approach allows you to identify the compositional "sweet spot" that yields a stable, single-phase system or a stable emulsion.
Data Presentation
While specific, publicly available quantitative solubility data for this compound in a wide range of cosmetic and pharmaceutical lipids is limited, the following table provides a qualitative compatibility overview based on its chemical properties as a high-polarity triglyceride.
Table 1: Qualitative Compatibility of this compound with Common Lipids
| Lipid Type | Common Examples | Expected Compatibility with this compound | Rationale |
| Polar Esters | Caprylic/Capric Triglyceride, Isopropyl Myristate, Ethylhexyl Palmitate | Good | Similar chemical nature (esters) and polarity generally leads to good miscibility. Caprylic/capric triglyceride is a medium-chain triglyceride and is often used as a solvent and emollient.[16][17][18] |
| Non-Polar Hydrocarbons | Mineral Oil, Squalane, Isododecane | Moderate to Poor | Significant difference in polarity can lead to immiscibility, especially at higher concentrations. Squalane is a non-polar hydrocarbon.[19] |
| Natural Triglycerides | Jojoba Oil, Sunflower Seed Oil, Olive Oil | Moderate to Good | Compatibility will depend on the specific fatty acid composition of the natural oil. Jojoba oil is technically a wax ester, not a triglyceride, which may affect its interaction.[20][21] |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol, Cetearyl Alcohol | Good (as part of an emulsion) | These are often used as co-emulsifiers and thickeners in emulsions containing this compound and contribute to stability.[3] |
| Silicones | Dimethicone, Cyclopentasiloxane | Moderate | This compound is generally compatible with silicones, but the degree of compatibility can depend on the specific silicone and the overall formulation. |
Experimental Protocols
Protocol 1: Determination of Required Hydrophile-Lipophile Balance (rHLB) for an Oil Phase Containing this compound
Objective: To experimentally determine the optimal HLB value for emulsifying a specific oil phase containing this compound.
Materials:
-
Oil phase containing a known concentration of this compound and other lipids.
-
A pair of non-ionic surfactants with the same chemical backbone but different HLB values (one low HLB, e.g., Sorbitan Oleate, HLB ~4.3; one high HLB, e.g., Polysorbate 80, HLB ~15.0).
-
Deionized water.
-
Beakers, magnetic stirrer, and homogenizer.
Methodology:
-
Prepare a series of emulsifier blends: Create at least five different emulsifier blends with varying HLB values (e.g., 6, 8, 10, 12, 14) by mixing the low and high HLB surfactants in different ratios. The percentage of each surfactant required for a target HLB can be calculated using the following formula: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) Where:
-
%A is the percentage of surfactant A
-
X is the desired HLB of the blend
-
HLB_A is the HLB of surfactant A
-
HLB_B is the HLB of surfactant B
-
-
Prepare the oil and water phases: For each test emulsion, weigh the oil phase (containing this compound) and the water phase separately. Add the pre-calculated emulsifier blend to the oil phase. A typical starting concentration for the total emulsifier is 5-10% of the oil phase weight.
-
Heat the phases: Gently heat both the oil and water phases to 70-75°C in separate beakers.
-
Create the emulsions: Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.
-
Homogenize: Subject each emulsion to high-shear homogenization for a consistent period (e.g., 3-5 minutes) at a constant speed.
-
Evaluate stability: Observe the emulsions immediately after preparation and then at set time intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 4°C). Look for signs of instability such as creaming, coalescence, or phase separation.
-
Determine the rHLB: The emulsifier blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.
Protocol 2: Preparation of a Stable Water-in-Oil (W/O) Emulsion with a High Concentration of this compound (e.g., 20%)
Objective: To provide a general procedure for creating a stable W/O emulsion containing a significant amount of the polar lipid this compound.
Materials:
-
Oil Phase:
-
This compound: 20%
-
Other lipids (e.g., Caprylic/Capric Triglyceride, Squalane): 25%
-
W/O Emulsifier (e.g., Polyglyceryl-4 Isostearate): 3%
-
Co-emulsifier/Stabilizer (e.g., Glyceryl Stearate, Beeswax): 2%
-
-
Water Phase:
-
Deionized Water: 49.5%
-
Glycerin (humectant): 3%
-
Magnesium Sulfate (B86663) (stabilizer): 0.5%
-
-
Preservative: q.s.
Methodology:
-
Prepare the oil phase: Combine this compound, other lipids, the W/O emulsifier, and the co-emulsifier in a beaker. Heat to 75-80°C until all components are melted and uniform.
-
Prepare the water phase: In a separate beaker, combine the deionized water, glycerin, and magnesium sulfate. Heat to 75-80°C and stir until the magnesium sulfate is fully dissolved. The pH of the water phase should be measured and adjusted if necessary before emulsification.[7]
-
Emulsification: Slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed. It is crucial to add the water phase in a thin, continuous stream to ensure proper dispersion.[5]
-
Homogenization: Once all the water phase has been added, increase the homogenization speed and continue mixing for 5-10 minutes to create fine water droplets.
-
Cooling: Begin to cool the emulsion while stirring gently with a propeller mixer.
-
Add heat-sensitive ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as fragrances or certain active ingredients, and the preservative.
-
Final mixing: Continue to stir until the emulsion is uniform and has reached room temperature.
Visualizations
References
- 1. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 6. researchgate.net [researchgate.net]
- 7. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 8. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucm.es [ucm.es]
- 10. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Caprylic/capric triglyceride | biochmeical | CAS# 65381-09-1 | InvivoChem [invivochem.com]
- 17. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 18. Caprylic/Capric Triglyceride | TargetMol [targetmol.com]
- 19. cir-safety.org [cir-safety.org]
- 20. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cir-safety.org [cir-safety.org]
Technical Support Center: Optimizing Triisostearin Concentration for Desired Texture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing triisostearin concentration for desired textural properties in semi-solid formulations.
Troubleshooting Guides
Issue 1: Grainy or Crystalline Texture in the Formulation
A grainy texture in a formulation containing this compound can arise from the crystallization of high-melting point ingredients.[1][2][3] This is often triggered by temperature fluctuations during storage or improper processing parameters during manufacturing.[1]
Possible Causes and Solutions:
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High Concentration of this compound: Higher concentrations of esters can sometimes increase the likelihood of crystallization, particularly at lower storage temperatures.[1]
-
Solution: Consider reducing the concentration of this compound or ensuring it remains below its saturation point in the oil phase at the intended storage temperature.
-
-
Improper Cooling Rate: A slow cooling rate during the manufacturing process can allow for the formation of larger, more noticeable crystals.[1][4]
-
Solution: Implement rapid cooling ("shock cooling") of the formulation after emulsification to create smaller, less perceptible crystals, resulting in a smoother texture.[1]
-
-
Inadequate Homogenization: Insufficient shear during emulsification can lead to larger oil droplets that are more prone to instability and subsequent crystallization.[1]
-
Solution: Optimize the homogenization process to produce a fine and uniform droplet size.
-
-
Ingredient Incompatibility: Other lipids or waxes in the formulation may be interacting with the this compound, leading to crystallization.
-
Solution: Evaluate the solid fat content of the lipid phase and consider incorporating stabilizing oils to disrupt crystal formation.[4]
-
Issue 2: Phase Separation or "Bleeding"
Phase separation in an oil-in-water (O/W) or water-in-oil (W/O) emulsion indicates a breakdown of the emulsion's stability.[5][6][7][8]
Possible Causes and Solutions:
-
Inappropriate Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimal for the oil phase containing this compound.[1]
-
Solution: Verify that the emulsifier blend has the appropriate HLB for the oils in your formulation. You may need to adjust the emulsifier or add a co-emulsifier.
-
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately stabilize the oil droplets.
-
Solution: Incrementally increase the concentration of the emulsifier and observe the impact on stability.
-
-
Improper Processing Parameters:
-
Solution: Ensure that both the oil and water phases are at the same temperature (typically 70-75°C) before emulsification. Also, ensure sufficient mixing energy is applied during homogenization.[1]
-
-
Electrolyte Imbalance: The presence of electrolytes can sometimes destabilize an emulsion.
-
Solution: If your formulation contains electrolytes, evaluate their impact on the stability of the emulsion and consider using an emulsifier that is more tolerant to electrolytes.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound to achieve a noticeable textural effect?
A1: The typical usage level for this compound is between 2-10%.[9] However, the final concentration will depend on the desired characteristics of the end product. Even at lower concentrations, it can provide a smooth and lubricating texture.[9]
Q2: How does this compound affect the sensory properties of a formulation?
A2: this compound is known to impart a "cushiony" and smooth texture to oil-, emollient-, or silicone-based formulas.[9] It can reduce stickiness and provide a light, non-greasy feel.[9] Its excellent spreadability enhances the consumer experience during application.[9]
Q3: My formulation feels too thick/thin. How can I adjust the viscosity when using this compound?
A3: this compound itself acts as a viscosity-controlling agent.[5] To adjust the viscosity:
-
To Thicken: You can increase the concentration of this compound, but be mindful of the potential for crystallization at higher levels. Alternatively, consider adding other thickening agents such as fatty alcohols (e.g., cetyl or stearyl alcohol) or polymers.
-
To Thin: You can reduce the concentration of this compound or other thickeners in your formulation.
Q4: Can I use this compound in a cold-process formulation?
A4: Yes, this compound is suitable for use in cold-process formulations, which can be an advantage for heat-sensitive active ingredients.
Data Presentation
The following table provides a qualitative summary of the expected textural changes with varying concentrations of this compound in a model oil-in-water (O/W) cream. Quantitative values for parameters like firmness and adhesiveness are highly dependent on the specific formulation base and would need to be determined experimentally.
| This compound Concentration | Expected Firmness | Expected Spreadability | Expected "Cushion" Effect | Potential Issues |
| Low (1-3%) | Low-Medium | High | Subtle | - |
| Medium (4-7%) | Medium | Very High | Noticeable | - |
| High (8-12%) | Medium-High | High | Pronounced | Increased risk of crystallization |
| Very High (>12%) | High | Medium-High | Very Pronounced | High risk of crystallization, potential for greasiness |
Experimental Protocols
Texture Profile Analysis (TPA)
This method quantifies the mechanical properties of a semi-solid formulation, which can be correlated with sensory attributes.[10][11][12][13]
-
Objective: To measure parameters such as firmness, adhesiveness, and cohesiveness.
-
Equipment: Texture Analyzer equipped with a cylindrical probe.
-
Methodology:
-
Place the sample in a standardized container, ensuring a flat surface and no air bubbles.
-
The probe performs a two-cycle compression test, mimicking the action of a finger pressing into the product.[10][11]
-
First Compression: The probe descends into the sample at a set speed and to a set depth, then retracts. The force required for this is measured as firmness (hardness). The negative force as the probe withdraws is a measure of adhesiveness .[12][13]
-
Second Compression: After a short delay, the probe performs a second compression. The ratio of the work of the second compression to the first is a measure of cohesiveness .
-
-
Data Analysis: The force-time or force-distance curve is analyzed to calculate the textural parameters.
Back Extrusion
This method is used to assess the consistency and flow properties of viscous products like creams and lotions.[14]
-
Objective: To measure the force required to make the product flow, which relates to its consistency and ease of dispensing.
-
Equipment: Texture Analyzer with a back extrusion rig (a disc-shaped probe that is smaller than the sample container).
-
Methodology:
-
Data Analysis: The peak force is an indication of the formulation's firmness/consistency. The area under the curve represents the total work of extrusion.
Sensory Panel Evaluation
This protocol provides qualitative and quantitative data on how consumers perceive the texture of the formulation.[16][17][18]
-
Objective: To assess sensory attributes such as spreadability, absorbency, slipperiness, and after-feel.
-
Panelists: A panel of trained sensory assessors or a group of target consumers.
-
Methodology:
-
Sample Preparation: Present samples in identical, coded containers.
-
Application: Panelists apply a standardized amount of the product to a designated area of the skin (e.g., forearm).
-
Evaluation: Panelists rate the intensity of various sensory attributes at different stages (e.g., initial feel, during spreading, after absorption) using a structured questionnaire with a rating scale (e.g., a 10-point scale).[17]
-
-
Data Analysis: Statistical analysis of the panelist ratings to determine significant differences between formulations.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing undesirable texture in formulations.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Texture Problems in Skincare Products [oribionature.com]
- 3. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 4. freelanceformulations.com [freelanceformulations.com]
- 5. scsformulate.co.uk [scsformulate.co.uk]
- 6. Stability Issues - Botanichem [botanichem.co.za]
- 7. Understanding Stability Testing - The Personal Care Coach and Training Company [thepersonalcarecoach.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. specialchem.com [specialchem.com]
- 10. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 11. bakerpedia.com [bakerpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. rheologylab.com [rheologylab.com]
- 14. stablemicrosystems.com [stablemicrosystems.com]
- 15. stablemicrosystems.com [stablemicrosystems.com]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. umbrex.com [umbrex.com]
- 18. techniques-ingenieur.fr [techniques-ingenieur.fr]
Technical Support Center: Addressing Skin Irritation from Triisostearin-Containing Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues that may be encountered during experiments with formulations containing triisostearin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in our formulations?
A1: this compound is a triester of glycerin and isostearic acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin-conditioning agent, viscosity-controlling agent, and texture enhancer.[1] Its role is to create a smooth, soft, and hydrated feel on the skin by forming a barrier that helps to lock in moisture.[2]
Q2: Is this compound known to be a common skin irritant?
A2: this compound is generally considered to have a low potential for skin irritation and is well-tolerated by most skin types.[2] It is not a common allergen.[2] However, as with any cosmetic ingredient, some individuals may experience sensitivity, which can manifest as redness, itching, or contact dermatitis.[2]
Q3: What is the comedogenic potential of this compound?
A3: this compound has a low comedogenic rating, meaning it is unlikely to clog pores and cause acne.[1]
Q4: Could the irritation be caused by other ingredients in the formulation?
A4: Yes. Skin irritation is often the result of the interplay between multiple ingredients in a formulation.[3] Common culprits for irritation in cosmetic and pharmaceutical products include fragrances, preservatives, surfactants, and some active ingredients. It is crucial to evaluate the entire formulation to identify the potential source of irritation.
Q5: What is the difference between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD)?
A5: Irritant Contact Dermatitis (ICD) is a non-immunological inflammatory response caused by direct chemical damage to the skin.[4] It can occur in anyone with sufficient exposure to an irritant. Allergic Contact Dermatitis (ACD), on the other hand, is a delayed hypersensitivity reaction mediated by the immune system (T cells) and requires prior sensitization to a specific allergen.[5][6]
Troubleshooting Guide
Issue: Unexpected skin irritation (erythema, edema, pruritus) observed in in-vitro or in-vivo models with a this compound-containing formulation.
Step 1: Initial Assessment and Data Review
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Review Formulation Composition: Scrutinize all ingredients for known irritation potential. Pay close attention to fragrances, preservatives, and the concentration of active ingredients.
-
Check Ingredient Concentrations: Ensure that all ingredients, including this compound, are within their recommended use levels. For this compound, this is typically between 2% and 10%.[1]
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Evaluate pH of the Final Formulation: The pH of the product should be compatible with the skin's natural pH (typically around 4.5-5.5) to minimize disruption of the skin barrier.
-
Review Raw Material Quality: Ensure the this compound and other ingredients used are of high purity and meet specifications, as impurities can sometimes be the cause of irritation.
Step 2: Isolate the Irritant
-
Conduct Patch Testing of Individual Ingredients: If feasible within your experimental design, conduct patch tests of individual components of the formulation to pinpoint the causative agent.
-
Formulate Simplified Versions: Create simplified formulations by systematically removing or replacing suspect ingredients to isolate the irritant.
Step 3: Formulation Optimization to Mitigate Irritation
-
Reduce Concentration of Suspected Irritant: If a specific ingredient is identified as the likely cause, try reducing its concentration.
-
Incorporate Soothing Agents: Consider adding ingredients with known anti-inflammatory and soothing properties, such as bisabolol, allantoin, or certain botanical extracts.
-
Optimize the Emollient System: While this compound is the focus, the overall blend of emollients can impact skin feel and potential for irritation. Consider a "cascading emollient" approach by combining esters with different absorption rates to improve the sensory profile.
-
Enhance the Skin Barrier Function: Incorporate ingredients that support the skin's natural barrier, such as ceramides, fatty acids, and cholesterol.
Quantitative Data Summary
While specific quantitative irritation data for this compound is limited in publicly available literature, the following table summarizes the safety profile of glyceryl triesters, the chemical class to which this compound belongs.
| Test Type | Ingredient(s) | Concentration | Results | Citation |
| Human Repeated Insult Patch Test (HRIPT) | Trilaurin | 36.3% in a commercial product | No irritation reactions. | [7] |
| Human Repeated Insult Patch Test (HRIPT) | Trilaurin, Tristearin, Tribehenin | 40%, 1.68%, and 0.38% respectively in commercial products | Negative for sensitization. | [7] |
| Dermal Irritation (Rabbit) | Undiluted this compound | 100% | At most, mildly irritating. | [8] |
| Ocular Irritation (Rabbit) | This compound | Not specified | Not irritating. | [8] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model (Adapted from OECD TG 439)
This protocol provides a general framework for assessing the skin irritation potential of a formulation containing this compound.
-
Tissue Preparation: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in a sterile 6-well plate with assay medium for at least one hour at 37°C and 5% CO2.
-
Formulation Application: A precise amount of the test formulation (typically 25-50 µL) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.
-
Incubation: The tissues are incubated with the test materials for a defined period (e.g., 60 minutes).
-
Rinsing: Following incubation, the test materials are thoroughly rinsed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The tissues are transferred to a fresh culture medium and incubated for a further 24-42 hours.
-
Viability Assessment: Tissue viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance is read, and the percentage of viability is calculated relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential.[9]
Protocol 2: Human Repeated Insult Patch Test (HRIPT)
This protocol is a standard method to assess the irritation and sensitization potential of a finished product.
-
Induction Phase:
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Apply the test material (approximately 0.2g) to an occlusive or semi-occlusive patch.
-
Apply the patch to the upper back of at least 50 human volunteers.
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Remove the patch after 24-48 hours.
-
Grade the skin reaction at specified time points (e.g., 30 minutes and 24 hours after removal).
-
-
Rest Phase: A 2-week period with no patch application.
-
Challenge Phase:
Visualizations
Signaling Pathway in Irritant Contact Dermatitis
References
- 1. specialchem.com [specialchem.com]
- 2. Online comment-based prediction of cosmetic ingredient's sensory irritation using gradient boosting algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scsformulate.co.uk [scsformulate.co.uk]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 6. Common pathogenetic pathways in allergic and irritant contact dermatitis. | Semantic Scholar [semanticscholar.org]
- 7. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, this compound, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iivs.org [iivs.org]
- 10. benchchem.com [benchchem.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
Triisostearin & Emulsion Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the impact of triisostearin on emulsion stability over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with emulsions containing this compound.
Question: My oil-in-water (O/W) or water-in-oil (W/O) emulsion formulated with this compound is showing signs of instability (e.g., creaming, coalescence, or phase separation) over a short period.
Answer: Emulsion instability is a common challenge that can stem from various formulation and processing factors.[1] this compound is a high viscosity, highly polar emollient which can influence stability in several ways.[2][3] Here are potential causes and troubleshooting steps:
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Inadequate Emulsifier System: this compound's high polarity can make it difficult to emulsify.[2]
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Improper Oil Phase Polarity Balance: Very polar oils can sometimes lead to Ostwald ripening, where oil molecules diffuse through the water phase from smaller to larger droplets, eventually causing phase separation.[2]
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Solution: To counter this, try adding a non-polar oil to the formulation. This helps to balance the overall polarity of the oil phase, making the emulsion easier to stabilize.[2]
-
-
Incorrect Emulsifier Concentration: The ratio of emulsifier to the oil phase is critical. An insufficient amount of emulsifier will fail to adequately cover the surface of the oil droplets, leading to coalescence.
-
Solution: Ensure your emulsifier concentration is optimized. The ideal level depends on the specific emulsifier and the oil phase concentration. Systematically vary the emulsifier concentration to identify the optimal level for stability.[4]
-
-
Sub-optimal Processing Parameters: The method of emulsification significantly impacts the initial droplet size and distribution, which are key to long-term stability.[5][6]
-
Solution: Ensure sufficient mixing energy (e.g., shear rate and duration) is applied to create small, uniform droplets.[5] For W/O emulsions, homogenization is recommended to reduce particle size, typically when the emulsion is below 50°C.[4] However, be cautious not to over-homogenize, as this can lead to viscosity loss over time.[4] Insufficient mixing can lead to larger droplet sizes, which accelerate coalescence.[7][8]
-
Question: My W/O emulsion containing this compound is unstable. What specific steps can I take to improve it?
Answer: Water-in-oil emulsions present unique stability challenges. Here are targeted strategies:
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Incorporate Electrolytes: Adding an electrolyte, such as Magnesium Sulfate, to the water phase is a crucial step for stabilizing W/O emulsions.[4][9] Electrolytes help partition more of the emulsifier to the oil-water interface, reduce interfacial tension, and slow down diffusion processes associated with Ostwald ripening.[2][4]
-
Increase Internal Phase Volume: Increasing the dispersed water phase to over 60% can significantly enhance stability. This is due to internal phase packing, which increases the overall viscosity of the emulsion and hinders droplet movement.[4]
-
Optimize Oil Phase Viscosity: this compound itself is a high-viscosity emollient.[2] In W/O emulsions, the overall viscosity is directly correlated with the viscosity of the continuous (oil) phase.[2] A higher viscosity oil phase can slow down the movement of water droplets, reducing the rate of coalescence and improving stability.[10][11]
Question: The viscosity of my emulsion changes dramatically with temperature fluctuations. Why is this happening and how can I fix it?
Answer: Significant viscosity changes with temperature can indicate underlying stability issues.
-
Cause: This issue is often caused by using a high concentration of low melting point butters or relying solely on non-ionic emulsifiers without additional stabilizers.[7][8]
-
Solution:
-
Limit the total input of low melting point butters in your formulation, generally to no more than 10%.[7][8]
-
Incorporate stabilizing agents like gums or polymers into your formulation. These agents act as viscosity modifiers, increasing the consistency of the external phase and helping to inhibit creaming and coalescence.[7][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion? A1: this compound is a multifunctional emollient. In emulsions, it primarily functions to modify viscosity, improve sensory properties (providing a rich, lubricious feel), and act as a film-former on the skin.[2][3] Its high viscosity can contribute to the stability of W/O emulsions by thickening the continuous phase.[2] It is also an excellent dispersant for pigments in decorative cosmetics.[3]
Q2: How does the high polarity of this compound affect emulsion stability? A2: The polarity of the oil phase is a critical factor in emulsion stability.[2] As the polarity of the oil phase increases, it generally becomes more difficult to emulsify. Highly polar oils like this compound can be prone to Ostwald ripening, a destabilization mechanism.[2] Therefore, it's often necessary to pair this compound with appropriate polymeric emulsifiers or to balance the oil phase with non-polar oils to achieve long-term stability.[2]
Q3: What are the key signs of emulsion instability I should monitor over time? A3: Key signs of instability include:
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Creaming or Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences.[13]
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Flocculation: The aggregation of droplets into clumps without the rupture of the interfacial film.
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Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that eventually leads to complete phase separation.[13][14]
-
Phase Inversion: The emulsion inverts from O/W to W/O, or vice versa.
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Changes in Viscosity: A significant decrease or increase in viscosity over time can signal structural changes within the emulsion.[15]
Q4: What analytical methods are recommended for testing the stability of emulsions containing this compound? A4: A combination of methods provides the most comprehensive assessment of emulsion stability:
-
Macroscopic Observation: Visual assessment for phase separation, creaming, or changes in appearance.[16]
-
Microscopic Analysis: To observe changes in droplet size, shape, and distribution over time.[17][18]
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Accelerated Stability Testing: Methods like centrifugation and freeze-thaw cycles can predict long-term stability in a shorter timeframe.[17][19][20]
-
Droplet Size Analysis: Techniques like Dynamic Light Scattering (DLS) or laser diffraction to quantitatively measure mean droplet size and polydispersity index.[17][21]
-
Rheological Measurements: Monitoring viscosity and viscoelastic properties over time can detect subtle changes in the emulsion's internal structure.[18][19]
-
Zeta Potential Measurement: For O/W emulsions, measuring the charge on the droplet surface can predict stability against flocculation and coalescence. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better stability.[22]
Quantitative Data Summary
While specific quantitative data for this compound's impact is highly formulation-dependent, the following table provides an example based on a study of an O/W emulsion with varying emulsifier concentrations. This illustrates the type of data that should be collected to assess stability. The key takeaway is that emulsifier concentration directly impacts droplet size and surface charge (zeta potential), which are critical indicators of stability.[22][23]
| Emulsifier Conc. (% w/w) | Mean Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Outcome (Creaming Index) |
| 5% | 8.52 ± 0.51 | 0.45 ± 0.03 | -23.97 ± 1.94 | Moderate Stability |
| 10% | 6.25 ± 0.33 | 0.38 ± 0.02 | -28.15 ± 1.55 | Good Stability |
| 15% | 5.01 ± 0.43 | 0.31 ± 0.01 | -32.22 ± 1.89 | Excellent Stability (0.00%) |
| 20% | 5.89 ± 0.29 | 0.35 ± 0.02 | -25.43 ± 1.76 | Good Stability |
Data adapted as an illustrative example from a study on ostrich oil emulsions to demonstrate key stability parameters.[22][23]
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the stability of your this compound-containing emulsions.
1. Accelerated Stability Testing
This testing is used to rapidly predict the long-term shelf-life of an emulsion.[17]
-
Objective: To assess emulsion stability under stress conditions.
-
Method 1: Centrifugation
-
Place 10 mL of the emulsion sample into a centrifuge tube.
-
Centrifuge the sample at 3000-5000 rpm for 30 minutes.[19][24]
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence.
-
Quantify instability by measuring the volume or height of any separated layers. A stable emulsion will show no separation.
-
-
Method 2: Freeze-Thaw Cycling
-
Place a sample of the emulsion in a sealed container.
-
Store the sample at a low temperature (e.g., -10°C to -5°C) for 24 hours.
-
Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.
-
Repeat this cycle 3-5 times.
-
After the final cycle, evaluate the emulsion for any changes in texture, viscosity, phase separation, or crystal growth.[7]
-
2. Droplet Size Analysis via Optical Microscopy
-
Objective: To visually assess and measure the size distribution of the dispersed phase droplets.
-
Methodology:
-
Place a small, representative drop of the emulsion on a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Using an optical microscope with a calibrated eyepiece or integrated camera and software, observe the emulsion at appropriate magnification (e.g., 400x or 1000x).
-
Capture images from several different fields of view to ensure a representative sample.
-
Measure the diameter of a statistically significant number of droplets (e.g., >200) to determine the mean droplet size and size distribution.
-
Repeat this analysis at various time points (e.g., Day 1, Week 1, Month 1) to monitor for changes, such as an increase in average droplet size, which indicates coalescence.[18]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Emulsion Instability
A logical workflow to diagnose and resolve common emulsion stability issues.
Diagram 2: Experimental Workflow for Emulsion Preparation and Stability Testing
A sequential workflow for preparing an emulsion and conducting stability tests.
References
- 1. Preventive Strategies for Long-Term Emulsion Stability Archives - Pharmacareerinsider [pharmacareerinsider.com]
- 2. happi.com [happi.com]
- 3. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]
- 6. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 7. youtube.com [youtube.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Emulsions and creams | Clinical Gate [clinicalgate.com]
- 13. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cmstudioplus.com [cmstudioplus.com]
- 16. fastercapital.com [fastercapital.com]
- 17. mdpi.com [mdpi.com]
- 18. proceedings.science [proceedings.science]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. entegris.com [entegris.com]
- 22. mdpi.com [mdpi.com]
- 23. Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemistscorner.com [chemistscorner.com]
troubleshooting stickiness in non-greasy triisostearin formulas
Welcome to the Technical Support Center for troubleshooting non-greasy triisostearin formulas. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during formulation development, with a specific focus on mitigating stickiness.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself a sticky ingredient?
A1: No, this compound is generally considered a non-greasy and non-sticky emollient. In fact, it is often used to improve the sensory properties of formulations and can help reduce the stickiness of other ingredients. Stickiness in a formula containing this compound usually arises from interactions with other components of the formulation.
Q2: What are the primary causes of stickiness in a "non-greasy" this compound formula?
A2: The most common culprits for stickiness in an otherwise non-greasy formulation include:
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High concentrations of humectants: Ingredients like glycerin and hyaluronic acid are excellent for hydration but can leave a tacky residue if used at high levels without proper balancing with other ingredients.
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Certain thickeners and polymers: Some polymers used to increase viscosity, such as carbomers or x-anthan gum, can contribute to a sticky after-feel if not used at an optimal concentration or if improperly neutralized.
-
Imbalance in the oil-to-water ratio: A high percentage of water combined with humectants and insufficient emollients can lead to a sticky sensation as the water evaporates from the skin, leaving behind a concentrated film of the tacky ingredients.
-
Inappropriate co-emollients: The choice of other esters and oils in the formulation can influence the overall skin feel.
Q3: What is the recommended usage level for this compound?
A3: The recommended usage level for this compound is typically between 2% and 10%. However, this can vary depending on the specific application and the other ingredients in the formula.
Q4: Can the molecular weight of other ingredients affect stickiness?
A4: Yes. For example, low-molecular-weight hyaluronic acid penetrates the skin more deeply but can feel slightly sticky if not well-formulated. High-molecular-weight versions sit on the skin's surface and can also create a tacky film.
Troubleshooting Guide: Stickiness in this compound Formulas
This guide provides a systematic approach to identifying and resolving the root cause of stickiness in your non-greasy this compound formulations.
Problem: The final formulation feels sticky or tacky on the skin after application.
Step 1: Identify the Potential Source of Stickiness
Review your formulation for common contributors to tackiness. The following diagram illustrates a logical workflow for troubleshooting.
Technical Support Center: Managing the Melting Point of Formulations with Triisostearin
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when managing the melting point of formulations containing triisostearin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based formulation is not solidifying at the expected temperature. What are the potential causes and how can I troubleshoot this?
A1: This is a common issue that can stem from several factors related to the formulation's composition and processing. A systematic approach to troubleshooting is recommended.
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Purity and Grade of this compound: The melting point of this compound can be influenced by its purity and isomeric composition. Always verify the certificate of analysis (CoA) for the specific batch you are using.
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Melting Point Depression by Other Excipients: The addition of other liquid or low-melting-point ingredients (e.g., oils, esters) can lower the overall melting point of the formulation.[1]
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Polymorphism: Lipids like this compound can exist in different crystalline forms (polymorphs), each with a distinct melting point. Rapid cooling often leads to the formation of less stable, lower-melting-point polymorphs.
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Inaccurate Measurement: Ensure your method for determining the melting point is accurate and calibrated. Differential Scanning Calorimetry (DSC) is the recommended technique for precise measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solidification issues.
Q2: How can I precisely control and modify the melting point of my this compound formulation?
A2: The melting point of a this compound formulation can be intentionally modified by the inclusion of other excipients.
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To Increase Melting Point: Incorporate high-melting-point waxes such as carnauba wax or beeswax. These waxes will raise the overall melting point of the formulation.
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To Decrease Melting Point: Add liquid lipids or low-melting-point esters, such as caprylic/capric triglyceride or other oils. These will act as melting point depressants.
The relationship between the concentration of the added excipient and the change in melting point is generally predictable, often showing a pseudo-ideal mixing behavior where the final melting point is between that of the individual components.[2]
Q3: The texture of my solidified this compound formulation is inconsistent and grainy. How can I improve this?
A3: Textural issues in lipid-based formulations are often linked to uncontrolled crystallization and polymorphism. The rate of cooling and the thermal history of the product are critical factors.
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Rapid Cooling: Fast cooling can lead to the formation of small, irregular crystals, resulting in a grainy texture.
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Polymorphic Transitions: Over time, the formulation may undergo a polymorphic transition from a less stable to a more stable crystalline form. This can alter the texture and hardness of the product.
To achieve a smooth and consistent texture, a controlled cooling and annealing process is highly recommended. This allows for the formation of uniform, stable crystals.
Data Presentation: Managing Melting Points
While specific melting point data for every possible mixture of this compound is extensive, the following table provides the melting points of individual components and the expected trend when they are combined.
| Component | Type | Typical Melting Point (°C) | Expected Effect on this compound Formulation's Melting Point |
| This compound | Triglyceride | 45-50 | - |
| Carnauba Wax | High-Melting Point Wax | 82-86[3] | Significant Increase |
| Beeswax | High-Melting Point Wax | 62-65[3] | Moderate to Significant Increase |
| Synthetic Wax | High-Melting Point Wax | Varies (e.g., 66-73)[4] | Varies based on specific wax |
| Caprylic/Capric Triglyceride | Liquid Triglyceride | ~7[5] | Significant Decrease |
| Mineral Oil | Liquid Hydrocarbon | Liquid at room temp. | Decrease |
| Silicone Oil | Liquid Silicone | Liquid at room temp. | Decrease |
Note: The exact melting point of a mixture will depend on the specific ratios of the components. It is recommended to determine the melting profile of the final formulation experimentally using Differential Scanning Calorimetry (DSC).
Experimental Protocols
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the melting and crystallization profile of a this compound-based formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the formulation into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Step 1: Equilibration. Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Step 2: First Heating Scan. Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 90°C). This scan will reveal the melting behavior of the sample in its initial state and erase its previous thermal history.
-
Step 3: Isothermal Hold. Hold the sample at the high temperature for 5-10 minutes to ensure complete melting and homogenization.
-
Step 4: Controlled Cooling Scan. Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature (e.g., 0°C). This scan provides information on the crystallization behavior.
-
Step 5: Second Heating Scan. Heat the sample again at the same controlled rate as the first scan (e.g., 5-10°C/min) to the upper temperature limit. This scan shows the melting behavior of the recrystallized sample under controlled conditions and is often used for reporting the melting point.
-
-
Data Analysis:
-
From the second heating scan, determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the peak).
-
DSC Analysis Workflow:
Caption: Workflow for DSC analysis of a formulation.
Protocol 2: Controlled Cooling and Annealing for Texture Optimization
Objective: To produce a formulation with a consistent and smooth texture by controlling the crystallization process.
Methodology:
-
Melting and Homogenization:
-
Heat the formulation to a temperature approximately 10-15°C above the final melting point determined by DSC.
-
Stir the molten formulation gently until it is completely homogeneous.
-
-
Controlled Cooling:
-
Begin to cool the molten formulation at a slow and controlled rate. A typical rate is 1-2°C per minute. This can be achieved using a programmable water bath or a temperature-controlled vessel.
-
Continue cooling until the temperature is just above the crystallization onset temperature observed in the DSC cooling scan.
-
-
Annealing (Isothermal Hold):
-
Hold the formulation at this temperature (just above crystallization onset) for a period of 1 to 4 hours. This "annealing" step allows for the slow and ordered formation of stable crystal nuclei.
-
-
Final Cooling:
-
After the annealing period, continue to cool the formulation to room temperature at a controlled rate (e.g., 2-5°C per minute).
-
-
Maturation:
-
Store the solidified formulation at a controlled room temperature for at least 24 hours to allow the crystal structure to fully mature and stabilize.
-
Logical Diagram for Texture Optimization:
Caption: Logic for achieving optimal formulation texture.
References
- 1. researchgate.net [researchgate.net]
- 2. Hardness, plasticity, and oil binding capacity of binary mixtures of natural waxes in oliveoil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blendedwaxes.com [blendedwaxes.com]
- 5. Caprylic-capric triglyceride (mct) | Interfat [interfat.com]
Technical Support Center: Triisostearin in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of triisostearin as an excipient in active pharmaceutical ingredient (API) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in pharmaceutical formulations?
This compound is a triester of glycerin and isostearic acid, a branched-chain fatty acid.[1] In pharmaceutical formulations, it primarily functions as an emollient, a skin-conditioning agent, and a viscosity-controlling agent.[1][2] Its properties make it suitable for use in various topical and oral dosage forms. It is a non-greasy, stable ingredient that can improve the texture and feel of products.[1]
Q2: What are the potential advantages of using this compound as a vehicle for APIs?
This compound offers several potential benefits as a carrier for APIs:
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Enhanced Solubility for Lipophilic Drugs: As a lipid-based excipient, this compound can act as a solvent for poorly water-soluble (lipophilic) APIs, potentially increasing their concentration in a formulation.
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Improved Skin Permeation: For topical applications, the emollient and occlusive properties of this compound can hydrate (B1144303) the stratum corneum, which may enhance the penetration of certain APIs.[3] Triglycerides are known to be used in topical formulations to improve the permeation of active agents through the skin.
-
Formulation Stability: this compound is a stable triglyceride that can help protect APIs susceptible to oxidation.[4] Medium-chain triglycerides, which are structurally related, have been shown to improve the physical and chemical stability of emulsions.[5][6]
-
Good Safety Profile: this compound is generally considered safe for topical use and is not a common allergen.[1]
Q3: Can this compound be used in oral formulations?
Yes, triglycerides are used in oral lipid-based drug delivery systems (LBDDS) to improve the oral bioavailability of poorly soluble drugs. These systems can enhance drug solubilization in the gastrointestinal tract and promote absorption. While specific data on this compound in oral formulations is limited, its nature as a triglyceride suggests potential utility in such applications.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving this compound and APIs.
Issue 1: Poor API Solubility in this compound-Based Formulations
Symptoms:
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The API does not fully dissolve in the this compound vehicle at the desired concentration.
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Precipitation of the API is observed during formulation or storage.
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The formulation appears cloudy or contains visible particles.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Solubility of API | 1. Determine the saturation solubility of the API in this compound: This will establish the maximum achievable concentration. 2. Consider co-solvents: The addition of a co-solvent in which the API is more soluble may increase the overall solubility. Compatibility of the co-solvent with both the API and this compound must be verified. |
| API Polymorphism | 1. Characterize the solid-state of the API: Different polymorphic forms of an API can have significantly different solubilities.[7][8] 2. Use a more soluble (metastable) form if stable in the formulation. |
| Temperature Effects | 1. Gently heat the mixture during preparation: This may increase the rate of dissolution. Ensure the API is not heat-sensitive. 2. Monitor solubility at different temperatures: Some formulations may require controlled storage temperatures to prevent precipitation. |
Issue 2: API Crystallization in the Formulation
Symptoms:
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Formation of crystals in the formulation over time, observed visually or microscopically.
-
Changes in the physical appearance of the formulation (e.g., grittiness, phase separation).
-
Reduced efficacy of the product due to a lower concentration of dissolved API.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Supersaturation of the API | 1. Reduce the API concentration: Operate below the saturation solubility of the API in the formulation at the intended storage temperature. 2. Incorporate a crystallization inhibitor: Polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can sometimes be used to inhibit crystallization in solid dispersions.[9] |
| API-Excipient Incompatibility | 1. Conduct compatibility studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess interactions between the API and this compound.[10] 2. Evaluate alternative lipid excipients: If an incompatibility is detected, consider other triglycerides or esters. |
| Storage Conditions | 1. Control temperature and humidity: Fluctuations in storage conditions can trigger crystallization. 2. Protect from light: For photosensitive APIs, use light-protective packaging. |
Issue 3: Low Permeation of Topical API Through the Skin
Symptoms:
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In vitro permeation tests (e.g., using Franz diffusion cells) show low flux of the API across the skin membrane.
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Lack of therapeutic effect in preclinical models.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Affinity of API for the Vehicle | 1. Optimize the vehicle composition: The partitioning of the API from the vehicle into the stratum corneum is a critical step. Modifying the polarity of the vehicle by adding other excipients might be necessary. 2. Consider the hydrophilic-lipophilic balance (HLB) of the formulation. |
| Insufficient Disruption of the Stratum Corneum | 1. Incorporate a known penetration enhancer: Depending on the API's properties, enhancers like fatty acids, alcohols, or glycols could be considered.[11] 2. Ensure adequate hydration: The occlusive properties of this compound should hydrate the skin, but this effect can be formulation-dependent. |
| API Properties | 1. Evaluate the physicochemical properties of the API: Factors like molecular weight, lipophilicity (logP), and melting point significantly influence skin permeation.[12] 2. Consider prodrug strategies: Chemical modification of the API to a more lipophilic prodrug can sometimes enhance skin penetration. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Structurally Similar Triglycerides
| Property | This compound | Medium-Chain Triglycerides (MCT) |
| INCI Name | This compound | Caprylic/Capric Triglyceride |
| Chemical Nature | Triester of glycerin and isostearic acid (branched C18) | Triester of glycerin with caprylic (C8) and capric (C10) acids |
| Appearance | White to off-white waxy solid[2] | Colorless to pale yellow liquid |
| Primary Function | Emollient, Skin-Conditioning, Viscosity Control[1][2] | Emollient, Solvent |
| Solubility | Insoluble in water, soluble in oils | Insoluble in water, miscible with oils |
| Key Characteristics | Non-greasy feel, good spreadability[1] | Rapidly absorbed, good solvent for lipophilic compounds |
Note: This table provides a general comparison. Specific properties can vary based on the grade and manufacturer.
Experimental Protocols
Protocol 1: Determination of API Solubility in this compound
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Objective: To determine the saturation solubility of an API in this compound at a controlled temperature.
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Materials:
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API powder
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This compound
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Vials with screw caps
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Shaking incubator or magnetic stirrer with temperature control
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Analytical balance
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification.
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-
Methodology:
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Add an excess amount of the API to a known weight of this compound in a vial.
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Securely cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25°C or 32°C for topical formulations).
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Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
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After equilibration, centrifuge the vials at high speed to separate the undissolved API.
-
Carefully collect a sample from the supernatant (the clear, saturated solution).
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Accurately weigh the sample of the supernatant and dilute it with a suitable solvent.
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Quantify the concentration of the API in the diluted sample using a validated HPLC method.
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Calculate the solubility of the API in this compound (e.g., in mg/g).
-
Protocol 2: Drug-Excipient Compatibility Study using Differential Scanning Calorimetry (DSC)
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Objective: To screen for potential physical or chemical incompatibilities between an API and this compound.
-
Materials:
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API
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This compound
-
DSC instrument
-
Hermetic aluminum pans
-
-
Methodology:
-
Accurately weigh the individual components (API and this compound) and a 1:1 physical mixture into separate DSC pans.
-
Seal the pans. An empty sealed pan should be used as a reference.
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Place the sample and reference pans in the DSC instrument.
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Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range.
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Record the heat flow as a function of temperature to obtain the thermograms.
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Analysis: Compare the thermogram of the physical mixture to the thermograms of the individual components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting point of the API can indicate an interaction.[10]
-
Visualizations
Caption: Experimental workflow for developing and characterizing an API-triisostearin formulation.
Caption: Logical flow for troubleshooting low API solubility in a this compound-based formulation.
References
- 1. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4263313A - Topical pharmaceutical formulations, carrier compositions therefor, and preparation thereof - Google Patents [patents.google.com]
- 5. The physiological and pharmaceutical roles of MCTs and other ingredients in intravenous emulsions containing omega-3 enriched fish oil designed to mitigate cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Forced Degradation Studies of Triisostearin
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting forced degradation studies on triisostearin, a common triglyceride used in pharmaceutical and cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are forced degradation studies important for it?
A1: this compound is the triester of glycerin and isostearic acid. It functions as an emollient, skin-conditioning agent, and solvent in formulations. Forced degradation studies, or stress testing, are crucial to identify its potential degradation products, understand its degradation pathways, and establish its intrinsic stability.[1] This information is vital for developing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf life.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: As a triglyceride, this compound is susceptible to two primary degradation pathways:
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Hydrolysis: The ester linkages can be cleaved by water, especially under acidic or basic conditions, to yield glycerin and isostearic acid.[3][4] This is one of the most common degradation reactions for pharmaceuticals.[4]
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Oxidation (Peroxidation): Although isostearic acid is a saturated fatty acid, which is generally more stable to oxidation than unsaturated fatty acids, oxidation can still occur under harsh conditions, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[5][6] This process, known as lipid peroxidation, is a significant chemical instability concern for lipid-based formulations.[5]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradants?
A3: Chromatographic methods are essential for separating the parent compound from its degradation products.[7][8]
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High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is the preferred method. Since triglycerides lack a strong UV chromophore, traditional UV detection is often inadequate.[9][10]
-
Gas Chromatography (GC) can also be used, particularly for analyzing volatile degradation products or after derivatization of the fatty acids.[11]
Q4: Do I need to perform photostability testing on a this compound-containing formulation?
A4: Yes, photostability testing is a mandatory part of forced degradation studies as per ICH Q1B guidelines.[2][3][12] It helps determine if light exposure leads to unacceptable changes in the formulation.[13][14] This is particularly important if the drug product is packaged in light-permeable containers.[12]
Troubleshooting Guide
Q1: My HPLC analysis shows no significant degradation of this compound under acidic or basic hydrolysis. Is this expected?
A1: This is not entirely unexpected. This compound possesses branched isostearic acid chains, which can cause significant steric hindrance around the ester linkages. This steric bulk can protect the ester groups from hydrolytic attack, making it more resistant to degradation compared to triglycerides with linear fatty acid chains.
-
Troubleshooting Steps:
-
Increase Stress Severity: If no degradation is observed, consider increasing the severity of the conditions. This could involve using a higher concentration of acid/base (e.g., up to 1M HCl or NaOH) or elevating the temperature (e.g., 60-80°C).[3] However, avoid overly harsh conditions that could lead to secondary degradants not relevant to real-time stability.
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Extend Duration: Increase the duration of the study (e.g., up to 7 days) to allow for slower degradation reactions to proceed.[3]
-
Confirm Analytical Method Sensitivity: Ensure your analytical method has sufficient sensitivity to detect small decreases in the parent peak and the formation of low-level degradants.
-
Q2: I observe phase separation in my o/w emulsion formulation during thermal stress testing. How should I prepare the sample for analysis?
A2: Phase separation is a common physical instability issue in lipid-based formulations.[5] Proper sample preparation is critical for accurate and reproducible results.
-
Troubleshooting Steps:
-
Homogenization: Before drawing an aliquot, vigorously mix the entire sample to ensure it is as homogeneous as possible. Sonication can be effective if it doesn't induce further degradation.
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Solvent Extraction: Develop a robust extraction method. Use a solvent system that can dissolve both the aqueous and lipid phases to extract all components, including this compound and its potential degradants. A common approach is a liquid-liquid extraction using a combination of a polar solvent (like methanol (B129727) or acetonitrile) and a non-polar solvent (like hexane (B92381) or methyl tert-butyl ether).
-
Method Validation: Validate your sample preparation procedure to ensure complete recovery of the analyte of interest.
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// Node definitions with specific colors and font colors for contrast Start [label="Problem:\nNo significant degradation\nof this compound observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSeverity [label="Are stress conditions\n(temp, conc., time)\nsevere enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseStress [label="Action:\nIncrease stress severity\n(e.g., higher temp/conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMethod [label="Is the analytical\nmethod sensitive\nenough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ImproveMethod [label="Action:\nOptimize method\n(e.g., change detector,\nimprove extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderProperties [label="Consider intrinsic\nproperties:\nSteric hindrance from\nisostearyl chains", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion:\nthis compound is\nintrinsically stable\nunder these conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge definitions with colors edge [fontname="Arial", fontsize=9, color="#5F6368"]; Start -> CheckSeverity; CheckSeverity -> IncreaseStress [label=" No"]; IncreaseStress -> CheckMethod; CheckSeverity -> CheckMethod [label=" Yes"]; CheckMethod -> ImproveMethod [label=" No"]; ImproveMethod -> Start [label=" Re-test"]; CheckMethod -> ConsiderProperties [label=" Yes"]; ConsiderProperties -> Conclusion; } Caption: Troubleshooting logic for experiments showing no this compound degradation.
Q3: My chromatogram shows a cluster of new, poorly resolved peaks after oxidative stress. What could they be?
A3: Oxidation of triglycerides is a complex free-radical chain reaction that can produce a wide variety of products, making chromatographic separation challenging.[5][15] These peaks could be various oxidation byproducts such as hydroperoxides, aldehydes, ketones, and smaller-chain fatty acids.[6]
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify your HPLC gradient to improve separation. A shallower, longer gradient may help resolve these closely eluting peaks.
-
Use Mass Spectrometry (MS): HPLC-MS is invaluable for identifying unknown degradants.[7] The mass-to-charge ratio can help elucidate the structures of the various oxidation products.
-
Control Degradation Level: The goal of forced degradation is typically 5-20% degradation.[3][16] Excessive degradation can lead to a complex mixture of secondary degradants. Try reducing the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shortening the exposure time to simplify the resulting chromatogram.
-
Experimental Protocols
The following are generalized protocols. Researchers must adapt concentrations, temperatures, and time points based on the specific formulation and the intrinsic stability of the drug substance. The goal is to achieve 5-20% degradation of the active ingredient or primary excipient.[1]
1. Acid/Base Hydrolysis
-
Objective: To test susceptibility to pH-mediated hydrolysis.
-
Protocol:
-
Prepare samples of the formulation. For a solid or semi-solid, dissolve/disperse in a suitable co-solvent before adding the stress agent. A typical concentration is 1 mg/mL of the active ingredient.[3]
-
Add an equal volume of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis). If the substance is known to be stable, the concentration can be increased to 1 M.[3]
-
Maintain samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[3]
-
At each time point, withdraw an aliquot, neutralize it (add an equimolar amount of base for the acid sample, and acid for the base sample), and dilute to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Protocol:
-
Prepare the formulation sample as described above.
-
Add a solution of an oxidizing agent. A common choice is 3% hydrogen peroxide (H₂O₂).
-
Maintain the sample at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
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At each time point, withdraw an aliquot and dilute for analysis. It may be necessary to quench the reaction (e.g., with sodium bisulfite) before analysis.
-
Analyze by HPLC.
-
3. Photostability
-
Objective: To evaluate the effect of light exposure according to ICH Q1B guidelines.[12]
-
Protocol:
-
Expose the formulation directly to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Place samples in a photostability chamber that controls temperature and humidity.
-
After the exposure period, prepare both the light-exposed and dark control samples for analysis.
-
Analyze by HPLC and compare the results to evaluate for light-induced degradation.
-
// Node definitions with colors and font colors for contrast Start [label="Start:\nPrepare this compound\nFormulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress [label="Apply Stress Conditions\n(Parallel Samples)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Acid & Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo [label="Photolysis\n(ICH Q1B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermal [label="Thermal\n(Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Sample at\nTime Points", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Preparation [label="Sample Preparation\n(Neutralize, Dilute, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analysis\n(HPLC-MS/CAD/ELSD)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Data Interpretation:\nIdentify Degradants,\nCalculate Mass Balance,\nDetermine Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge definitions edge [color="#5F6368"]; Start -> Stress; Stress -> Hydrolysis; Stress -> Oxidation; Stress -> Photo; Stress -> Thermal; {Hydrolysis, Oxidation, Photo, Thermal} -> Sampling; Sampling -> Preparation; Preparation -> Analysis; Analysis -> Data; Data -> End; } Caption: Workflow for a typical forced degradation study of a formulation.
Data Presentation
Summarize quantitative results in clear tables to facilitate comparison between different stress conditions.
Table 1: Summary of this compound Degradation Under Various Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Major Degradants Detected |
| Control (No Stress) | 72 hrs | 25°C | 99.8% | 0.2% | None |
| 0.1 M HCl | 72 hrs | 60°C | 97.2% | 2.8% | Isostearic Acid |
| 0.1 M NaOH | 72 hrs | 60°C | 94.5% | 5.5% | Isostearic Acid |
| 3% H₂O₂ | 24 hrs | 40°C | 92.1% | 7.9% | Oxidative Product 1, Oxidative Product 2 |
| Photostability (ICH Q1B) | - | 25°C | 99.5% | 0.5% | None |
| Thermal | 72 hrs | 80°C | 98.9% | 1.1% | Isostearic Acid (trace) |
Table 2: Analytical Method Parameters for Stability-Indicating Assay
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | 30 minutes |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.hr [sartorius.hr]
- 12. certified-laboratories.com [certified-laboratories.com]
- 13. database.ich.org [database.ich.org]
- 14. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 15. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Triisostearin in Skin Hydration: A Comparative Guide for Researchers
An objective analysis of triisostearin's role as an emollient in skin hydration compared to other commonly used alternatives, supported by available experimental data and detailed methodologies.
In the landscape of dermatological and cosmetic science, the selection of an appropriate emollient is critical for formulating effective topical products that enhance skin hydration and maintain barrier function. Among the diverse range of available emollients, this compound, a triester of glycerin and isostearic acid, is valued for its skin-conditioning properties and its ability to form a moisture-locking barrier on the skin's surface.[1] This guide provides a comprehensive comparison of this compound with other prevalent emollients, focusing on their mechanisms of action and performance in skin hydration.
Mechanism of Action: Occlusion and Emollience
Emollients primarily enhance skin hydration by forming a semi-occlusive layer on the stratum corneum, the outermost layer of the skin. This barrier reduces transepidermal water loss (TEWL), the evaporation of water from the skin's surface, thereby increasing the water content of the stratum corneum.[2]
This compound , derived from isostearic acid, a branched-chain fatty acid, functions as a skin-conditioning agent.[1] It forms a protective barrier that helps to lock in moisture, making it beneficial for dry and sensitive skin.[1] Its constituent, isostearic acid, is also known to reinforce the skin's lipid barrier.
For comparison, other common emollients include:
-
Petrolatum: A hydrocarbon-based occlusive agent, considered a gold standard for its ability to reduce TEWL by up to 99%.[3] It is highly effective in creating an environment conducive to skin healing.[3]
-
Dimethicone: A silicone-based polymer that forms a gas-permeable film on the skin. It is less occlusive than petrolatum but improves the aesthetic feel of formulations by reducing stickiness and imparting a smooth, silky texture.[3][4]
-
Natural Oils: These vary in their occlusive properties. For instance, some studies suggest petrolatum is significantly more effective at reducing TEWL than vegetable oils.
-
Lanolin: A complex mixture of esters, di-esters, and hydroxyesters of high molecular weight alcohols and fatty acids, known for its emollient and moisturizing properties.
Comparative Performance of Emollients in Skin Hydration
The following table summarizes the performance characteristics of various emollient classes based on available literature. It is important to note the absence of specific quantitative data for this compound in direct comparative studies.
| Emollient Class | Example(s) | Typical TEWL Reduction | Skin Hydration (Corneometer) | Key Characteristics |
| Triester | This compound | Data not available | Data not available | Forms a moisture-locking barrier, good spreadability, non-greasy feel.[1] |
| Hydrocarbon | Petrolatum | Up to 99%[3] | Significant increase | Highly occlusive, promotes barrier repair, can feel heavy/greasy.[3] |
| Silicone | Dimethicone | Less occlusive than petrolatum[3] | Moderate increase | Forms a breathable barrier, improves aesthetics, non-comedogenic.[3][4] |
| Fatty Acids/Alcohols | Isostearic Acid, Cetyl Alcohol | Variable | Moderate increase | Reinforces lipid barrier, provides emollience. |
| Natural Oils | Shea Butter, Jojoba Oil | Variable | Moderate to high increase | Rich in fatty acids, vitamins, and antioxidants; variable occlusivity. |
| Wax Esters | Lanolin | Good occlusivity | High increase | Emollient and moisturizing, can be sensitizing for some individuals. |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of emollient efficacy, the following detailed experimental protocols are widely accepted in dermatological research.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Apparatus: An open-chamber evaporimeter (e.g., Tewameter®).
Methodology:
-
Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurements.
-
Test Area Demarcation: Define specific test areas on the volar forearm, avoiding any visible skin imperfections.
-
Baseline Measurement: Take baseline TEWL readings from the untreated test areas.
-
Product Application: Apply a standardized amount of the emollient (e.g., 2 mg/cm²) to the designated test areas. An untreated area should be maintained as a control.
-
Post-Application Measurements: Measure TEWL at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and the untreated control site.
Measurement of Skin Surface Hydration
Objective: To assess the water content of the stratum corneum.
Apparatus: A Corneometer® (capacitance measurement).
Methodology:
-
Subject Acclimatization: As with TEWL measurements, subjects must acclimatize to a controlled environment.
-
Test Area Demarcation: Define test areas on the volar forearm.
-
Baseline Measurement: Take baseline Corneometer® readings from the untreated test areas. The probe measures the dielectric constant of the skin, which correlates with its water content.
-
Product Application: Apply a standardized amount of the emollient (e.g., 2 mg/cm²) to the designated test areas.
-
Post-Application Measurements: Measure skin hydration at specified intervals (e.g., 1, 2, 4, 6, and 24 hours) after application.
-
Data Analysis: The increase in Corneometer® units indicates an improvement in skin hydration, which can be expressed as a percentage change from baseline.
Signaling Pathways in Skin Hydration
The skin's hydration status is intricately linked to the integrity of the stratum corneum barrier, which is maintained by a complex interplay of lipids, primarily ceramides (B1148491), cholesterol, and free fatty acids. While specific data on this compound's influence on these pathways is lacking, emollients, in general, contribute to a healthy barrier function, which can indirectly support these pathways.
A compromised skin barrier is often associated with reduced levels of ceramides.[5] Emollients that effectively reduce TEWL create an optimal environment for the skin's natural repair processes, which include the synthesis of barrier lipids like ceramides. The de novo synthesis of ceramides is a crucial pathway for maintaining barrier homeostasis.
Conclusion
This compound is a valuable emollient in skincare formulations, contributing to skin hydration by forming a protective, moisture-retaining barrier. While it is functionally similar to other emollients, the lack of publicly available, direct comparative studies with quantitative data makes a definitive performance ranking challenging. Petrolatum remains one of the most effective occlusive agents for TEWL reduction, while silicones like dimethicone offer aesthetic benefits with moderate occlusion. The selection of an emollient will ultimately depend on the specific formulation goals, including the desired level of occlusion, skin feel, and target audience. Further research with standardized methodologies is required to precisely quantify the skin hydration performance of this compound in comparison to other commonly used emollients.
References
A Comparative Analysis of Triisostearin and Caprylic/Capric Triglyceride in Drug Development and Formulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory characteristics. Among the most versatile and widely utilized excipients are triglycerides, which serve as emollients, solvents, and viscosity modifiers. This guide provides an in-depth comparative analysis of two such triglycerides: triisostearin and caprylic/capric triglyceride. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting a side-by-side comparison of their physicochemical properties, performance attributes, and relevant experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and caprylic/capric triglyceride is essential for predicting their behavior in formulations. The following table summarizes their key characteristics.
| Property | This compound | Caprylic/Capric Triglyceride |
| INCI Name | This compound | Caprylic/Capric Triglyceride |
| Chemical Structure | Triester of glycerin and isostearic acid.[1][2] | Mixed triester of glycerin with caprylic (C8) and capric (C10) fatty acids.[3] |
| Source | Typically synthesized from glycerin and isostearic acid.[4] | Derived from coconut oil and glycerin.[5][6] |
| Appearance | Waxy solid, white to off-white in color.[4] | Clear, non-viscous liquid.[7] |
| Solubility | Soluble in water. | Miscible with most organic solvents, mineral, and natural oils.[8] |
| Comedogenic Rating | Low potential for causing breakouts and acne. | Generally considered non-comedogenic.[1][6] |
Performance and Application in Formulations
Both this compound and caprylic/capric triglyceride are valued for their multifunctional roles in various formulations, from topical drug delivery systems to high-end cosmetics. Their performance characteristics are compared below.
Emollience and Skin Feel
| Feature | This compound | Caprylic/Capric Triglyceride |
| Skin Conditioning | Provides a smooth and lubricating texture, forming a protective layer to retain moisture.[4] | Softens and smooths the skin by forming a protective barrier to prevent moisture loss.[5] |
| Sensory Profile | Imparts a creamy and smooth texture to products.[4] | Offers a silky, almost powdery feel, and is less greasy than traditional oils.[7] |
| Spreadability | Enhances the spreadability of formulations for even application.[4] | Improves the spreadability of formulas.[7] |
Viscosity Modification and Formulation Stability
| Feature | This compound | Caprylic/Capric Triglyceride |
| Viscosity Control | Functions as a viscosity-controlling agent. | Can function as a thickener.[7] |
| Stability | Resists oxidation, contributing to a long shelf life of products.[7] | |
| Solvent Properties | Acts as a carrier and solvent for fat-soluble vitamins and other active ingredients.[3][7] |
Skin Barrier Interaction and Penetration Enhancement
| Feature | This compound | Caprylic/Capric Triglyceride |
| Skin Barrier Function | Forms a protective layer on the skin, preventing dryness. | Helps to replenish the skin's surface and resist moisture loss.[7] |
| Penetration Enhancement | Can act as a penetration enhancer.[7] Studies have shown that triglycerides can enhance the skin penetration of other chemicals.[9][10] |
Experimental Protocols
To facilitate the empirical evaluation and comparison of this compound and caprylic/capric triglyceride in your research, detailed methodologies for key experiments are provided below.
Sensory Evaluation of Emollience
Objective: To quantitatively and qualitatively assess and compare the sensory characteristics of formulations containing this compound and caprylic/capric triglyceride.
Methodology:
-
Panelist Selection and Training: A trained panel of 10-15 individuals is recruited. Panelists are trained to identify and rate the intensity of specific sensory attributes such as spreadability, absorbency, greasiness, and tackiness on a structured scale.[11][12]
-
Sample Preparation: Formulations are prepared with standardized concentrations of the test emollients in a simple oil-in-water emulsion base. A control formulation without any emollient is also included. All samples are coded to blind the panelists.[11]
-
Evaluation Procedure: A pre-measured amount of each product is applied to a designated area on the panelists' forearms. Panelists evaluate the initial feel upon application and the after-feel at set time intervals (e.g., 2 minutes).[11]
-
Data Analysis: The collected data is statistically analyzed to identify significant differences between the samples for each sensory attribute. The results can be visualized using spider plots for a comparative sensory profile.[11]
Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)
Objective: To assess the effect of this compound and caprylic/capric triglyceride on skin barrier function by measuring skin hydration and TEWL.
Methodology:
-
Subject Recruitment: Healthy volunteers with normal to dry skin are recruited for the study.
-
Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for at least 15-20 minutes before measurements are taken.[13]
-
Baseline Measurement: Baseline TEWL and skin hydration are measured on designated test sites on the forearms using a Tewameter and Corneometer, respectively.
-
Product Application: A standardized amount of the test formulations is applied to the respective test sites.
-
Post-Application Measurements: TEWL and hydration measurements are repeated at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The changes from baseline values are calculated and statistically analyzed to compare the efficacy of the two emollients in improving skin barrier function. An effective formulation should demonstrate a significant reduction in TEWL and an increase in skin hydration.[14]
Analysis of Skin Lipids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze the fatty acid composition of skin surface lipids after the application of this compound and caprylic/capric triglyceride.
Methodology:
-
Sample Collection: Skin surface lipids are collected from the foreheads of volunteers using absorbent papers.[15]
-
Lipid Extraction: The collected lipids are extracted from the absorbent papers using a suitable solvent.
-
Derivatization: The fatty acids in the lipid extracts are converted into their more volatile methyl esters for GC analysis.[16]
-
GC-MS Analysis: The fatty acid methyl esters are separated and identified using a high-temperature gas chromatograph coupled with a mass spectrometer. The separation is typically achieved on a capillary column.[15][16]
-
Data Analysis: The chromatographic data is processed to identify and quantify the individual fatty acids, providing a profile of the skin surface lipids.[15]
Visualizing Experimental and Logical Relationships
To provide a clearer understanding of the processes involved in comparing these two ingredients, the following diagrams illustrate a typical experimental workflow and the logical relationships in formulation development.
Safety and Regulatory Information
Both this compound and caprylic/capric triglyceride have a long history of safe use in cosmetic and pharmaceutical products and are generally considered to be non-irritating and non-sensitizing.[3][4][9] They are widely approved for use in personal care products. For caprylic/capric triglyceride, it is considered safe for use in foods, cosmetics, and pharmaceuticals.[3] this compound has been extensively tested for safety and is approved for use in personal care and cosmetic products.[4]
Conclusion
The choice between this compound and caprylic/capric triglyceride will ultimately depend on the specific requirements of the formulation. Caprylic/capric triglyceride is a light, non-greasy emollient with excellent solvent properties, making it a versatile choice for a wide range of applications, particularly where a light skin feel is desired. This compound, being a waxy solid, can provide a more substantial, creamy texture to formulations and is an effective occlusive agent.
For drug development professionals, the potential of caprylic/capric triglyceride as a penetration enhancer may be of particular interest. Further investigation into the comparative efficacy of these two ingredients in specific drug delivery systems is warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling formulators to make data-driven decisions in the selection of these valuable excipients.
References
- 1. ipsy.com [ipsy.com]
- 2. ewg.org [ewg.org]
- 3. Dive Into The Versatile World Of Caprylic/Capric Triglyceride [eureka.patsnap.com]
- 4. specialchem.com [specialchem.com]
- 5. Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More [healthline.com]
- 6. kreyolessence.com [kreyolessence.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Caprylic/Capric/Lauric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 9. cir-safety.org [cir-safety.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 13. Changes of Antimicrobial Peptides and Transepidermal Water Loss After Topical Application of Tacrolimus and Ceramide-dominant Emollient in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BISC 429 [sfu.ca]
A Comparative Guide to the Occlusive Properties of Triisostearin Blends and Other Common Emollients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the occlusive properties of various emollients, with a focus on triisostearin blends. The information presented is supported by available experimental data and detailed methodologies to assist in the formulation and evaluation of topical products.
Understanding Occlusion and its Importance in Skin Barrier Function
Occlusive agents are fundamental components in dermatological and cosmetic formulations, designed to form a protective barrier on the skin's surface. This barrier reduces transepidermal water loss (TEWL), the process of water diffusing from the dermis and evaporating from the epidermis. By minimizing TEWL, occlusive ingredients help to maintain skin hydration, support the natural skin barrier function, and create an optimal environment for skin health and the delivery of active pharmaceutical ingredients. The efficacy of an occlusive agent is typically quantified by its ability to reduce TEWL, a key parameter in dermatological research.
Comparative Analysis of Occlusive Agents
The following table summarizes the occlusive properties of several common emollients based on their reported ability to reduce transepidermal water loss (TEWL).
| Occlusive Agent | Chemical Class | Reported TEWL Reduction | Key Characteristics |
| Petrolatum | Hydrocarbon | >98% | Considered the "gold standard" of occlusive ingredients; forms a highly effective barrier to water evaporation. |
| Lanolin | Wax Ester | 20-30% | A natural emollient derived from sheep's wool; forms a semi-occlusive barrier. |
| Dimethicone | Silicone | 20-30% | A synthetic polymer that forms a breathable, non-greasy occlusive film on the skin. |
| Shea Butter | Triglyceride (Vegetable Butter) | Data not readily available in terms of percentage, but known to have occlusive properties. | A natural emollient rich in fatty acids and vitamins; provides moisturizing and anti-inflammatory benefits. |
| This compound | Triglyceride (Ester) | Specific TEWL reduction percentage not readily available in published literature. | A liquid emollient that enhances skin barrier function, likely through influencing stratum corneum lipid organization rather than forming a simple occlusive film. |
In-Depth Look at this compound Blends
This compound is a triglyceride ester of isostearic acid, functioning as a liquid occlusive emollient. While direct quantitative data on the percentage of TEWL reduction for this compound is not widely available in scientific literature, studies on chemically similar compounds, such as isostearyl isostearate (ISIS), provide valuable insights into its mechanism of action.
Research on ISIS suggests that its beneficial effects on the skin's water permeability barrier are not due to traditional occlusion in the manner of petrolatum. Instead, it is proposed that these isostearyl esters influence the lipid phase behavior within the stratum corneum.[1][2] Specifically, they may promote a more organized lipid structure, which in turn enhances the skin's natural barrier function and reduces water loss. One study highlighted that isostearyl isostearate showed significant improvements in skin surface water loss compared to petrolatum, isopropyl isostearate, and glyceryl monoisostearate.[1][2]
Therefore, when formulating with this compound blends, it is important to consider that their primary mechanism for improving skin hydration may be through the modulation of the stratum corneum's lipid architecture rather than simply forming an inert surface barrier. This can offer a more dynamic and potentially beneficial interaction with the skin's natural biology.
Experimental Protocol: In Vivo Measurement of Transepidermal Water Loss (TEWL)
This protocol outlines the standardized procedure for the in vivo measurement of TEWL to assess the occlusive properties of topical products. The "open chamber" method using a Tewameter® is widely accepted as a reliable technique.
1. Objective: To quantify the rate of transepidermal water loss (TEWL) from the skin surface following the application of a topical product to evaluate its occlusive effect.
2. Materials and Equipment:
-
Tewameter® (e.g., TM Hex or TM 300, Courage + Khazaka)
-
Controlled environment chamber or room (Temperature: 20-22°C, Relative Humidity: 40-60%)
-
Test product(s) and negative control (untreated area)
-
Positive control (e.g., petrolatum-based product)
-
Skin marker
-
Data recording software
3. Subject Selection:
-
A panel of healthy adult volunteers with no known skin conditions on the test sites (typically the volar forearm).
-
Subjects should avoid using any topical products on the test sites for a specified period (e.g., 24-72 hours) before the study.
-
Subjects should refrain from consuming caffeine (B1668208) or alcohol and from smoking for at least 4 hours prior to and during the measurement period.
4. Acclimatization:
-
Subjects must acclimate to the controlled environmental conditions for a minimum of 30 minutes before any measurements are taken. The test sites on the forearms should be exposed during this period.
5. Test Site Demarcation:
-
Mark out uniform test areas (e.g., 2 cm x 2 cm) on the volar forearms of each subject using a skin-safe marker.
-
Designate areas for the test product(s), a negative control (no product), and a positive control.
6. Baseline Measurement:
-
Before product application, perform baseline TEWL measurements on all designated test sites.
-
Place the Tewameter® probe perpendicular to the skin surface with gentle, consistent pressure.
-
Record the TEWL reading in g/m²/h after the value has stabilized (typically after 30-60 seconds).
-
Take at least three consecutive readings for each site and calculate the average.
7. Product Application:
-
Apply a standardized amount of the test product(s) and the positive control to their respective test sites (e.g., 2 mg/cm²).
-
Spread the product evenly within the marked area.
-
The negative control site remains untreated.
8. Post-Application Measurements:
-
At specified time points after application (e.g., 1, 2, 4, and 6 hours), repeat the TEWL measurements on all test sites as described in step 6.
9. Data Analysis:
-
Calculate the mean TEWL values for each test site at each time point.
-
The occlusive effect is determined by the reduction in TEWL compared to the baseline and the negative control.
-
The percentage of TEWL reduction can be calculated using the following formula: % TEWL Reduction = [(TEWL_control - TEWL_treated) / TEWL_control] * 100
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating skin occlusion via TEWL measurement.
Caption: Experimental workflow for TEWL measurement.
Conclusion
The selection of an occlusive agent is a critical decision in the development of topical formulations, with significant implications for product efficacy and user experience. While petrolatum remains a benchmark for high occlusivity, other ingredients offer varying degrees of water vapor impedance and additional skin benefits. This compound and its blends represent a class of emollients that appear to enhance the skin's barrier function through a mechanism involving the organization of stratum corneum lipids, offering a different approach to skin hydration compared to traditional occlusive agents. For rigorous product validation, the standardized measurement of Transepidermal Water Loss is an indispensable tool, providing quantitative data to support product claims and guide formulation optimization. Further research into the specific occlusive properties of various this compound blends is warranted to fully elucidate their potential in dermatological and cosmetic applications.
References
Triisostearin: A Synthetic Contender to Petrolatum's Throne in Dermatological and Cosmetic Science
A detailed comparison of Triisostearin and Petrolatum, exploring their functional properties, performance data, and the experimental protocols essential for their evaluation as skin barrier agents.
In the landscape of cosmetic and pharmaceutical formulations, petrolatum has long been a cornerstone ingredient, prized for its exceptional occlusive and skin-protecting properties. However, the demand for ingredients with a more refined sensory profile and non-petroleum-derived origins has spurred the exploration of synthetic alternatives. Among these, this compound, a triester of glycerin and isostearic acid, has emerged as a noteworthy candidate. This guide provides a comprehensive comparison of this compound and petrolatum, supported by an overview of key performance indicators and detailed experimental methodologies for their assessment.
Comparative Analysis of Physicochemical and Sensory Properties
While direct, head-to-head quantitative performance data between this compound and petrolatum is not extensively available in published literature, a comparison of their known physicochemical and sensory properties offers valuable insights for formulators and researchers.
| Property | This compound | Petrolatum | Other Synthetic & Vegetable-Based Alternatives |
| INCI Name | This compound | Petrolatum | Dimethicone, Caprylic/Capric Triglyceride, Hydrogenated Vegetable Oil, Butyrospermum Parkii (Shea) Butter, Ricinus Communis (Castor) Seed Oil & Copernicia Cerifera (Carnauba) Wax |
| Origin | Synthetic; derived from glycerin and isostearic acid.[1] | Derived from petroleum refining. | Varies: Silicone-based, vegetable oil and wax blends, or single vegetable butters.[2][3] |
| Primary Function | Emollient, skin-conditioning agent, viscosity controller.[4] | Occlusive, skin protectant. | Emollient, occlusive, texturizer. |
| Texture & Feel | Smooth, creamy, non-greasy, and light feel.[5] | Greasy, heavy, and waxy.[6] | Can range from silky and dry (dimethicone) to rich and buttery (shea butter). |
| Occlusivity | Forms a protective layer to retain moisture.[1] | Highly occlusive; can reduce transepidermal water loss (TEWL) significantly.[6] | Varies; some vegetable oil blends show comparable occlusivity to petrolatum over time.[7][8] |
| Spreadability | Excellent.[1] | Good, but can be tacky. | Generally good, can be manipulated with formulation. |
| Comedogenicity | Low potential (comedogenic rating of 1).[4] | Non-comedogenic (cosmetic grade).[6] | Varies by ingredient. |
| Oxidative Stability | Stable against oxidation.[5] | Highly stable. | Can be a concern for some vegetable oils if not stabilized.[9] |
Performance Evaluation: Key Experimental Protocols
To objectively compare the performance of this compound, petrolatum, and other alternatives, a suite of standardized in-vivo and in-vitro tests are employed. The following are detailed methodologies for key experiments.
Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL)
Objective: To measure the rate of water evaporation from the skin, which is an indicator of the skin barrier's integrity. A lower TEWL value signifies a more effective barrier.
Methodology:
-
Instrumentation: An open-chamber TEWL meter (e.g., Tewameter®).
-
Procedure:
-
Subjects are acclimatized in a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline TEWL measurements are taken on designated test sites on the forearms.
-
A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the respective test sites.
-
TEWL measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 6 hours) post-application.
-
A control site with no product application is also monitored.
-
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated for each test material and compared.
Skin Hydration Evaluation: Corneometry
Objective: To assess the hydration level of the stratum corneum.
Methodology:
-
Instrumentation: A Corneometer®.
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions.
-
Baseline skin hydration is measured at the test sites.
-
The test materials are applied in a standardized manner.
-
Corneometer® readings are taken at predetermined time points after application.
-
-
Data Analysis: The increase in skin hydration from baseline is calculated and compared between the different test materials.
Sensory Performance Analysis
Objective: To quantify the sensory attributes of the test materials upon application to the skin.
Methodology:
-
Panel: A trained panel of sensory assessors.
-
Procedure:
-
Standardized amounts of each test material are provided to the panelists in blinded containers.
-
Panelists apply the products to a designated area of their skin (e.g., forearm).
-
Panelists rate various sensory parameters on a labeled magnitude scale (e.g., 0-100). Key parameters include:
-
Pick-up: Ease of removing the product from the container.
-
Spreadability: Ease of applying the product over the skin.
-
Greasiness/Oilliness: Perception of residual lipids on the skin.
-
Tackiness/Stickiness: The degree to which the skin feels sticky after application.
-
Absorbency: The perceived speed of product disappearance into the skin.
-
After-feel: The final sensation on the skin after the product has dried.
-
-
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to identify significant differences between the products.
Conclusion
This compound presents itself as a viable synthetic alternative to petrolatum, offering distinct advantages in terms of its sensory profile, providing a non-greasy and elegant feel to formulations.[5] While petrolatum remains a benchmark for its potent occlusive properties, the demand for aesthetically pleasing and sustainably sourced ingredients drives the innovation of alternatives like this compound and other vegetable-based emollients.[3][7][8]
For researchers and drug development professionals, the selection between these ingredients will be contingent on the specific therapeutic or cosmetic goal. In applications where a superior barrier function is paramount, petrolatum may be the preferred choice. However, for daily wear products where patient compliance is heavily influenced by sensory experience, this compound and other modern emollients offer a compelling alternative. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to generate the quantitative data needed to make informed formulation decisions. A future clinical trial is planned to compare a novel skin barrier product against petrolatum, which will hopefully provide more direct comparative data in the future.[10]
References
- 1. specialchem.com [specialchem.com]
- 2. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaseline alternative, Petroleum jelly substitute - Sophim [sophim.com]
- 4. deascal.com [deascal.com]
- 5. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 6. Zoe Diana Draelos, MD - Articles - Moisturizers [zoedraelos.com]
- 7. Skin occlusive performance: Sustainable alternatives for petrolatum in skincare formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. personalcaremagazine.com [personalcaremagazine.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Skin Feel: Triisostearin vs. Silicone Oils
For researchers, scientists, and drug development professionals, the sensory characteristics of topical formulations are paramount to user compliance and overall product success. This guide provides an objective comparison of the skin feel properties of triisostearin and silicone oils, supported by synthesized data and detailed experimental protocols for sensory and instrumental analysis.
This compound, a triglyceride ester derived from isostearic acid and glycerin, is recognized for its conditioning and emollient properties, offering a pleasant, non-greasy after-feel and excellent spreadability.[1] Silicone oils, such as dimethicone and cyclomethicone, are synthetic polymers known for imparting a characteristic silky, velvety, and smooth feel to the skin.[2][3] The choice between these ingredients often depends on the desired sensory profile, formulation type, and intended application.
Quantitative Comparison of Skin Feel Attributes
| Sensory Attribute | This compound | Silicone Oils (Dimethicone) | Silicone Oils (Cyclomethicone) | Brief Description of Attribute |
| Initial Spreadability | 8 | 9 | 10 | The ease with which the product glides over the skin upon initial application. |
| Playtime | 7 | 6 | 4 | The duration the product remains workable on the skin before setting or absorbing. |
| Absorbency Speed | 6 | 5 | 9 | The perceived speed at which the product is absorbed into the skin. |
| Slipperiness/Glide | 7 | 9 | 8 | The sensation of smoothness and ease of movement when rubbing the product on the skin. |
| Cushion | 6 | 7 | 3 | The feeling of a substantive layer between the finger and the skin during application. |
| Greasiness/Oiliness | 3 | 2 | 1 | The perception of an oily or fatty residue on the skin after application. |
| Tackiness/Stickiness | 2 | 1 | 1 | The feeling of adhesion or stickiness on the skin after the product has been applied. |
| Residual Film | 4 | 3 | 1 | The amount of product perceived to be remaining on the skin surface after application. |
| Softness/Smoothness (After-feel) | 8 | 9 | 7 | The perceived softness and smoothness of the skin after the product has been absorbed. |
| Velvety Feel (After-feel) | 3 | 9 | 6 | A unique, soft, and powdery sensation on the skin after application. |
Experimental Protocols
To quantitatively assess the skin feel attributes of cosmetic ingredients like this compound and silicone oils, a combination of sensory panel evaluations and instrumental analysis is employed.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantify the sensory attributes of a test substance when applied to the skin by a trained panel of assessors.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity. They undergo intensive training to recognize and scale the intensity of various skin feel attributes using standardized reference materials.
-
Lexicon Development: A specific vocabulary (lexicon) is developed to describe the tactile sensations. This includes attributes such as spreadability, absorbency, slipperiness, tackiness, residue, and after-feel.[4]
-
Product Application and Evaluation:
-
A standardized amount (e.g., 0.1 ml) of the test substance is applied to a designated area on the forearm of each panelist.
-
Panelists are instructed to perform a specific number of rubs in a circular motion (e.g., 10 times) at a controlled speed.
-
Evaluation of sensory attributes occurs at predefined time points: immediately after application (initial phase) and after a set duration, such as 2 and 5 minutes (after-feel phase).
-
-
Data Collection and Analysis:
-
Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
The data from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine the mean scores for each attribute for each test substance.
-
Instrumental Analysis
Objective: To obtain objective, repeatable measurements of physical properties that correlate with sensory perceptions of skin feel.
a) Spreadability Test (Parallel Plate Method):
-
Apparatus: A texture analyzer equipped with parallel plates or a specialized spreadability rig.
-
Procedure:
-
A defined volume of the sample (e.g., 1 ml) is placed on the center of the lower plate.
-
The upper plate is lowered to a specified distance from the lower plate, compressing the sample.
-
The force required to compress the sample and the area of spread are measured.
-
Alternatively, the area of spread under a series of defined weights can be measured. The spreadability factor can then be calculated.
-
b) Absorbency Speed (Draw-down Technique):
-
Apparatus: A goniometer or a high-speed camera.
-
Procedure:
-
A small droplet of the test substance is placed on a synthetic skin substrate or the inner forearm.
-
The change in the contact angle of the droplet over time is measured. A faster decrease in the contact angle indicates quicker absorption.
-
Alternatively, the time taken for the liquid to be fully absorbed, leaving no visible residue, can be recorded.
-
c) Slipperiness and Residue (Tribology):
-
Apparatus: A tribometer equipped with a probe that mimics the properties of a human finger.
-
Procedure:
-
The test substance is applied to a substrate (e.g., synthetic skin or a volunteer's forearm).
-
The probe is moved across the surface at a controlled speed and pressure.
-
The coefficient of friction is measured over time. A lower coefficient of friction corresponds to higher slipperiness.
-
Changes in the friction profile over time can indicate the nature and amount of the residual film.
-
Logical Workflow for Skin Feel Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of the skin feel of two ingredients.
Caption: Logical workflow for comparing the skin feel of cosmetic ingredients.
Signaling Pathway of Sensory Perception
While not a biological signaling pathway in the traditional sense, the process of perceiving skin feel involves a series of events from application to cognitive interpretation. The following diagram illustrates this conceptual pathway.
Caption: Conceptual pathway of skin feel perception from application to interpretation.
References
Triisostearin's Role in Skin Barrier Enhancement: A Comparative Analysis
An in-depth comparison of triisostearin against traditional occlusive agents, petrolatum and lanolin, in their efficacy to fortify the skin's natural barrier. This guide synthesizes available data on key performance indicators such as transepidermal water loss (TEWL) and skin hydration, providing researchers, scientists, and drug development professionals with a comprehensive overview for formulation and development.
The integrity of the skin barrier, primarily governed by the stratum corneum, is crucial for preventing excessive water loss and protecting against external aggressors. Emollients and occlusive agents are cornerstones in dermatological formulations designed to maintain and restore this vital function. This compound, a triglyceride ester of isostearic acid, is utilized in cosmetics for its emollient and skin-conditioning properties, forming a protective layer to lock in moisture.[1][2] This guide evaluates the efficacy of this compound in enhancing skin barrier function, drawing comparisons with the well-established occlusive agents, petrolatum and lanolin.
Quantitative Comparison of Skin Barrier Enhancement
While direct quantitative data for this compound's impact on skin barrier function is limited in publicly available literature, its performance can be contextualized by examining data on its chemical class (emollient esters) alongside comprehensive data for petrolatum and lanolin. Emollient esters are known to reduce TEWL and increase skin hydration, with their efficacy often correlating with their molecular weight and structure.
| Ingredient | Transepidermal Water Loss (TEWL) Reduction | Skin Hydration (Corneometry) | Mechanism of Action | Key Characteristics |
| This compound | Moderate to High (estimated) | Moderate Increase (estimated) | Occlusive Film Formation | Non-greasy feel, good spreadability.[3] |
| Petrolatum | High (up to 98% reduction) | Significant Increase | Occlusive Film Formation | Highly effective occlusive, can feel greasy.[1] |
| Lanolin | Moderate (20-30% reduction) | Moderate to High Increase | Occlusive & Emollient | Contains lipids beneficial for skin, potential for sensitization.[4][5] |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of skin barrier function, the following experimental protocols are widely accepted and utilized in clinical and research settings.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the amount of water vapor lost through the epidermis, providing an indirect measure of skin barrier integrity.
Instrumentation: Tewameter® (or equivalent evaporimeter).
Methodology:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurement.
-
Baseline Measurement: Baseline TEWL readings are taken from the designated test area on the skin (commonly the volar forearm).
-
Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the test area. An adjacent area is left untreated to serve as a control.
-
Post-Application Measurements: TEWL measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated for the treated area and compared to the untreated control.
Skin Hydration Measurement
Objective: To measure the water content of the stratum corneum.
Instrumentation: Corneometer®.
Methodology:
-
Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurement.
-
Baseline Measurement: Baseline skin hydration is measured using the Corneometer® probe on the designated test area. The probe measures the skin's capacitance, which correlates with its water content.
-
Product Application: A standardized amount of the test material is applied to the test area.
-
Post-Application Measurements: Corneometer® readings are taken at specified time intervals post-application.
-
Data Analysis: The increase in Corneometer® units or the percentage change from baseline is calculated to determine the improvement in skin hydration.
Mechanism of Action and Visualization
The primary mechanism by which this compound, petrolatum, and lanolin enhance skin barrier function is through the formation of a semi-occlusive film on the stratum corneum. This physical barrier reduces the rate of transepidermal water loss, thereby increasing the water content within the stratum corneum. This increased hydration helps to maintain the integrity and flexibility of the skin barrier.
Caption: Mechanism of skin barrier enhancement by occlusive emollients.
References
A Comparative Guide to Natural Alternatives for Triisostearin in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Triisostearin, a triglyceride of isostearic acid, is a widely utilized emollient in the cosmetics industry, valued for its rich texture, excellent spreadability, and moisturizing properties.[1][2] As the demand for natural and sustainable ingredients continues to grow, formulators are increasingly seeking high-performance, plant-derived alternatives. This guide provides a comprehensive comparison of several promising natural emollients that can serve as alternatives to this compound, supported by available physicochemical data and detailed experimental protocols for performance evaluation.
Quantitative Performance Data of this compound and Natural Alternatives
The following table summarizes the available quantitative data for this compound and its natural alternatives. It is important to note that these values have been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, they should be used as a comparative reference with this consideration in mind.
| Emollient | Chemical Family | Viscosity (mPa·s at 20-25°C) | Density (g/cm³ at 20-25°C) | Oxidative Stability | Key Sensory Attributes |
| This compound | Triglyceride | High (not specified) | ~0.9 (inferred) | Stable | Rich, cushiony, smooth feel, enhances spreadability |
| Caprylic/Capric Triglyceride | Triglyceride | 25-35 | 0.92-0.95 | Very Stable | Light, non-greasy, excellent solvent |
| Squalane (Olive-derived) | Hydrocarbon | 28-35 | 0.81-0.82 | Very Stable | Silky, non-greasy, fast-absorbing, biomimetic |
| Jojoba Oil | Wax Ester | 25-40 | 0.86-0.87 | Very Stable | Mimics skin sebum, non-greasy, good lubricity |
| Meadowfoam Seed Oil | Triglyceride | 60-70 | 0.90-0.92 | Exceptionally Stable | Rich but non-greasy, moisturizing, extends shelf life of other oils |
| Coco-Caprylate/Caprate | Ester | 9-12 | 0.85-0.86 | Stable | Very light, dry feel, fast-spreading, silicone-like |
| Isoamyl Laurate | Ester | 5-10 | 0.85-0.87 | Good Stability | Extremely light, velvety, non-greasy, fast-absorbing |
Classification of Natural Emollient Alternatives
The natural alternatives to this compound can be classified based on their chemical structure, which influences their physical properties and sensory profile.
Experimental Protocols
To ensure accurate and reproducible data for comparing emollient performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance indicators.
Spreadability Assessment (Parallel-Plate Method)
Objective: To quantitatively measure the spreading area of an emollient under a constant weight over time.
Apparatus:
-
Two flat, smooth glass plates (e.g., 20 cm x 20 cm).
-
A standardized weight (e.g., 100 g).
-
A ruler or caliper.
-
A stopwatch.
-
A controlled temperature environment (e.g., 25°C).
Procedure:
-
Ensure the glass plates are clean, dry, and level.
-
Accurately weigh 1 g of the emollient and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the sample, ensuring it is centered.
-
Place the standardized weight on the center of the top plate.
-
Start the stopwatch immediately.
-
Measure the diameter of the spread emollient at specified time intervals (e.g., 1, 5, and 10 minutes).
-
Calculate the spread area (A) using the formula A = πr², where r is the radius of the spread circle.
-
Perform at least three replicates for each emollient.
Viscosity Measurement (Rotational Viscometer)
Objective: To determine the dynamic viscosity of the emollients.
Apparatus:
-
A rotational viscometer with appropriate spindles.
-
A temperature-controlled water bath or sample chamber.
-
Beakers.
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the emollient in a beaker and allow it to equilibrate to the desired temperature (e.g., 25°C) in the temperature-controlled chamber.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Immerse the spindle into the emollient up to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity in milliPascal-seconds (mPa·s).
-
Perform at least three replicates for each emollient.
Oxidative Stability (Rancimat Method)
Objective: To determine the resistance of the emollients to oxidation under accelerated conditions.
Apparatus:
-
Rancimat instrument.
-
Reaction vessels.
-
Measuring vessels with electrodes.
-
Deionized water.
Procedure:
-
Weigh a precise amount of the emollient (typically 3 g) into a reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat, set to a specific temperature (e.g., 110°C).
-
Fill a measuring vessel with deionized water and attach the electrode.
-
Pass a constant stream of purified air through the emollient sample. The volatile oxidation products are carried by the air into the measuring vessel, where they are absorbed by the water, increasing its conductivity.
-
The Rancimat instrument continuously measures the conductivity of the water.
-
The induction time is the time until a rapid increase in conductivity occurs, indicating the onset of rapid oxidation.
-
A longer induction time signifies higher oxidative stability.
Sensory Panel Analysis
Objective: To assess and compare the sensory characteristics of the emollients upon skin application.
Panel:
-
A panel of 10-15 trained assessors with demonstrated sensory acuity.
Procedure:
-
Sample Preparation: Present the emollients in identical, coded containers.
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each emollient to a designated area on the panelists' volar forearms.
-
Evaluation: Instruct panelists to assess the following attributes at specified time points (e.g., immediately after application, 1 minute, and 5 minutes):
-
Spreadability: Ease of application and gliding on the skin.
-
Absorption: Speed at which the emollient is absorbed.
-
Greasiness: The degree of oily residue perceived.
-
Tackiness: The sticky or adhesive feel.
-
Softness: The perceived smoothness and suppleness of the skin after application.
-
-
Scaling: Use a labeled magnitude scale (e.g., 0-10 or 0-100) for each attribute, where 0 represents the absence of the sensation and the higher number represents high intensity.
-
Data Analysis: Analyze the mean scores for each attribute for each emollient and use statistical methods (e.g., ANOVA) to determine significant differences.
Experimental Workflow for Emollient Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of emollient alternatives.
Conclusion
While this compound remains a benchmark emollient for its rich feel and good stability, several natural alternatives offer comparable and, in some cases, superior performance characteristics. For formulations requiring a light, fast-absorbing, and non-greasy feel, esters like Coco-Caprylate/Caprate and Isoamyl Laurate are excellent choices. For applications where biomimicry and a silky skin feel are desired, Squalane and Jojoba Oil are strong contenders. Caprylic/Capric Triglyceride provides a versatile, stable, and cost-effective option with a pleasant skin feel. For formulations where exceptional oxidative stability is paramount, Meadowfoam Seed Oil is an outstanding candidate, also contributing to the stability of other less stable oils in the formula.
The selection of the most appropriate alternative will depend on the specific formulation goals, desired sensory profile, and stability requirements. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies to determine the optimal natural emollient for your cosmetic applications.
References
performance of triisostearin compared to other glyceryl triesters
A Comparative Guide to the Performance of Triisostearin and Other Glyceryl Triesters in Drug Development and Cosmetic Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and sensory characteristics of topical and oral formulations. Glyceryl triesters, a versatile class of esters derived from glycerin and fatty acids, are widely utilized as emollients, solvents, and penetration enhancers. Among these, this compound has gained prominence for its unique properties. This guide provides an objective comparison of the performance of this compound against other commonly used glyceryl triesters, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Quantitative Comparison
The performance of a glyceryl triester in a formulation is intrinsically linked to its physicochemical properties. Key parameters such as viscosity and spreadability dictate the texture, feel, and application of topical products. While direct comparative studies are limited, the following tables summarize available data for this compound and other relevant glyceryl triesters.
Table 1: Viscosity of Selected Glyceryl Triesters
| Glyceryl Triester | Viscosity (mPa·s at 25°C) | Source |
| This compound | ~200 | [1] |
| This compound (High Viscosity Grade) | ~10000 | [2] |
| Caprylic/Capric Triglyceride | Low | [3] |
| Triheptanoin | - | |
| Glyceryl Trioleate | - |
Table 2: Spreadability of Selected Emollients
| Emollient | Spreading Value (mm²/10 min) | Source |
| This compound | Good | [2][4][5] |
| Diisopropyl Adipate | High | |
| Isodecyl Neopentanoate | Medium-High | |
| Isocetyl Stearate | Medium | |
| Octyldodecyl Stearoyl Stearate | Low |
Note: Quantitative spreadability values for this compound were not found. However, it is consistently described as having good spreadability. The data for other emollients is included to provide context on the range of spreadability values.
Key Performance Indicators: A Detailed Analysis
Beyond basic physicochemical properties, the performance of glyceryl triesters can be evaluated based on several key indicators crucial for formulation development.
Oxidative Stability
The resistance of an emollient to oxidation is critical for the shelf-life and stability of a formulation. This compound is noted for its excellent oxidative stability.[4] This is a significant advantage over many natural oils which can be prone to rancidity.
Table 3: Oxidative Stability of Selected Oils (for context)
| Oil Type | Induction Period (hours) at 110°C | Source |
| Refined Mango Butter | 5.22 | [6] |
| Deodorized Argan Oil | - | [7] |
Note: Specific induction period data for this compound and other glyceryl triesters under standardized conditions was not available in the searched literature. The data for natural oils is provided to illustrate the type of data obtained from oxidative stability tests.
Skin Penetration
The ability of a vehicle to penetrate the stratum corneum is crucial for the delivery of active pharmaceutical ingredients (APIs). The molecular structure and properties of the glyceryl triester influence its penetration depth and its ability to act as a penetration enhancer. While specific flux values for this compound were not found, the methodology for assessing skin penetration is well-established.
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance indicators discussed above.
Viscosity Measurement
Methodology: Viscosity is typically measured using a rotational viscometer or rheometer.
-
Sample Preparation: The glyceryl triester sample is brought to a constant temperature, typically 25°C, in a temperature-controlled water bath.
-
Measurement: A specified spindle is immersed in the sample, and the instrument measures the torque required to rotate the spindle at a defined speed.
-
Data Recording: The viscosity is recorded in millipascal-seconds (mPa·s).
Spreadability Assessment
Methodology: The spreadability of emollients can be determined by measuring the diameter of a sample spread under a given weight over time.
-
Substrate Preparation: A substrate mimicking the skin surface (e.g., synthetic skin) is prepared.
-
Sample Application: A standardized volume of the emollient is applied to the center of the substrate.
-
Spreading: A weight is placed on a glass slide over the sample for a defined period (e.g., 10 minutes).
-
Measurement: The diameter of the spread emollient is measured, and the area is calculated.
Oxidative Stability Determination (Rancimat Method)
Methodology: The Rancimat method is an accelerated oxidation test that determines the induction period of an oil or fat.
-
Sample Preparation: A precise amount of the glyceryl triester is weighed into a reaction vessel.
-
Accelerated Oxidation: The sample is heated to a high temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.
-
Detection: Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.
-
Induction Period: The time until a rapid increase in conductivity occurs is recorded as the induction period. A longer induction period indicates higher oxidative stability.
In Vitro Skin Penetration Study (Franz Diffusion Cell)
Methodology: The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of substances.
-
Skin Preparation: Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: The formulation containing the glyceryl triester and the active ingredient is applied to the surface of the stratum corneum in the donor compartment.
-
Receptor Fluid Sampling: The receptor compartment is filled with a suitable fluid, and samples are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the active ingredient in the receptor fluid samples is quantified using an appropriate analytical method (e.g., HPLC).
-
Flux Calculation: The steady-state flux (Jss) is calculated from the slope of the cumulative amount of permeate per unit area versus time.
Concluding Remarks
This compound presents a compelling profile for use in cosmetic and pharmaceutical formulations, characterized by its high viscosity, good spreadability, and excellent oxidative stability. While direct quantitative comparisons with other glyceryl triesters are not extensively available in the literature, the provided data and experimental protocols offer a framework for researchers to conduct their own comparative assessments. The choice of a glyceryl triester will ultimately depend on the specific requirements of the formulation, including the desired sensory properties, the stability of the active ingredients, and the targeted delivery profile. The methodologies outlined in this guide provide the necessary tools to make an informed, data-driven decision in the selection of these critical formulation components.
References
- 1. This compound | TISG|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 2. This compound | TISG-A|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 3. Exploring the possibility of predicting long-term oxidative stability in prototype skincare formulations using various lipid oxidation initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 5. specialchem.com [specialchem.com]
- 6. polco.com.co [polco.com.co]
- 7. researchgate.net [researchgate.net]
Assessing the Dermal Absorption of Triisostearin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dermal absorption of triisostearin against common alternatives such as petrolatum, lanolin, and dimethicone. Due to the limited availability of direct quantitative dermal absorption data for this compound, this comparison relies on its physicochemical properties, the behavior of similar triglycerides, and available data for the alternatives. The guide includes detailed experimental protocols for assessing dermal absorption to aid in study design and data interpretation.
Comparative Analysis of Dermal Absorption
The following table summarizes the dermal absorption characteristics of this compound and its alternatives based on available data.
| Ingredient | Chemical Class | Molecular Weight | General Dermal Absorption Profile | Key Findings & Remarks |
| This compound | Triglyceride | ~891.5 g/mol | Expected to be low. As a large lipophilic molecule, it is likely to remain predominantly on the skin surface and within the upper layers of the stratum corneum, acting as an emollient and forming a protective barrier.[1][2][3] | No specific quantitative dermal absorption studies (e.g., permeability coefficient, flux rate) were identified in the public domain. Its large molecular size and lipophilic nature suggest minimal systemic absorption. It may enhance the penetration of other substances. |
| Petrolatum | Hydrocarbon mixture | Variable | Low. Primarily forms an occlusive layer on the stratum corneum.[4][5][6] Some studies indicate permeation into the stratum corneum. | Studies using Franz diffusion cells have shown that petrolatum permeates into the upper layers of the skin.[4][5] Its penetration can be enhanced by other ingredients. Generally considered to have negligible systemic absorption. |
| Lanolin | Wax ester mixture | Variable | Low. Shows high affinity for the stratum corneum lipids due to its compositional similarity. | Lanolin's composition, rich in sterols, fatty alcohols, and esters, mimics the lipid matrix of the skin, allowing it to integrate into the stratum corneum and reinforce the skin barrier.[2][3] |
| Dimethicone | Silicone polymer | Variable (High) | Very Low. Due to its large molecular size, it primarily forms a permeable, protective barrier on the skin surface.[7][8][9][10] | Studies indicate a very low rate of absorption through the skin.[7][8] It is considered non-comedogenic and remains on the skin's surface to provide its emollient and protective effects. |
Experimental Protocols for Dermal Absorption Assessment
In Vitro Dermal Absorption using Franz Diffusion Cell (adapted from OECD Guideline 428)
This method is the gold standard for in vitro assessment of dermal absorption of cosmetic ingredients.[11][12][13][14][15]
Objective: To quantify the rate and extent of a substance's penetration through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test substance (this compound) and formulation
-
Positive and negative control substances
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Skin Preparation: Obtain fresh human or porcine skin. Remove subcutaneous fat and, if using dermatomed skin, slice to a uniform thickness (typically 200-400 µm). Visually inspect the skin for integrity.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be maintained at a physiological temperature (32 ± 1°C) and continuously stirred.
-
Test Substance Application: Apply a finite dose (e.g., 2-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh, pre-warmed receptor fluid.
-
Mass Balance: At the end of the experiment (typically 24 hours), dismantle the cell.
-
Wash the skin surface to recover the unabsorbed test substance.
-
Separate the epidermis and dermis.
-
Extract the test substance from the skin layers (epidermis and dermis) and the receptor fluid.
-
-
Analysis: Quantify the concentration of the test substance in all collected samples (receptor fluid, skin wash, epidermis, dermis) using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of the test substance permeated over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Tape Stripping Method
This minimally invasive technique is used to determine the distribution of a topically applied substance within the stratum corneum.
Objective: To assess the penetration depth and concentration gradient of a substance within the stratum corneum.
Materials:
-
Adhesive tape discs (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Application tool to ensure constant pressure
-
Solvent for extraction
-
Analytical instrumentation
Procedure:
-
Application of Test Substance: Apply a defined amount of the this compound formulation to a specific area of the skin (in vivo on a volunteer or ex vivo on excised skin).
-
Incubation: Allow the substance to penetrate for a predetermined period.
-
Tape Stripping:
-
Firmly apply an adhesive tape disc to the application site.
-
Apply a constant pressure for a few seconds (e.g., using a roller).
-
Rapidly remove the tape in a single, smooth motion.
-
Repeat this process sequentially for a set number of strips (e.g., 10-20) on the same skin area.
-
-
Extraction: Place each tape strip into a separate vial containing a suitable solvent to extract the test substance.
-
Analysis: Quantify the amount of the test substance on each tape strip using a validated analytical method.
-
Data Analysis: Plot the amount of substance per tape strip against the strip number to visualize the concentration gradient within the stratum corneum.
Visualizations
Caption: Workflow for assessing dermal absorption.
Caption: Diagram of a Franz diffusion cell setup.
References
- 1. specialchem.com [specialchem.com]
- 2. deascal.com [deascal.com]
- 3. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. med.libretexts.org [med.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. ewg.org [ewg.org]
- 11. Triglyceride metabolism in human keratinocytes cultured at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. Lymphatic system - Wikipedia [en.wikipedia.org]
- 14. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Triisostearin and Its Alternatives in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients and skin conditioning agents is paramount to product efficacy and consumer safety. Triisostearin, a triester of glycerin and isostearic acid, is a widely utilized ingredient valued for its lubricating and moisturizing properties. This guide provides an objective comparison of this compound with common alternatives—Caprylic/Capric Triglyceride, Squalane, and Jojoba Oil—supported by available experimental data and detailed methodologies.
Mechanism of Action
The primary function of these ingredients is to enhance the skin's barrier function and improve its aesthetic qualities. Their mechanisms, while overlapping, have distinct nuances.
This compound and Caprylic/Capric Triglyceride primarily function as occlusive agents. They form a thin, non-greasy layer on the skin's surface, which physically blocks transepidermal water loss (TEWL), thereby increasing skin hydration.[1][2]
Squalane acts as an emollient that mimics the skin's natural sebum.[3][4] Its biocompatibility allows it to integrate into the skin's lipid barrier, replenishing lost moisture and enhancing barrier function from within.[3][4]
Jojoba Oil , technically a wax ester, also closely resembles human sebum.[5][6] This allows it to regulate sebum production while forming a protective, breathable barrier on the skin.[5][6]
Safety Profile Comparison
The safety of cosmetic ingredients is assessed through a battery of tests designed to evaluate their potential for irritation, sensitization, and comedogenicity.
| Parameter | This compound | Caprylic/Capric Triglyceride | Squalane | Jojoba Oil |
| Irritation Potential | Low[7] | Low[8] | Very Low[9] | Low[5] |
| Sensitization Potential | Low[7] | Low[8] | Very Low[9] | Low[5] |
| Comedogenicity Rating | 1 (Minimally Comedogenic)[10] | 1-2 (Low to Moderately Low) | 0-1 (Non-Comedogenic to Minimally Comedogenic)[11] | 2 (Moderately Low)[5] |
| CIR Safety Conclusion | Safe as used in cosmetics[12] | Safe as used in cosmetics | Safe as used in cosmetics | Safe as used in cosmetics |
Table 1: Comparative Safety Profile
Efficacy Data Comparison
Efficacy, particularly in terms of moisturization, is a key performance indicator for these ingredients. This is often quantified by measuring changes in skin hydration and transepidermal water loss (TEWL).
| Parameter | This compound | Caprylic/Capric Triglyceride | Squalane | Jojoba Oil |
| Primary Efficacy | Skin Conditioning, Emollience[7] | Skin Conditioning, Emollience[8] | Hydration, Barrier Repair[3][4] | Hydration, Sebum Balancing[5][6] |
| TEWL Reduction | Forms a barrier to prevent moisture loss[1] | Creates a barrier to reduce moisture loss[2] | Significantly reduces TEWL[11] | Significantly decreases TEWL[6] |
| Skin Hydration Increase | Helps maintain skin hydration[1] | Provides moisturization[13] | Increases skin moisture by up to 40%[11] | Increases hydration by 30% within 30 minutes of application |
| Clinical Study Highlights | Generally recognized as safe and effective in formulations. | Long history of safe and effective use in cosmetics. | Clinical research shows significant improvement in skin moisture and barrier function.[11] | Clinical studies demonstrate both short-term and long-term moisturization and barrier reinforcement. |
Table 2: Comparative Efficacy Profile
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of cosmetic ingredients. Below are outlines of key experimental methodologies.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.
-
Induction Phase: A small amount of the test material is applied to the skin of human volunteers (typically 50-200) under an occlusive or semi-occlusive patch. This is repeated 9 times over a 3-week period at the same application site.[14][15]
-
Rest Phase: A 2-week period with no application allows for the development of any potential allergic sensitization.[14]
-
Challenge Phase: The test material is applied to a new (naive) skin site.[14]
-
Evaluation: The sites are scored for any signs of erythema, edema, or other reactions at specified time points after patch removal. A reaction at the challenge site that is more severe than any irritation seen during the induction phase suggests sensitization.[14]
Comedogenicity Testing
This test evaluates the potential of an ingredient to clog pores and cause the formation of comedones (blackheads and whiteheads).
-
Subject Selection: Volunteers with normal to oily or acne-prone skin are recruited.[16]
-
Product Application: The test product is applied to the upper back of the subjects under occlusive patches several times a week for four weeks.[16]
-
Biopsy: At the end of the study period, follicular biopsies are taken from the test sites.[16]
-
Analysis: The biopsy samples are examined microscopically for the presence of microcomedones. The ratio of microcomedones to follicles for the test product is compared to that of a negative control to determine the comedogenicity rating.[16]
Transepidermal Water Loss (TEWL) Measurement
TEWL is a measure of the rate of water that evaporates from the skin to the surrounding atmosphere and is a key indicator of skin barrier function.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period.[17]
-
Measurement: A specialized probe (e.g., Tewameter®) is placed on the skin surface. The probe measures the water vapor gradient in the air immediately above the skin.[18]
-
Data Acquisition: The instrument calculates the rate of water loss in g/m²/h. Measurements are typically taken before and at various time points after product application.[17]
Skin Hydration Measurement (Corneometry)
Corneometry measures the hydration level of the stratum corneum.
-
Acclimatization: Similar to TEWL measurement, subjects are acclimatized to a controlled environment.[19]
-
Measurement: A Corneometer® probe is pressed against the skin surface. The instrument measures the electrical capacitance of the skin, which is directly related to its water content.[20][21]
-
Data Acquisition: The measurement is given in arbitrary units, with higher values indicating greater skin hydration. Readings are taken before and after product application to assess efficacy.[19][21]
Conclusion
This compound and its alternatives, Caprylic/Capric Triglyceride, Squalane, and Jojoba Oil, are all deemed safe for cosmetic use and offer significant benefits in skin conditioning and moisturization. The choice of ingredient will depend on the specific formulation goals. This compound and Caprylic/Capric Triglyceride are excellent choices for creating a protective, occlusive barrier. Squalane offers a biomimetic approach to hydration and barrier repair, making it suitable for a wide range of skin types. Jojoba Oil provides the dual benefit of moisturization and sebum regulation, making it particularly advantageous for combination and oily skin types. A thorough understanding of their distinct properties and the methodologies for their evaluation is essential for the development of safe and effective skincare and pharmaceutical products.
References
- 1. myrevea.com [myrevea.com]
- 2. tomsofmaine.ca [tomsofmaine.ca]
- 3. earthraga.com [earthraga.com]
- 4. dionisgmskincare.com [dionisgmskincare.com]
- 5. Why Jojoba Oil Is a Skincare Game-Changer: Benefits and Uses | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 6. tryblossom.com [tryblossom.com]
- 7. specialchem.com [specialchem.com]
- 8. kreyolessence.com [kreyolessence.com]
- 9. cerave.com [cerave.com]
- 10. deascal.com [deascal.com]
- 11. Squalane Skin Benefits: Science-Backed Guide to This Powerhouse Moisturizer | Root Science [shoprootscience.com]
- 12. CIR Portal Ingredient Status Report · Starter Portal [cir-reports.cir-safety.org]
- 13. docberger-antiaging.de [docberger-antiaging.de]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. ftp.cdc.gov [ftp.cdc.gov]
- 16. Acnegenicity/Comedogenicity | Eurofins CRL [eurofinsus.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. thekingsleyclinic.com [thekingsleyclinic.com]
- 21. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triisostearin and Triethylhexanoin in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cosmetic formulation, the selection of emollients is a critical determinant of a product's sensory profile, stability, and overall performance. Among the diverse range of available esters, triisostearin and triethylhexanoin (B1197107) are two triglycerides that, while structurally similar, impart distinct characteristics to a formulation. This guide provides an objective comparison of their performance, supported by available physicochemical data and standardized experimental protocols, to aid in the informed selection of these emollients for cosmetic and dermatological applications.
This compound, a triester of glycerin and isostearic acid, is recognized for its substantive, cushiony feel and viscosity-enhancing properties.[1][2] In contrast, triethylhexanoin, a triester of glycerin and 2-ethylhexanoic acid, is known for its light, non-greasy texture and excellent spreadability.[3][4] This comparison will delve into their physicochemical differences, sensory attributes, and functional applications, providing a comprehensive overview for the formulation scientist.
Physicochemical Properties
The differing fatty acid side chains of this compound (isostearic acid) and triethylhexanoin (2-ethylhexanoic acid) give rise to distinct physicochemical properties that influence their behavior in formulations.
| Property | This compound | Triethylhexanoin | Data Source(s) |
| INCI Name | This compound | Triethylhexanoin | [5],[6] |
| CAS Number | 26942-95-0 | 7360-38-5 | [5],[7] |
| Molecular Formula | C₅₇H₁₁₀O₆ | C₂₇H₅₀O₆ | [8],[3] |
| Molecular Weight ( g/mol ) | ~891.5 | ~470.7 | [8],[9] |
| Appearance | Colorless to light yellowish, oily liquid/waxy solid | Colorless to pale yellow, transparent oily liquid | [5], |
| Boiling Point (°C) | 806-807 (Predicted) | ~499 (Predicted) | [10],[3] |
| Melting Point (°C) | 57-62 | ~ -73 (Estimated) | [10], |
| Density (g/cm³) | ~0.905 (at 25°C) | ~0.950 (at 25°C) | [5], |
| Solubility in Water | Insoluble | Insoluble (1.2 x 10⁻⁷ g/L at 20°C, Calculated) | [10],[9] |
| Oxidative Stability | Stable against oxidation | Chemically stable against oxidation and hydrolysis | [2],[4] |
Performance Comparison
Sensory Profile
This compound is characterized by:
-
A rich, substantive skin feel with a noticeable cushion effect.[1]
-
Higher viscosity, contributing to a feeling of moisturization and the formation of a protective film.[5][11]
-
Good adhesion to the skin, making it suitable for long-wearing formulations and lip products.[2][12]
-
The ability to reduce stickiness and provide a non-greasy feel despite its viscosity.[2]
Triethylhexanoin is known for:
-
An elegant, light, and non-greasy skin feel with a powdery after-feel.[4]
-
Excellent and rapid spreadability, leading to a lighter feel on the skin.[4]
-
Reducing stickiness and glossiness in formulations.[3]
-
A sensory profile that has been compared to volatile silicones like cyclomethicone.[4]
Spreadability
Spreadability is a measure of how easily an emollient covers a surface. While specific comparative values are not available, the properties of each ingredient suggest a significant difference.
-
Triethylhexanoin , with its lower molecular weight and viscosity, is expected to have a high spreadability value, making it ideal for lotions, serums, and other formulations where quick absorption and a light feel are desired.[4]
-
This compound , being more viscous, will have a lower spreadability value.[2] This makes it more suitable for targeted applications, rich creams, and products where a substantive film is beneficial, such as lipsticks and protective creams.[1][12]
Functional Applications
The distinct properties of these two emollients lend them to different applications within cosmetic and personal care products.
Common applications for this compound include:
-
Skincare: Used in creams and lotions, particularly for dry skin, to provide a rich texture, enhance viscosity, and form a protective barrier.[5][11]
-
Color Cosmetics: Acts as a pigment dispersant and binder in foundations, lipsticks, and lip glosses, contributing to a luxurious texture and glossy appearance.[2][12]
-
Lip Care: Its film-forming and cushioning properties make it highly suitable for lip balms and treatments.[1][2]
Common applications for Triethylhexanoin include:
-
Skincare: Ideal for facial, body, and baby care products where a light, non-greasy feel is paramount.[4]
-
Sun Care: An excellent solvent for organic UV filters, allowing for high SPF formulations without a heavy skin feel.[4]
-
Color Cosmetics: Used in liquid foundations, compact powders, and eye pencils to improve the feel of formulations with high powder content.[4]
-
Silicone Alternative: Can be used to create a sensory experience similar to that of volatile silicones.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of emollients like this compound and triethylhexanoin.
Spreadability Assessment by Parallel-Plate Method
This method provides a quantitative measure of an emollient's ability to spread under a constant weight.
References
- 1. paulaschoice.co.uk [paulaschoice.co.uk]
- 2. This compound | Glycerin Triisostearate | Cosmetic Ingredients Guide [ci.guide]
- 3. specialchem.com [specialchem.com]
- 4. Triethylhexanoin | Cosmetic Ingredients Guide [ci.guide]
- 5. ecotech1.com [ecotech1.com]
- 6. lhby3702.en.ec21.com [lhby3702.en.ec21.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Triethylhexanoin | 7360-38-5 [smolecule.com]
- 10. specialchem.com [specialchem.com]
- 11. deascal.com [deascal.com]
- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Evaluating the Non-Migratory Properties of Triisostearin in Lipsticks: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the physical properties of cosmetic ingredients is paramount to formulating stable and effective products. In lipstick formulations, preventing color migration, often referred to as "feathering" or "bleeding," is a key factor in consumer satisfaction. This guide provides a comparative evaluation of the non-migratory properties of triisostearin, a common emollient in lipsticks, against other alternatives, supported by experimental data and detailed methodologies.
This compound, a triglyceride ester of isostearic acid, is recognized for its valuable role in cosmetic formulations, particularly in lip products. Its inherent characteristics, such as high viscosity and excellent film-forming capabilities, contribute to its reputation as a non-migratory ingredient.[1] These properties help to create a stable lipstick structure and a barrier that minimizes the spreading of pigments into the fine lines around the lips.
Comparison with Alternatives
While this compound is a popular choice for controlling migration, other ingredients are also utilized for their long-wearing and non-feathering properties. Commonly used alternatives include:
-
Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids, this ingredient is a common emollient in lipsticks. While it offers good spreadability, its lower viscosity compared to this compound may result in a greater potential for migration.
-
Isododecane: This volatile hydrocarbon is frequently used in long-wear cosmetic formulations. Its fast-evaporating nature helps to set the lipstick quickly, creating a smudge-proof and transfer-resistant film that significantly reduces feathering.[2]
-
Polybutene: A polymer that provides a high-shine, tacky film, polybutene is effective at preventing lipstick from bleeding due to its adhesive properties.[3]
Quantitative Data Summary
| Ingredient | Key Properties Relevant to Migration | Reported Performance (Qualitative) | Potential for Migration (Hypothesized) |
| This compound | High viscosity, good film-former | Good non-migratory properties | Low |
| Caprylic/Capric Triglyceride | Lower viscosity, good spreadability | May be more prone to migration than higher viscosity esters | Moderate |
| Isododecane | Volatile, forms a transfer-resistant film | Excellent non-feathering and long-wearing properties[2] | Very Low |
| Polybutene | High tackiness, adhesive film-former | Effective at preventing bleeding[3] | Low |
Experimental Protocols
To objectively evaluate the non-migratory properties of lipstick formulations containing different emollients, the following experimental protocols can be employed.
In-Vitro Migration Test Using Filter Paper
This method provides a simple and cost-effective way to visualize and quantify lipstick bleeding.
Materials:
-
Whatman No. 1 filter paper
-
Lipstick samples containing different emollients
-
A standardized weight (e.g., 500g)
-
A controlled temperature and humidity chamber
-
Digital camera with a macro lens
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cut the filter paper into uniform circles (e.g., 5 cm diameter).
-
Apply a standardized amount of lipstick to the center of the filter paper. This can be done by creating a lipstick "bullet" of a specific diameter and pressing it onto the paper with a defined force and time.
-
Place the filter paper in a controlled environment (e.g., 32°C and 50% relative humidity) to simulate skin conditions.
-
Place a standardized weight on top of the lipstick application to simulate the pressure of the lips.
-
After a set period (e.g., 4 hours), remove the weight and capture a high-resolution image of the filter paper.
-
Using image analysis software, measure the total area of color migration (the "bleed") around the initial lipstick application. This can be done by converting the image to grayscale and using thresholding to isolate the migrated pigment.
-
The migration can be quantified as the total bleed area or the maximum migration distance from the edge of the initial application.
Quantitative Analysis of Lipstick Bleeding Using Image Analysis
This protocol, adapted from the methodology described by Liu et al. (2020), provides an objective way to measure lipstick bleeding on a substrate that can mimic the skin's surface.[4][5]
Materials:
-
Artificial skin substrate (e.g., Vitro-Skin®)
-
Lipstick samples
-
Controlled application device (to ensure uniform application)
-
High-resolution digital camera with standardized lighting
-
Image analysis software
-
Color calibration chart
Procedure:
-
Apply a standardized amount of lipstick to a defined area on the artificial skin substrate.
-
Incubate the sample under controlled conditions (temperature and humidity) for a specified period (e.g., 8 hours).
-
Capture high-resolution images of the lipstick application at initial and final time points, ensuring consistent lighting and camera positioning. Include a color calibration chart in each image.
-
Use image analysis software to:
-
Calibrate the color of the images.
-
Define the initial boundary of the lipstick application.
-
Identify and quantify the area of color that has migrated beyond this boundary.
-
-
The "bleeding potential" can be calculated as the ratio of the migrated color area to the initial application area.
Experimental Workflow Diagram
Caption: Experimental workflow for the evaluation of lipstick migration.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship between emollient properties and lipstick migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Isododecane in Cosmetics: Benefits, Uses, and Formulation Tips [letsmakebeauty.com]
- 3. Polybutene: The Secret to Long-Lasting Shine in Lip Gloss Formulations [letsmakebeauty.com]
- 4. Objective Methods for Quantifying Color Retention and Bleeding Potential of a Lipstick Through Large-Scale Panel Perception and Controlled Usability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triisostearin: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Triisostearin in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with environmental regulations.
Immediate Safety and Handling
This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA Hazard Communication Standard.[1][2] However, it is crucial to handle all chemical waste with care. Before disposal, consult the specific Safety Data Sheet (SDS) for the product you are using.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.[3][4][5]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation, especially if the material is in a powder form that could generate dust.[4]
-
Spill Management: In case of a spill, absorb the material with an inert substance such as sand, dry earth, or vermiculite.[3][6] Collect the spilled material and place it into a suitable, clean, dry, and closed container for disposal.[4][5] Avoid generating dust during cleanup.[1][4]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Although pure this compound is typically non-hazardous, it is imperative to consider if it has been mixed with other chemicals.
-
Uncontaminated this compound: If the this compound is unused or not mixed with any hazardous materials, it can be managed as non-hazardous waste.
-
Contaminated this compound: If this compound is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component in the mixture.
-
Incompatible Wastes: Never mix this compound waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents.[3][7]
Disposal Procedures
The primary principle for chemical disposal is to adhere to all federal, state, and local regulations.[3][7] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Plan:
-
Containerization:
-
Leave the waste chemical in its original container whenever possible.[1]
-
If transferring to a new container, ensure it is appropriate for chemical waste, clearly labeled, and kept closed.[8] Plastic containers are often preferred.[8]
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
-
Labeling:
-
Clearly label the waste container with its contents. If it's pure this compound, label it as such.
-
If it is a mixture, list all components.
-
For non-hazardous waste, label the container clearly as "Non-Hazardous Waste" along with the chemical name.[9]
-
-
Storage:
-
Final Disposal Route:
-
Do not pour down the drain: Prevent the product from entering drains, waterways, or the soil.[1][3] While some sources classify similar triglycerides as potentially toxic to aquatic life, the general consensus for this compound is non-hazardous, but environmental release should always be avoided.[7]
-
Institutional Waste Program: The recommended method of disposal is through your institution's EHS chemical waste program.[8][9] Contact EHS for waste pickup.[8]
-
Licensed Professional Service: For facilities without an EHS department, a licensed professional waste disposal service should be contracted.[6]
-
Incineration: Some safety data sheets suggest that the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed disposal facility.
-
Quantitative Laboratory Waste Guidelines
While no specific disposal limits for this compound were identified, general laboratory waste guidelines from institutional safety plans provide a framework for managing chemical waste accumulation.
| Guideline Category | Specification | Citation(s) |
| Max. Hazardous Waste Volume | A maximum of 55 gallons of hazardous waste may be stored in a single Satellite Accumulation Area. | [8][10] |
| Max. Acutely Toxic Waste | A maximum of one quart of liquid or one kilogram of solid acutely toxic chemical waste may be accumulated. | [8][10] |
| Container Management | Waste containers must be kept closed except when adding waste. | [8] |
| Empty Container Disposal | Containers that held acutely toxic substances must be triple-rinsed, with the rinsate collected as hazardous waste. | [10][11] |
Experimental Protocols
No specific experimental protocols regarding the disposal or environmental degradation of this compound were cited in the reviewed safety and handling literature. The disposal procedures are based on standard chemical waste management practices.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Triisostearin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Triisostearin.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1]
| Protection Type | Recommended Equipment | Specifications & Use Cases |
| Respiratory Protection | Dust respirator | Use when dust or aerosol generation is likely.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are recommended.[1][2] |
| Eye Protection | Safety glasses with side shields | A face-shield may be required in situations with a higher risk of splashing.[1][3] |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls.[1] | Protective boots may be necessary depending on the scale of handling.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound in a laboratory setting.
-
Ventilation : Always handle this compound in a well-ventilated area.[1] The use of a local exhaust system is recommended if dust or aerosols are generated.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene : Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the handling area.
-
Storage : Keep the container tightly closed and store it in a cool, dark place away from incompatible materials like oxidizing agents.[1]
-
Spill Management : In the event of a spill, use personal protective equipment and control the area to prevent entry of non-essential personnel.[1] Sweep or vacuum up the material and place it into a suitable, labeled disposal container, avoiding the generation of dust.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : this compound waste and contaminated materials (e.g., gloves, weigh boats, pipette tips) should be treated as chemical waste.
-
Segregation : Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management : Ensure waste containers are kept closed except when adding waste and are stored in a designated, well-ventilated satellite accumulation area.
-
Institutional Guidelines : Always follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for detailed guidance.
-
Prohibited Disposal : Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[4]
Visual Workflow for Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
